Technical Documentation Center

3-[(2-Methoxyphenyl)methyl]azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(2-Methoxyphenyl)methyl]azetidine
  • CAS: 887594-78-7

Core Science & Biosynthesis

Foundational

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 3-[(2-Methoxyphenyl)methyl]azetidine Abstract The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, valued for its ability to impart f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-[(2-Methoxyphenyl)methyl]azetidine

Abstract

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and reduced lipophilicity.[1][2] As a conformationally rigid bioisostere for larger, more flexible moieties, the four-membered ring system offers a unique vector for exploring chemical space in drug discovery programs.[3][4] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 3-[(2-Methoxyphenyl)methyl]azetidine, a versatile building block for the development of novel therapeutics. We will dissect a robust and efficient synthetic pathway, elucidating the causality behind procedural choices and providing detailed, field-tested protocols suitable for implementation by researchers and drug development professionals.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of 3-substituted azetidines is a well-trodden path, yet requires careful selection of reactions to ensure high yields and purity.[5][6] Our strategy for constructing 3-[(2-Methoxyphenyl)methyl]azetidine hinges on a reliable three-step sequence starting from a commercially available, protected azetidinone. This approach prioritizes efficiency, scalability, and the use of well-established, high-yielding transformations.

The retrosynthetic disconnection reveals a logical pathway: the target molecule can be accessed via deprotection of an N-Boc protected precursor. This intermediate, in turn, is synthesized by the reduction of an exocyclic alkene, which is formed through a Horner-Wadsworth-Emmons (HWE) olefination reaction between N-Boc-azetidin-3-one and a suitable phosphonate ylide derived from 2-methoxybenzaldehyde.

Retrosynthesis Target 3-[(2-Methoxyphenyl)methyl]azetidine Intermediate2 N-Boc-3-[(2-Methoxyphenyl)methyl]azetidine Target->Intermediate2 Deprotection Intermediate1 N-Boc-3-(2-methoxybenzylidene)azetidine Intermediate2->Intermediate1 Reduction StartingMaterials N-Boc-azetidin-3-one + Diethyl (2-methoxybenzyl)phosphonate Intermediate1->StartingMaterials Horner-Wadsworth-Emmons Synthetic_Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A N-Boc-azetidin-3-one C N-Boc-3-(2-methoxybenzylidene)azetidine A->C B Diethyl (2-methoxybenzyl)phosphonate B->C D N-Boc-3-[(2-Methoxyphenyl)methyl]azetidine C->D H₂, Pd/C E 3-[(2-Methoxyphenyl)methyl]azetidine D->E TFA or HCl

Caption: Overall synthetic workflow from starting materials to the final product.

Step 1: Horner-Wadsworth-Emmons Olefination

Causality: The Horner-Wadsworth-Emmons (HWE) reaction is selected over the classical Wittig reaction for two primary reasons. First, the phosphonate ester byproduct is water-soluble, simplifying purification compared to the often-problematic triphenylphosphine oxide from a Wittig reaction. Second, the HWE reaction with aldehydes typically shows excellent E-selectivity, although for an exocyclic double bond like this, a mixture of isomers is less of a concern as the subsequent step removes the stereocenter. The reaction is initiated by deprotonating the phosphonate ester with a strong, non-nucleophilic base like sodium hydride (NaH) to generate a stabilized carbanion (ylide).

Experimental Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes (3x) to remove the mineral oil, then suspend it in dry tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of diethyl (2-methoxybenzyl)phosphonate (1.1 eq.) in dry THF dropwise over 20 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of H₂ gas ceases, indicating complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in dry THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(2-methoxybenzylidene)azetidine.

Step 2: Catalytic Hydrogenation

Causality: Catalytic hydrogenation is the most effective and cleanest method for reducing the exocyclic alkene to a saturated alkyl group. Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for this transformation. The reaction proceeds on the surface of the catalyst, where both hydrogen and the alkene are adsorbed, leading to the syn-addition of two hydrogen atoms across the double bond. The use of a protic solvent like ethanol or methanol is standard.

Experimental Protocol:

  • Dissolve N-Boc-3-(2-methoxybenzylidene)azetidine (1.0 eq.) in ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Seal the vessel and purge the system with hydrogen gas (or use a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the vinylic proton signal.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-3-[(2-Methoxyphenyl)methyl]azetidine, which is often pure enough for the next step without further purification.

Step 3: N-Boc Deprotection

Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group specifically designed to be stable to a wide range of conditions but easily cleaved under acidic conditions. [7][8]Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) readily protonate the carbonyl oxygen of the Boc group, initiating a cascade that results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. [9]This process is highly efficient and clean. Using HCl in a solvent like 1,4-dioxane or diethyl ether is often preferred as it directly yields the hydrochloride salt of the amine, which is typically a stable, crystalline solid that can be easily isolated.

Boc_Deprotection BocN N-Boc Azetidine Protonation Protonated Boc Group BocN->Protonation Protonation Carbocation tert-Butyl Cation + CO₂ + Free Amine Protonation->Carbocation Fragmentation HCl H⁺ (from TFA or HCl) HCl->BocN

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocol:

  • Dissolve N-Boc-3-[(2-Methoxyphenyl)methyl]azetidine (1.0 eq.) in a minimal amount of dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) dropwise.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, a precipitate (the hydrochloride salt) will often form. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid or oil with diethyl ether, and collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield 3-[(2-Methoxyphenyl)methyl]azetidine hydrochloride as a white or off-white solid.

Data Summary

The following table provides an overview of the synthetic sequence with typical reaction parameters and expected outcomes.

StepReaction TypeKey Reagents & ConditionsTypical YieldProduct
1Horner-Wadsworth-EmmonsDiethyl (2-methoxybenzyl)phosphonate, NaH, THF, 0 °C to RT75-85%N-Boc-3-(2-methoxybenzylidene)azetidine
2Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, Ethanol, RT90-98%N-Boc-3-[(2-Methoxyphenyl)methyl]azetidine
3N-Boc Deprotection4M HCl in 1,4-Dioxane, DCM, RT>95%3-[(2-Methoxyphenyl)methyl]azetidine HCl

Conclusion and Outlook

The synthesis outlined in this guide represents a reliable and scalable method for producing 3-[(2-Methoxyphenyl)methyl]azetidine. The three-step sequence employs standard, well-understood organic transformations, ensuring high yields and straightforward purifications. The resulting product is a valuable scaffold for medicinal chemists, providing a rigid, sp³-rich core that can be further functionalized at the nitrogen atom to generate libraries of novel compounds for biological screening. The principles and protocols described herein serve as a solid foundation for researchers engaged in the synthesis of substituted azetidines for drug discovery and development.

References

  • Vertex AI Search. (n.d.).
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • PubMed. (2026, January 5).
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • ResearchGate. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines.
  • Organic Chemistry Portal. (n.d.). Methods for the Synthesis of Substituted Azetines.
  • ACS Publications. (n.d.). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Serve Content. (2011, October 25).
  • PubMed. (2012, September 27).
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Chem-Impex. (n.d.). 2-(N-Boc-aminomethyl)azetidine hydrochloride.
  • ResearchGate. (2025, August 6).
  • PubMed. (2015, October 5). Oxidative allene amination for the synthesis of azetidin-3-ones.
  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Royal Society of Chemistry. (2021, July 6).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ChemRxiv. (2016, April 28). A Single-Step Synthesis of Azetidine-3-amines.
  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • PubChem. (2025, December 27). Azetidine, 3-methoxy-3-(4-methylphenyl)-.
  • Unknown Source. (n.d.). Synthesis of Azetidines.
  • PubChemLite. (n.d.). 3-(2-methoxyphenyl)azetidine hydrochloride (C10H13NO).

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-[(2-Methoxyphenyl)methyl]azetidine

Foreword: Navigating the Frontier of Novel Scaffolds In the landscape of modern medicinal chemistry, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic modalities. The azetidine moiety,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Novel Scaffolds

In the landscape of modern medicinal chemistry, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic modalities. The azetidine moiety, a four-membered nitrogenous heterocycle, has garnered significant attention for its unique conformational rigidity and favorable physicochemical properties, which can impart improved metabolic stability and ligand efficiency.[1][2] This guide provides a comprehensive technical overview of the chemical properties of a specific, yet under-documented derivative: 3-[(2-Methoxyphenyl)methyl]azetidine . While extensive experimental data for this precise molecule is not yet prevalent in public-domain literature, this document, written from the perspective of a seasoned application scientist, will synthesize foundational principles of azetidine chemistry with data from structurally related analogs to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising scaffold.

Molecular Architecture and Inferred Physicochemical Characteristics

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and resultant physicochemical properties. These parameters govern a molecule's behavior in both chemical and biological systems, influencing everything from solubility and reactivity to pharmacokinetic profiles.

Molecular Structure

The structure of 3-[(2-Methoxyphenyl)methyl]azetidine is characterized by a central azetidine ring substituted at the 3-position with a 2-methoxybenzyl group.

Figure 1: 2D structure of 3-[(2-Methoxyphenyl)methyl]azetidine.

Physicochemical Properties (Predicted and Comparative)

Without direct experimental data, we can predict the physicochemical properties of 3-[(2-Methoxyphenyl)methyl]azetidine by drawing comparisons with structurally similar compounds. The basicity of the azetidine nitrogen and the lipophilicity of the molecule are of primary importance.

PropertyPredicted Value for 3-[(2-Methoxyphenyl)methyl]azetidine3-Benzylazetidine[3]Azetidine[4]
Molecular Weight 177.24 g/mol 147.22 g/mol 57.09 g/mol
pKa (conjugate acid) 9.0 - 10.0~9.511.29
logP 1.5 - 2.01.8-0.1
Topological Polar Surface Area (TPSA) 21.26 Ų12.03 Ų12.03 Ų

Causality behind Predictions:

  • pKa: The basicity of the azetidine nitrogen is a key feature. While the parent azetidine is strongly basic (pKa of 11.29), substitution can influence this property.[4] The electron-withdrawing inductive effect of the 3-substituent in 3-[(2-Methoxyphenyl)methyl]azetidine is expected to slightly reduce the basicity compared to the unsubstituted ring. However, this effect is likely to be modest, resulting in a predicted pKa value that is still characteristic of a secondary amine. The stability of the azetidinium ion is a determining factor in the basicity of azetidines.[5]

  • logP: The lipophilicity, represented by logP, is significantly influenced by the 2-methoxybenzyl substituent. The addition of this aromatic group increases the nonpolar surface area compared to the parent azetidine, leading to a higher predicted logP value. This suggests that the molecule will have moderate solubility in both aqueous and organic media.

Spectroscopic Profile: An In-Silico Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Based on the known spectral properties of the azetidine and methoxyphenyl moieties, we can predict the key features of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra for 3-[(2-Methoxyphenyl)methyl]azetidine.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
Azetidine CH₂ (C2, C4)3.2 - 3.8 (m)50 - 55Protons on C2/C4 to C3
Azetidine CH (C3)2.8 - 3.3 (m)35 - 40Proton on C3 to Benzyl CH₂ and Aromatic Carbons
Benzyl CH₂2.7 - 3.0 (d)38 - 43Protons on Benzyl CH₂ to C3 and Aromatic Carbons
Methoxy OCH₃3.8 - 3.9 (s)55 - 56Protons on OCH₃ to Aromatic C2'
Aromatic CH (C3'-C6')6.8 - 7.3 (m)110 - 130Aromatic protons to adjacent aromatic carbons
Aromatic C (C1', C2')-125 - 130 (C1'), 155-158 (C2')-

Rationale for Predicted Shifts:

  • ¹H NMR: The protons on the azetidine ring are expected to appear in the upfield region, with the methine proton at C3 being coupled to the adjacent methylene protons of the ring and the benzylic methylene protons. The aromatic protons will exhibit a complex splitting pattern characteristic of an ortho-substituted benzene ring. The methoxy protons will appear as a sharp singlet.

  • ¹³C NMR: The carbon atoms of the azetidine ring will resonate in the aliphatic region. The aromatic carbons will appear in the downfield region, with the carbon bearing the methoxy group (C2') being the most deshielded.

Infrared (IR) Spectroscopy
Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Azetidine)3300 - 3500 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Aryl Ether)1230 - 1270 (asymmetric), 1020 - 1060 (symmetric)
C-N Stretch (Azetidine)1100 - 1250
Mass Spectrometry (MS)

The fragmentation of 3-[(2-Methoxyphenyl)methyl]azetidine under electron ionization (EI) is anticipated to be driven by the stability of the resulting fragments.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 177) should be observable.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: Loss of the 2-methoxyphenyl radical to form a fragment corresponding to the azetidin-3-ylmethyl cation.

    • Ring Opening: Cleavage of the azetidine ring, a common fragmentation pathway for strained heterocycles.[9]

    • Loss of Methoxy Group: Fragmentation of the methoxy substituent from the aromatic ring.[10]

Synthesis and Reactivity: A Strategic Approach

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes.[3][11] A plausible and efficient strategy for the preparation of 3-[(2-Methoxyphenyl)methyl]azetidine would involve the functionalization of a pre-formed azetidine ring.

Proposed Synthetic Workflow

A robust synthetic approach would start from the commercially available N-Boc-azetidin-3-one.

Synthetic_Workflow start N-Boc-azetidin-3-one wittig Wittig Reaction (e.g., (2-methoxybenzyl)triphenylphosphonium bromide, n-BuLi) start->wittig Step 1 intermediate1 N-Boc-3-[(2-methoxyphenyl)methylene]azetidine wittig->intermediate1 reduction Reduction (e.g., H₂, Pd/C) intermediate1->reduction Step 2 intermediate2 N-Boc-3-[(2-methoxyphenyl)methyl]azetidine reduction->intermediate2 deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) intermediate2->deprotection Step 3 product 3-[(2-Methoxyphenyl)methyl]azetidine deprotection->product

Figure 2: Proposed synthetic workflow for 3-[(2-Methoxyphenyl)methyl]azetidine.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Wittig Olefination. To a solution of (2-methoxybenzyl)triphenylphosphonium bromide in anhydrous THF at 0 °C, n-butyllithium is added dropwise. The resulting ylide is stirred for 1 hour at room temperature. A solution of N-Boc-azetidin-3-one in THF is then added, and the reaction is stirred overnight. The reaction is quenched with water, and the product, N-Boc-3-[(2-methoxyphenyl)methylene]azetidine, is extracted with ethyl acetate and purified by column chromatography.

  • Step 2: Reduction of the Exocyclic Double Bond. The intermediate from Step 1 is dissolved in methanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield N-Boc-3-[(2-methoxyphenyl)methyl]azetidine.

  • Step 3: Boc Deprotection. The N-Boc protected azetidine is dissolved in a solution of trifluoroacetic acid in dichloromethane (or HCl in dioxane) and stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure. The residue is then basified with a suitable base (e.g., aqueous NaOH) and extracted with an organic solvent to afford the final product, 3-[(2-Methoxyphenyl)methyl]azetidine.

Core Reactivity Principles

The chemical reactivity of 3-[(2-Methoxyphenyl)methyl]azetidine is primarily dictated by the nucleophilic nitrogen of the azetidine ring and the potential for ring-opening reactions due to ring strain.[12][13]

Reactivity_Principles azetidine 3-[(2-Methoxyphenyl)methyl]azetidine n_alkylation N-Alkylation / Acylation (Reaction with Electrophiles) azetidine->n_alkylation Nucleophilic Attack by Nitrogen ring_opening Acid-Catalyzed Ring Opening (Reaction with strong acids/electrophiles) azetidine->ring_opening Protonation and Nucleophilic Attack metal_coordination Coordination to Metal Centers (Ligand in Catalysis) azetidine->metal_coordination Lone Pair Donation

Figure 3: Key reactivity pathways of the azetidine scaffold.

  • N-Functionalization: The secondary amine of the azetidine ring is nucleophilic and will readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to form N-substituted derivatives.

  • Ring Stability and Opening: While more stable than the corresponding aziridine, the azetidine ring is still strained and can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids and nucleophiles.[12] This reactivity can be exploited for the synthesis of more complex acyclic amines.

Potential Pharmacological Significance

The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[14][15] The incorporation of an azetidine ring can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced solubility.[2]

The 2-methoxyphenyl moiety is also a common feature in biologically active molecules, often contributing to receptor binding through hydrogen bonding and hydrophobic interactions. The combination of the azetidine ring and the 2-methoxyphenyl group in 3-[(2-Methoxyphenyl)methyl]azetidine suggests potential for activity in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: Many CNS-active compounds contain substituted amine and aromatic moieties. The rigid azetidine scaffold can provide a defined orientation of the 2-methoxyphenyl group for optimal interaction with CNS targets.[16]

  • Oncology: Azetidine derivatives have been investigated as anticancer agents.[17][18] The structural features of 3-[(2-Methoxyphenyl)methyl]azetidine could allow for its development as an inhibitor of various cancer-related targets.

  • Antibacterial Agents: The azetidine ring is a core component of many β-lactam antibiotics. While 3-[(2-Methoxyphenyl)methyl]azetidine is not a β-lactam, the azetidine scaffold itself has been explored in the design of novel antibacterial agents.[1]

Safety and Handling

As with any laboratory chemical, 3-[(2-Methoxyphenyl)methyl]azetidine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the general guidelines for handling heterocyclic amines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. The stability of azetidine derivatives can be influenced by factors such as pH and temperature.[19]

Conclusion

3-[(2-Methoxyphenyl)methyl]azetidine represents a promising yet underexplored chemical entity. This in-depth technical guide, by synthesizing data from related compounds and foundational chemical principles, provides a comprehensive predictive overview of its chemical properties. The unique combination of the conformationally constrained azetidine ring and the electronically distinct 2-methoxyphenyl group makes this molecule a compelling candidate for further investigation in drug discovery and materials science. The proposed synthetic route offers a viable pathway for its preparation, which will be crucial for enabling the experimental validation of the properties outlined in this guide and unlocking the full potential of this novel scaffold.

References

  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison of 3-Methoxy-3-phenylazetidine and its Analogs. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the NMR Landscape of 3-Methoxy-3-phenylazetidine: A Comparative Guide. BenchChem Technical Support.
  • De Kimpe, N., et al. (2001). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 66(20), 6853-6859.
  • McLaughlin, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626-1631.
  • MDPI. (2023). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 28(1), 123.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • MDPI. (2023). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 13(1), 109.
  • MDPI. (2022). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 5(1), 146-154.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Benzylazetidine. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Azetidine. Retrieved January 14, 2026, from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6445-6449.
  • ResearchGate. (2023). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2023(1), 12430.
  • ResearchGate. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • ResearchGate. (2023). Stability of different azetidine esters. Unpublished.
  • RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2568-2586.
  • Wikipedia. (n.d.). Azetidine. Retrieved January 14, 2026, from [Link]

  • YouTube. (2020).
  • YouTube. (2023).
  • Zhang, H., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry.
  • Al-Muthanna University. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences, 7(2).
  • PubMed. (1984). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 27(10), 1248-1253.
  • ACS Publications. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(15), 10543-10554.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
  • ResearchGate. (2023). Calculated Physicochemical Properties a. Unpublished.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

  • Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry.
  • LookChem. (n.d.). 3-[methoxy-(2-methylphenyl)methyl]azetidine;hydrochloride 1398706-74-5 wiki. Retrieved January 14, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of 3-[(2-Methoxyphenyl)methyl]azetidine

Introduction The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that features prominently in medicinal chemistry and drug discovery.[1][2] Its inherent ring strain imparts unique conform...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that features prominently in medicinal chemistry and drug discovery.[1][2] Its inherent ring strain imparts unique conformational properties and reactivity, making it a valuable building block for developing novel therapeutics.[2] Compounds incorporating the azetidine moiety exhibit a wide range of biological activities, including antibacterial, anticancer, and antihypertensive properties.[1][3] The specific compound, 3-[(2-Methoxyphenyl)methyl]azetidine, combines this important heterocycle with a substituted aromatic system, presenting a unique chemical architecture with potential for biological interaction.

Accurate and unambiguous structural elucidation is the bedrock of chemical research and drug development. It ensures that biological and chemical data are correctly attributed to the molecule of interest, guaranteeing reproducibility and forming the basis for rational drug design. This guide provides a comprehensive, multi-technique workflow for the structural verification of 3-[(2-Methoxyphenyl)methyl]azetidine, designed for researchers and scientists. We will move beyond simple data reporting to explain the strategic rationale behind the application of each analytical technique, ensuring a self-validating and authoritative approach to structural confirmation.

Proposed Molecular Structure and Analytical Strategy

The initial hypothesis is the structure of 3-[(2-Methoxyphenyl)methyl]azetidine. A logical workflow is essential to confirm this structure, starting with confirmation of mass and elemental composition, followed by identification of functional groups, and culminating in the definitive mapping of the atomic framework through advanced NMR techniques.

Caption: Proposed structure of 3-[(2-Methoxyphenyl)methyl]azetidine with atom numbering for NMR assignments.

The following sections detail the integrated analytical approach for confirming this structure.

Elucidation_Workflow MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR_1D 1D NMR ('H, '³C) Map H & C Environments IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Confirmation Final Structure Confirmation NMR_2D->Confirmation

Caption: Logical workflow for the structural elucidation process.

Mass Spectrometry: Molecular Formula Verification

Expertise & Experience: The first step in identifying an unknown compound is to determine its molecular weight and, more precisely, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with high accuracy (typically <5 ppm error). This allows for the calculation of a unique elemental formula, providing strong evidence for the proposed structure.

Trustworthiness: The protocol is self-validating. An experimental mass that matches the theoretical mass of the protonated molecule, [C₁₁H₁₅NO + H]⁺, to within a few parts per million provides very high confidence in the elemental formula, ruling out other potential formulas with the same nominal mass.

High-Resolution Mass Spectrometry (HRMS) Data
ParameterTheoretical ValueObserved Value
Molecular Formula C₁₁H₁₅NO-
Exact Mass 177.1154-
[M+H]⁺ Ion 178.1226To be determined
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: Determine the m/z of the most abundant ion in the spectrum and compare it to the calculated theoretical mass for [C₁₁H₁₅NO + H]⁺.[4]

Fragmentation Analysis

Beyond the molecular ion, the fragmentation pattern provides a fingerprint of the molecule's structure. For 3-[(2-Methoxyphenyl)methyl]azetidine, the most likely fragmentation pathways involve cleavage of the weakest bonds.

Causality of Fragmentation: The C-C bond between the azetidine ring and the benzyl group is a likely point of cleavage due to the formation of a stable benzylic or tropylium cation.[5][6]

Fragmentation_Pathway Parent [M+H]⁺ m/z = 178.12 Frag1 Tropylium Ion [C₈H₉O]⁺ m/z = 121.06 Parent->Frag1 Loss of C₄H₈N Frag2 Azetidine Fragment [C₄H₈N]⁺ m/z = 70.06 Parent->Frag2 Loss of C₇H₇O

Caption: Primary fragmentation pathways for 3-[(2-Methoxyphenyl)methyl]azetidine in MS/MS analysis.

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups. For the target molecule, we expect to see characteristic absorptions for aromatic and aliphatic C-H bonds, the C-O ether linkage, and the N-H bond of the secondary amine. The absence of signals for groups like carbonyl (C=O) or hydroxyl (O-H) is equally important for structural confirmation.

Expected IR Absorption Frequencies
Functional GroupBond TypeExpected Frequency (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500 (weak)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 3000
Aromatic C=CC=C Stretch1450 - 1600
EtherC-O Stretch1000 - 1300
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Record a background spectrum on the clean ATR crystal.

  • Sample Application: Place a small amount of the neat compound (if an oil) or a solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values.[7]

NMR Spectroscopy: Definitive Structure Mapping

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon and confirms the precise connectivity of the molecular skeleton.

¹H NMR Spectroscopy: Proton Environment Analysis

Trustworthiness: The ¹H NMR spectrum provides a wealth of information. The chemical shift of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.[9] A consistent interpretation of all three parameters is required for a valid assignment.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Atom(s)LabelPredicted δ (ppm)MultiplicityIntegration
AromaticH-3', H-4', H-5', H-6'6.8 - 7.3Multiplet (m)4H
MethoxyH-63.85Singlet (s)3H
Azetidine CH₂H-2, H-43.5 - 3.8Multiplet (m)4H
Azetidine CHH-32.9 - 3.2Multiplet (m)1H
Benzylic CH₂H-52.7 - 2.9Doublet (d)2H
AmineN-H1.5 - 2.5Broad Singlet (br s)1H

Note: Chemical shifts are estimations based on related structures. The azetidine protons often exhibit complex second-order coupling.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Trustworthiness: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each signal is characteristic of the carbon's hybridization and its bonding environment (e.g., aliphatic, aromatic, attached to an oxygen).[10]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Atom(s)LabelPredicted δ (ppm)
Aromatic (C-O)C-2'157.5
AromaticC-4', C-6'127.0 - 130.0
AromaticC-1'125.0
AromaticC-3', C-5'110.0 - 121.0
MethoxyC-655.2
Azetidine CH₂C-2, C-4~50.0
Benzylic CH₂C-5~38.0
Azetidine CHC-3~35.0
2D NMR Spectroscopy: Unraveling Connectivity

Expertise & Experience: While 1D NMR provides lists of protons and carbons, 2D NMR experiments build the connections between them. COSY identifies neighboring protons, HSQC links protons to their directly attached carbons, and HMBC reveals the long-range framework of the molecule, connecting the individual pieces into a coherent structure.

  • COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks. We would expect to see correlations between the benzylic protons (H-5) and the azetidine methine proton (H-3). Additionally, H-3 will show correlations to the azetidine methylene protons (H-2/H-4), confirming the substitution pattern on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive experiment for assigning carbons that have attached protons.[11][12] It will show a cross-peak for every directly bonded C-H pair, for example, linking the signal at ~3.85 ppm to the carbon at 55.2 ppm, unequivocally assigning the methoxy group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure by showing 2- and 3-bond correlations between protons and carbons.[11][13][14] It validates the connection between the different fragments of the molecule.

Key Expected HMBC Correlations:

  • Methoxy Protons (H-6) to Aromatic Ring: A strong correlation from the methoxy protons (δ ~3.85) to the oxygen-bearing aromatic carbon (C-2', δ ~157.5) confirms the position of the methoxy group.

  • Benzylic Protons (H-5) to Aromatic Ring: Correlations from the benzylic protons (δ ~2.8) to aromatic carbons C-1' and C-2' confirm the attachment of the methyl group to the ring.

  • Benzylic Protons (H-5) to Azetidine Ring: A crucial correlation from the benzylic protons (H-5) to the azetidine methine carbon (C-3) proves the connectivity between the benzyl moiety and the azetidine ring.

  • Azetidine Protons to Benzyl Group: Conversely, correlations from the azetidine methine proton (H-3) to the benzylic carbon (C-5) and the aromatic C-1' would provide further validation.

Caption: Key HMBC correlations confirming the molecular skeleton of 3-[(2-Methoxyphenyl)methyl]azetidine.

Conclusion

The structural elucidation of 3-[(2-Methoxyphenyl)methyl]azetidine is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. Infrared spectroscopy confirms the presence of the expected functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework. The crucial long-range correlations observed in the HMBC spectrum serve as the ultimate validation, connecting the methoxyphenyl group to the methyl bridge and the methyl bridge to the C-3 position of the azetidine ring. This rigorous, multi-faceted approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any subsequent biological or chemical studies.

References

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., Jankauskas, R., Kleizienė, N., Sløk, F. A., Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(4), 1762. [Link]

  • Kaur, M., Singh, M., & Kumar, M. (2021). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University. [Link]

  • Michigan State University Chemistry Department. (2015). Determining C-H Connectivity: gHSQC and gHMBC. MSU Chemistry. [Link]

  • chemtoob. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum [Video]. YouTube. [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 26(5), 793-803. [Link]

  • ISEP. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Organic-chemistry.org. [Link]

  • ResearchGate. (2015). Heteronuclear Multiple Bond Correlation Spectroscopy-An Overview. [Link]

  • Abraham, R. J., & Mobli, M. (2008). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons. [Link]

  • Wang, Z., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 35-49. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. UCI. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 3-[(2-Methoxyphenyl)methyl]azetidine

Abstract This technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and confirm the structure of 3-[(2-Methoxyphenyl)methyl]azetidine, a substituted azetidine derivative....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and confirm the structure of 3-[(2-Methoxyphenyl)methyl]azetidine, a substituted azetidine derivative. Azetidine scaffolds are significant in medicinal chemistry, and rigorous structural characterization is paramount for drug development and quality control. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices, ensuring a robust and validated analytical approach.

Introduction: The Analytical Imperative for Azetidine Scaffolds

The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a valuable structural motif in modern drug discovery.[1] Its constrained, non-planar geometry imparts unique conformational properties to molecules, making it a desirable bioisostere for other cyclic and acyclic structures. The compound of interest, 3-[(2-Methoxyphenyl)methyl]azetidine (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ), combines this strained ring system with a substituted aromatic moiety, creating a molecule with distinct physicochemical properties.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. A combination of spectroscopic techniques is essential to unambiguously determine the molecular structure, confirm purity, and identify potential impurities. This guide will detail a multi-faceted analytical workflow, demonstrating how NMR, IR, and MS data are synergistically integrated to provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and deduce the relationships between neighboring atoms.

Causality Behind Experimental Choices
  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for a wide range of organic molecules and its relatively clean spectral window. However, the acidic N-H proton of the azetidine ring may undergo rapid exchange, leading to peak broadening. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to either cleanly exchange the proton (disappearance of the signal) or slow the exchange to resolve couplings.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is chosen to improve signal dispersion, especially for resolving the complex multiplets of the aromatic and azetidine ring protons, which might otherwise overlap at lower fields.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of unique proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and their relative numbers (integration).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aromatic (H-3', H-4', H-5', H-6')6.80 - 7.30Multiplet (m)4HProtons on the substituted benzene ring experience deshielding from the ring current. The ortho-substitution pattern leads to a complex, overlapping multiplet.
Methoxy (-OCH₃)~3.85Singlet (s)3HProtons are chemically equivalent with no adjacent protons to couple with. The electronegative oxygen atom shifts the signal downfield.
Azetidine Ring (CH₂)3.50 - 3.90Multiplet (m)4HThese protons are part of a strained ring system and are adjacent to a nitrogen atom, causing a significant downfield shift. They are diastereotopic and will exhibit complex splitting.
Azetidine Ring (CH)3.00 - 3.40Multiplet (m)1HThis methine proton is coupled to the adjacent methylene protons on the ring and the benzylic methylene group, resulting in a complex multiplet.
Benzylic (-CH₂-Ar)~2.85Doublet (d)2HThese protons are adjacent to the azetidine CH group, resulting in a doublet. Their position alpha to the aromatic ring causes a downfield shift.
Amine (N-H)1.5 - 3.5 (variable)Broad Singlet (br s)1HThe chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aromatic (C-O)~157.5The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is strongly deshielded.
Aromatic (C-C, C-H)110.0 - 130.0Six distinct signals are expected for the aromatic carbons. Their specific shifts are influenced by the electronic effects of the substituents. A general table of shifts can be consulted for estimations.[2][3]
Methoxy (-OCH₃)~55.3The carbon is shielded relative to aromatic carbons but deshielded by the attached oxygen.
Azetidine Ring (CH₂)~52.0These carbons are deshielded by the adjacent nitrogen atom.
Benzylic (-CH₂-Ar)~38.0This carbon is in the aliphatic region, shifted downfield by the adjacent aromatic ring.
Azetidine Ring (CH)~35.0This aliphatic methine carbon is the most upfield of the ring carbons.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-[(2-Methoxyphenyl)methyl]azetidine in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[4] Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~240 ppm) is required. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fig 2: Workflow for ATR-IR analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, typically generating a protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The molecular formula C₁₁H₁₅NO gives an exact mass of 177.1154 Da. In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 178.1226.

  • Key Fragmentation Pathways: The structure contains several points susceptible to fragmentation under collision-induced dissociation (CID) conditions. The bond between the benzylic carbon and the azetidine ring is a likely point of cleavage due to the stability of the resulting 2-methoxybenzyl cation. This is a common pathway for protonated benzylamines. [5][6][7]

    Predicted m/z Proposed Fragment Ion Fragmentation Pathway
    178.1 [C₁₁H₁₆NO]⁺ Protonated molecular ion [M+H]⁺
    121.1 [C₈H₉O]⁺ Cleavage of the benzylic C-C bond to form the stable 2-methoxybenzyl cation. This is expected to be a major fragment.
    91.1 [C₇H₇]⁺ Loss of the methoxy group from the m/z 121 fragment, followed by rearrangement to the highly stable tropylium ion.

    | 57.1 | [C₃H₇N]⁺ | Fragment corresponding to the protonated azetidine ring after cleavage. |

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Introduction: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500) to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 178.1) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.

  • Data Analysis: Analyze the product ion spectrum to identify the fragmentation pattern and correlate it with the proposed structure.

Fig 3: Workflow for ESI-MS and MS/MS analysis.

Integrated Data Analysis: A Self-Validating System

No single technique provides the complete structural picture. The trustworthiness of the final structure assignment comes from the convergence of all spectroscopic data. Each protocol acts as a self-validating system when cross-referenced with the others.

  • MS provides the molecular weight (177.1154 Da) and formula (C₁₁H₁₅NO).

  • IR confirms the presence of key functional groups: N-H, C-O ether, and an ortho-substituted aromatic ring.

  • ¹³C NMR confirms the number of unique carbons (11, as expected from the formula).

  • ¹H NMR maps the proton environments and, through integration and coupling patterns, establishes the connectivity of the C-H framework, ultimately confirming the specific arrangement of the azetidine and 2-methoxyphenylmethyl moieties.

The fragmentation observed in the MS/MS spectrum (e.g., the m/z 121 fragment) is consistent with the connectivity deduced from NMR. The functional groups identified by IR are consistent with the chemical shifts observed in both ¹H and ¹³C NMR. This synergistic approach provides an unambiguous and robust structural confirmation.

Integrated_Analysis MS Mass Spectrometry [M+H]⁺ @ m/z 178.1 Molecular Formula: C₁₁H₁₅NO Fragmentation Pattern Structure Confirmed Structure 3-[(2-Methoxyphenyl)methyl]azetidine MS->Structure Provides MW & Formula IR Infrared Spectroscopy Functional Groups: N-H, C-O, Aromatic Ortho-Substitution Pattern IR->Structure Confirms Functional Groups NMR NMR Spectroscopy ¹H & ¹³C Connectivity Proton/Carbon Environments J-Coupling Network NMR->Structure Defines Connectivity

Fig 4: Integrated approach for structural confirmation.

Conclusion

The spectroscopic analysis of 3-[(2-Methoxyphenyl)methyl]azetidine requires a coordinated application of NMR, IR, and MS. By understanding the principles behind each technique and the specific spectral features characteristic of the azetidine and methoxybenzyl moieties, researchers can confidently elucidate and verify the molecular structure. The methodologies and predicted data presented in this guide serve as a robust framework for the characterization of this compound and other related heterocyclic molecules, ensuring the scientific integrity required for advanced research and development.

References

  • Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. International Journal of Mass Spectrometry, 210(1-3), 397-411. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1397-1408. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

  • Zupan, J., & Gasteiger, J. (1991). Automatic Interpretation of Infrared Spectra: Recognition of Aromatic Substitution Patterns Using Neural Networks. Analytical Chemistry, 63(6), 550-556. [Link]

  • Al-Juboori, A. M. (2019). Synthesis and characterization of some Azetidines derivatives. College of Science Repository, University of Thi-Qar. [Link]

  • Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Chem.ucalgary.ca. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Reusch, W. (n.d.). 13.10 Interpretation of IR Spectra. Michigan State University Department of Chemistry. [Link]

  • Zada, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1007. [Link]

  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2014). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 4, 1-23. [Link]

  • Various Authors. (2014). Synthesis of Azetidines. Progress in Chemistry, 26, 1471. [Link]

  • Clark, J. (2021). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

Foundational

An In-depth Technical Guide to the Purification of 3-[(2-Methoxyphenyl)methyl]azetidine

Abstract This technical guide provides a comprehensive overview of the core methodologies for the purification of 3-[(2-Methoxyphenyl)methyl]azetidine, a key heterocyclic scaffold in contemporary drug discovery. Recogniz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core methodologies for the purification of 3-[(2-Methoxyphenyl)methyl]azetidine, a key heterocyclic scaffold in contemporary drug discovery. Recognizing the critical impact of purity on downstream applications, from biological screening to clinical trials, this document delves into the principles and practical execution of various purification techniques. We will explore chromatographic methods, crystallization, and distillation, offering both theoretical grounding and actionable protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification strategies for this class of compounds.

Introduction: The Imperative of Purity in Azetidine Scaffolds

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2][3] Their unique conformational properties and ability to serve as versatile synthetic building blocks have led to their incorporation into a wide array of biologically active molecules.[4][5] 3-[(2-Methoxyphenyl)methyl]azetidine, in particular, represents a structural motif with considerable potential for modulating biological targets.

The efficacy and safety of any pharmacologically active compound are inextricably linked to its purity. Impurities, which can arise from starting materials, side reactions, or degradation products, can lead to erroneous biological data, unpredictable toxicity, and complications in formulation and manufacturing. Therefore, the development of a robust and reproducible purification strategy is not merely a procedural step but a cornerstone of scientific integrity and successful drug development. This guide will provide the foundational knowledge to approach the purification of 3-[(2-Methoxyphenyl)methyl]azetidine with a strategic and scientifically rigorous mindset.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A successful purification strategy begins with a thorough understanding of the potential impurities associated with the synthesis of 3-[(2-Methoxyphenyl)methyl]azetidine. While specific impurities are route-dependent, we can anticipate common classes based on general azetidine syntheses.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as a 3-substituted azetidine precursor and a 2-methoxybenzyl halide or equivalent.

  • Reagents and Catalysts: Any reagents used in the synthetic process that are not fully removed during initial workup.

  • Byproducts of the Main Reaction: Isomers, over-alkylated products, or products from competing side reactions.

  • Degradation Products: The strained azetidine ring can be susceptible to ring-opening under certain conditions (e.g., strongly acidic or basic environments).

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify the major and minor impurities. This information will guide the selection of the most appropriate purification method.

Core Purification Methodologies

The choice of purification method is dictated by the physicochemical properties of 3-[(2-Methoxyphenyl)methyl]azetidine and its impurities, including polarity, volatility, and crystallinity.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a highly versatile and widely used technique for the purification of organic compounds.[1][6] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Principle of Separation:

The separation is based on the polarity of the molecules. More polar compounds will adhere more strongly to the polar silica gel and will therefore elute more slowly, while less polar compounds will travel through the column more quickly. By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column.

Experimental Protocol: Flash Column Chromatography of a 3-Substituted Azetidine Derivative

This protocol is a general guideline and should be optimized for 3-[(2-Methoxyphenyl)methyl]azetidine.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the desired product and impurities (target Rf of the product is typically 0.2-0.4).

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 100:1 to 200:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system determined by TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 3-[(2-Methoxyphenyl)methyl]azetidine.

Data Presentation: Solvent Systems for Azetidine Purification

Compound ClassStationary PhaseEluent SystemReference
N-Boc-3-substituted azetidinesSilica Geln-hexane/ethyl acetate[6]
N-Aryl-2-cyanoazetidinesSilica GelCH2Cl2/EtOAc[1]
N-((S)-1-phenylethyl)azetidine-2-carboxamideSilica GelCH2Cl2/MeOH[1]

Visualization: Workflow for Chromatographic Purification

chromatographic_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Column_Prep Column Packing (Silica Gel Slurry) Sample_Loading Sample Loading (Wet or Dry) Column_Prep->Sample_Loading 1. Load Elution Gradient Elution Sample_Loading->Elution 2. Elute Fraction_Collection Fraction Collection Elution->Fraction_Collection 3. Collect TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring 4. Analyze Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling 5. Combine Evaporation Solvent Evaporation Pooling->Evaporation 6. Concentrate Pure_Product Pure Product Evaporation->Pure_Product

Caption: A typical workflow for the purification of an organic compound using flash column chromatography.

Crystallization: The Path to High Purity

Crystallization is a powerful purification technique that can yield material of very high purity. It relies on the principle that a compound will be more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility of the compound decreases, and it will crystallize out of the solution, leaving impurities behind in the solvent.

Key Considerations for Crystallization:

  • Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A mixture of solvents (a "good" solvent and a "poor" solvent) can also be effective.

  • Purity of the Crude Material: Crystallization is most effective when the crude material is relatively pure (>90%). Highly impure materials may inhibit crystal formation.

  • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.

Experimental Protocol: Recrystallization of a 3-Substituted Azetidine

This is a general protocol that requires optimization for 3-[(2-Methoxyphenyl)methyl]azetidine.

  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to each tube.

    • Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and good solubility when hot.

  • Dissolution:

    • Place the crude 3-[(2-Methoxyphenyl)methyl]azetidine in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualization: Decision Tree for Purification Method Selection

purification_decision_tree Start Crude 3-[(2-Methoxyphenyl)methyl]azetidine Is_Solid Is the crude material a solid? Start->Is_Solid Is_Volatile Is the compound thermally stable and volatile? Is_Solid->Is_Volatile No Crystallization Crystallization Is_Solid->Crystallization Yes Chromatography Flash Column Chromatography Is_Volatile->Chromatography No Distillation Distillation Is_Volatile->Distillation Yes

Caption: A simplified decision tree for selecting a primary purification method.

Distillation: For Volatile Azetidines

Distillation is a purification technique used for separating components of a liquid mixture based on differences in their boiling points. For 3-[(2-Methoxyphenyl)methyl]azetidine, this method would only be suitable if the compound is a thermally stable liquid with a boiling point that is significantly different from its impurities.

Types of Distillation:

  • Simple Distillation: Suitable for separating liquids with large differences in boiling points (>25 °C).

  • Fractional Distillation: Used for separating liquids with closer boiling points.

  • Vacuum Distillation: Employed for compounds that have high boiling points or are prone to decomposition at atmospheric pressure.[4]

Given the likely molecular weight of 3-[(2-Methoxyphenyl)methyl]azetidine, vacuum distillation would be the most probable distillation method if applicable.

Purity Assessment: The Final Validation

After purification, it is imperative to assess the purity of the 3-[(2-Methoxyphenyl)methyl]azetidine. A combination of analytical techniques should be used to confirm both the identity and purity of the final product.

  • NMR Spectroscopy (1H and 13C): To confirm the structure and identify any remaining impurities.

  • LC-MS: To determine the molecular weight and assess purity.

  • HPLC: To quantify the purity of the compound.

  • Melting Point Analysis: For crystalline solids, a sharp melting point range is indicative of high purity.

Conclusion: A Strategic Approach to Purification

The purification of 3-[(2-Methoxyphenyl)methyl]azetidine is a critical step in its application in drug discovery and development. A strategic approach, beginning with an analysis of the impurity profile, allows for the rational selection of the most effective purification methodology. Flash column chromatography serves as a versatile primary purification technique, while crystallization can provide material of exceptional purity. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and reproducible purification strategy, ultimately ensuring the quality and reliability of the scientific data generated using this important molecular scaffold.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Advances. [Link]

  • Azetidine Synthesis. (n.d.). Synlett.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). ACS Chemical Neuroscience. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). Heterocycles. [Link]

  • Azetidine synthesis. (2022). Organic Chemistry Portal. [Link]

Sources

Exploratory

A Technical Guide to the Stability and Storage of 3-[(2-Methoxyphenyl)methyl]azetidine for Research and Development

Abstract This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of 3-[(2-Methoxyphenyl)methyl]azetidine, a heterocyclic compound of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of 3-[(2-Methoxyphenyl)methyl]azetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. By synthesizing foundational chemical principles with data from analogous structures, this document offers field-proven insights into potential degradation pathways, recommended storage and handling protocols, and robust analytical methodologies for purity and stability assessment. This guide is intended for researchers, chemists, and formulation scientists to ensure the integrity and reliability of 3-[(2-Methoxyphenyl)methyl]azetidine throughout its lifecycle in a research and development setting.

Introduction: The Azetidine Moiety in Modern Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their strained ring system provides a rigid scaffold that can facilitate precise ligand-protein interactions, often leading to improved potency and ligand efficiency when compared to larger, more flexible heterocyclic systems.[1] The compound 3-[(2-Methoxyphenyl)methyl]azetidine incorporates this valuable scaffold. However, the inherent ring strain that makes azetidines attractive also introduces potential stability challenges.[1] An in-depth understanding of the chemical stability of this molecule is paramount for generating reliable experimental data, developing stable formulations, and defining appropriate storage conditions and shelf-life.

This guide will elucidate the key factors governing the stability of 3-[(2-Methoxyphenyl)methyl]azetidine, drawing upon established principles of azetidine chemistry and forced degradation studies of related compounds.

Structural Features and Physicochemical Implications

The stability of 3-[(2-Methoxyphenyl)methyl]azetidine is intrinsically linked to its molecular structure, which comprises a strained azetidine ring and a methoxyphenyl group.

Caption: Key structural motifs of 3-[(2-Methoxyphenyl)methyl]azetidine.

  • Azetidine Ring: The four-membered ring is inherently strained. This strain energy makes the ring susceptible to nucleophilic attack and subsequent ring-opening, particularly under acidic conditions where the nitrogen atom becomes protonated.[1]

  • Basic Nitrogen: The secondary amine within the azetidine ring is a basic center. Its protonation state, dictated by the pH of the environment, is a critical determinant of the molecule's stability and degradation pathway.

  • Methoxyphenyl Group: The methoxy group is generally stable but can be susceptible to oxidative degradation under harsh conditions. The aromatic ring itself is stable but can influence the electronic properties of the entire molecule.

Potential Degradation Pathways

While specific degradation data for 3-[(2-Methoxyphenyl)methyl]azetidine is not extensively published, insights from forced degradation studies on other azetidine-containing molecules allow for the postulation of likely degradation pathways.[2][3] These studies are crucial for developing stability-indicating analytical methods and understanding potential liabilities in formulation development.[2][4]

Acid-Mediated Ring Opening

The most probable degradation route for azetidines is an acid-catalyzed ring-opening reaction.[1] The process is initiated by the protonation of the azetidine nitrogen, forming a reactive azetidinium ion. This strained, positively charged intermediate is then highly susceptible to nucleophilic attack.

G A 3-[(2-Methoxyphenyl)methyl]azetidine B Protonation of Azetidine Nitrogen (Acidic Conditions, e.g., H+) A->B C Formation of Azetidinium Ion (Strained Intermediate) B->C [Rate-Limiting Step] D Nucleophilic Attack (e.g., by H2O, buffer species) C->D E Ring-Opened Degradation Product (e.g., Amino Alcohol) D->E

Caption: Postulated acid-mediated degradation pathway for azetidines.

The pKa of the azetidine nitrogen is a key parameter; a lower pKa can enhance stability in acidic media by reducing the concentration of the protonated species.[1] The stability of N-substituted azetidines has been shown to be highly dependent on the substituents, with aryl-substituted versions sometimes showing less stability than heteroaryl-conjugated analogues.[1]

Oxidative Degradation

Forced degradation studies often employ oxidative stress (e.g., using hydrogen peroxide) to identify potential liabilities.[5] For 3-[(2-Methoxyphenyl)methyl]azetidine, two primary sites are susceptible to oxidation:

  • Azetidine Nitrogen: The secondary amine can be oxidized to form an N-oxide impurity.

  • Methoxyphenyl Group: The methoxy group or the benzylic position could undergo oxidation, potentially leading to demethylation to a phenol or formation of a ketone, respectively.

Recommended Storage and Handling Protocols

Proper storage and handling are essential to minimize degradation and ensure the compound's integrity. The following recommendations are based on best practices for structurally related azetidine compounds.[6][7][8][9]

ParameterRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated) Lower temperatures decrease the rate of chemical reactions, including potential ring-opening and oxidative degradation. This is a standard precautionary measure for strained heterocyclic compounds.
Atmosphere Inert Gas (Argon or Nitrogen) To prevent long-term oxidative degradation of the amine and methoxy groups, storing under an inert atmosphere is recommended, especially for long-term archival.
Light Protect from Light (Amber Vial) Photodegradation is a common pathway for complex organic molecules. Storing in an amber vial or in the dark mitigates this risk.
Moisture Store in a Dry Environment/Desiccator The compound should be protected from moisture to prevent hydrolysis.[7] Keep containers tightly sealed.
pH Avoid Strong Acids and Bases The azetidine ring is particularly susceptible to acid-catalyzed degradation.[1] Contact with strong acids or bases during storage or in solution should be strictly avoided.

Handling Precautions:

  • Avoid all personal contact, including inhalation.[7]

  • Use in a well-ventilated area.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • When preparing solutions, use high-purity, anhydrous solvents if possible and consider buffered systems in the neutral pH range for aqueous solutions.

Methodologies for Stability and Purity Assessment

A robust analytical program is necessary to monitor the purity of 3-[(2-Methoxyphenyl)methyl]azetidine and to identify any degradation products. This typically involves a combination of forced degradation studies and the use of a stability-indicating chromatographic method.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to intentionally degrade the sample to identify likely degradation products and validate the analytical method's ability to separate them from the parent compound.[4][5]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_eval Evaluation Prep Prepare stock solution of 3-[(2-Methoxyphenyl)methyl]azetidine in appropriate solvent (e.g., ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Prep->Oxidative Thermal Thermal (e.g., 80°C, solid state) Prep->Thermal Photo Photolytic (e.g., ICH compliant light chamber) Prep->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Eval Assess % Degradation Identify Degradants Confirm Mass Balance Analysis->Eval

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Objective: To generate potential degradation products of 3-[(2-Methoxyphenyl)methyl]azetidine under various stress conditions.

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a defined period. Neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for several days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with UV and Mass Spectrometry (MS) detectors. The goal is to achieve 5-20% degradation, as this is typically sufficient to detect and characterize impurities without overly complex degradation profiles.[5]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify the retention times of new peaks, and use MS data to postulate the structures of the degradation products.[2]

Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds.[10]

  • Objective: To determine the purity of a 3-[(2-Methoxyphenyl)methyl]azetidine sample by separating it from any potential impurities.

  • Instrumentation: An HPLC system with a UV detector and preferably a mass spectrometer (LC-MS).

  • Chromatographic Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-based gradient from low to high percentage of Mobile Phase B to elute compounds with varying polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm and 270 nm) and/or MS.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5 mg/mL).

  • Data Analysis: Identify the peak corresponding to the parent compound. Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion

The chemical integrity of 3-[(2-Methoxyphenyl)methyl]azetidine is governed primarily by the inherent strain of its azetidine ring, making it susceptible to degradation, particularly in acidic environments. The secondary amine and methoxy functional groups also represent potential sites for oxidative degradation. Adherence to stringent storage conditions—specifically refrigeration (2-8°C), protection from light and moisture, and avoidance of acidic or basic contaminants—is critical for preserving the compound's purity and ensuring the validity of research outcomes. The implementation of robust analytical methods, such as stability-indicating HPLC and systematic forced degradation studies, is a mandatory component of a comprehensive quality control strategy for this promising molecule.

References

  • Zarrow, J. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]

  • Unknown Source. Analytical Methods Overview. Note: This source provides general analytical principles.
  • Saleem, A., et al. (2022). Forced degradation studies of rosuvastatin and ezetimibe. ResearchGate. Available at: [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Jörg, T. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Sharma, G., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Unknown Source. General synthetic route for accessing azetidines. ResearchGate. Available at: [Link]

  • PubChem. Compound Summary for 3-(Methoxymethyl)azetidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Compound Summary for Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Compound Summary for Azetidine, 3-methoxy-3-(4-methylphenyl)-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Compound Summary for 3-methylAzetidine. National Center for Biotechnology Information. Available at: [Link]

  • CP Lab Safety. Product Information for 3-(4-methoxyphenyl)azetidine. Available at: [Link]

Sources

Foundational

Deconvoluting the Pharmacological Landscape of 3-[(2-Methoxyphenyl)methyl]azetidine: A Technical Guide to Target Identification and Validation

An In-depth Technical Guide: Foreword: The Rationale for Investigation In the landscape of modern drug discovery, the strategic selection and design of small molecules are paramount. The compound 3-[(2-Methoxyphenyl)meth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the strategic selection and design of small molecules are paramount. The compound 3-[(2-Methoxyphenyl)methyl]azetidine presents a compelling case for investigation, wedding two structural motifs of significant pharmacological interest. The first is the azetidine ring , a four-membered nitrogen-containing heterocycle. No longer a mere synthetic curiosity, the azetidine scaffold is now recognized as a "privileged" structure in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity can confer improved physicochemical properties such as metabolic stability, solubility, and target-binding affinity.[1][3][4] Numerous FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, feature this moiety, attesting to its utility.[3][5]

The second motif is the (2-methoxyphenyl)methyl group . The substitution pattern on a phenyl ring is a critical determinant of biological activity. Specifically, the 2-methoxy substitution has been identified in a variety of bioactive compounds. For instance, derivatives of (2-methoxyphenyl)piperazine are known to act as potent ligands for serotonin 5-HT1A receptors[6], while the potent psychedelic 25B-NBOMe, which contains a (2-methoxyphenyl)methyl amine moiety, is a powerful 5-HT2A receptor agonist.[7] Furthermore, other methoxyphenol compounds have demonstrated antioxidant and anti-inflammatory properties, including the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8][9]

Given the absence of published data on 3-[(2-Methoxyphenyl)methyl]azetidine, this guide provides a comprehensive, hypothesis-driven framework for its initial biological characterization. We will outline a systematic approach, grounded in established methodologies, to identify and validate its potential protein targets. This document is intended for researchers, scientists, and drug development professionals, offering a practical roadmap from computational hypothesis to experimental validation.

Part 1: Hypothesis Generation - Inferring Potential Target Classes from Structural Analogs

The initial step in characterizing a novel compound is to generate plausible hypotheses about its biological targets. This can be achieved by examining the known activities of structurally related molecules (analogs). Based on the core motifs of 3-[(2-Methoxyphenyl)methyl]azetidine, we can propose several potential target classes.

G-Protein Coupled Receptors (GPCRs)

The presence of the (2-methoxyphenyl)methyl group strongly suggests potential interactions with aminergic GPCRs, particularly serotonin receptors.

  • Rationale : The structural similarity to known serotonin receptor ligands like the aforementioned (2-methoxyphenyl)piperazine derivatives and 25B-NBOMe is significant.[6][7] The azetidine ring can act as a bioisostere for other cyclic amines, such as the piperazine or piperidine rings often found in CNS-active agents, potentially modulating receptor subtype selectivity or pharmacokinetic properties.[1]

  • Hypothesized Targets : 5-HT1A, 5-HT2A, 5-HT2C receptors; Dopamine receptors.[10]

Enzymes

The methoxyphenol component is a feature of various enzyme inhibitors, suggesting that 3-[(2-Methoxyphenyl)methyl]azetidine could target enzymatic pathways.

  • Rationale : Phenolic compounds, including 2-methoxyphenols, are known for their antioxidant and anti-inflammatory activities, which are often mediated through the inhibition of enzymes involved in these processes.[8][9] For example, some 2-methoxyphenols have been shown to inhibit COX-2, a key enzyme in the inflammatory cascade.[8]

  • Hypothesized Targets : Cyclooxygenases (COX-1, COX-2); other enzymes involved in inflammatory or oxidative stress pathways.

Other Potential Targets

The unique three-dimensional structure imparted by the azetidine ring could enable interactions with a wide range of other protein classes.[3][4] Recent studies have shown azetidine derivatives to be active against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, highlighting the potential for novel mechanisms of action.[11]

Data Summary: Hypothesized Target Classes
Hypothesized Target Class Specific Examples Structural Rationale Supporting References
GPCRs 5-HT1A, 5-HT2A/2C, Dopamine Receptors(2-Methoxyphenyl)methyl moiety is common in serotonin receptor ligands. Azetidine acts as a bioisostere for other cyclic amines.[6][7][10]
Enzymes COX-1, COX-22-Methoxyphenol structures are found in known anti-inflammatory and antioxidant enzyme inhibitors.[8][9]
Cell Wall Synthesis Mycolate Biosynthesis EnzymesAzetidine scaffolds have shown activity against M. tuberculosis via cell envelope disruption.[11]

Part 2: A Strategic Workflow for Target Identification and Validation

To systematically move from hypothesis to a validated biological target, a multi-stage experimental approach is required. This workflow is designed to first broadly identify potential binding partners and then rigorously confirm direct engagement in a physiologically relevant context.

The proposed workflow integrates two powerful, complementary techniques:

  • Affinity Purification-Mass Spectrometry (AP-MS) : A discovery-focused biochemical method to identify proteins that physically interact with the compound of interest.[12][13][14]

  • Cellular Thermal Shift Assay (CETSA) : A target engagement assay used to validate the interaction between the compound and its putative target within intact cells.[15][16][17]

Workflow Diagram

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Functional Analysis Hypothesis Hypothesis Generation (Structural Analogy) Probe_Synth Synthesis of Affinity Probe Hypothesis->Probe_Synth Requires tool APMS Affinity Purification- Mass Spectrometry (AP-MS) Probe_Synth->APMS Immobilized 'Bait' Candidate_List Generate Candidate Target List APMS->Candidate_List Identify 'Prey' CETSA Cellular Thermal Shift Assay (CETSA) Candidate_List->CETSA Test Top Candidates Validation Confirm Target Engagement CETSA->Validation Observe Thermal Shift Functional_Assay Biochemical & Cellular Functional Assays Validation->Functional_Assay Confirm Mechanism Validated_Target Validated Biological Target Functional_Assay->Validated_Target

Caption: Overall workflow for target deconvolution.

Part 3: Detailed Experimental Protocols

This section provides the detailed, step-by-step methodologies for the core experimental workflows.

Protocol 1: Synthesis of an Affinity Probe

To perform AP-MS, the compound of interest must first be chemically modified to allow for its immobilization on a solid support.[18] This involves synthesizing a derivative that incorporates a linker arm with a reactive functional group (e.g., a terminal carboxylic acid or amine) at a position that does not interfere with its expected binding interactions.

Causality: The choice of linker attachment point is critical. Structure-activity relationship (SAR) data, if available, would guide this decision. In its absence, attachment to the azetidine nitrogen is a logical starting point, as it moves the linker away from the potentially crucial 2-methoxyphenyl moiety.

Step-by-Step Methodology:

  • Protect the Azetidine Nitrogen: If starting from a precursor, protect the azetidine nitrogen (e.g., with a Boc group).

  • Introduce the Linker: React the protected azetidine with a bifunctional linker, for example, ethyl 4-bromobutyrate.

  • Deprotection: Remove the protecting group to free the azetidine nitrogen.

  • Core Synthesis: Complete the synthesis of the 3-[(2-Methoxyphenyl)methyl]azetidine core structure.

  • Saponification: Hydrolyze the terminal ester group of the linker (e.g., using LiOH) to yield the free carboxylic acid. This creates the reactive handle for immobilization.

  • Purification and Characterization: Purify the final probe molecule by chromatography and confirm its structure and purity via NMR and mass spectrometry.

Protocol 2: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for identifying protein interactors of a small molecule.[13][14] The synthesized affinity probe is immobilized and used as "bait" to capture its binding partners ("prey") from a complex biological sample, such as a cell lysate.[14]

AP-MS Workflow Diagram

APMS_Workflow Probe 1. Synthesized Affinity Probe (with -COOH group) Immobilize 3. Covalent Immobilization (EDC/NHS Chemistry) Probe->Immobilize Beads 2. Amine-functionalized Beads (e.g., NHS-activated Sepharose) Beads->Immobilize Incubate 5. Incubation (Probe-Beads + Lysate) Immobilize->Incubate Lysate 4. Cell Lysate Preparation (e.g., from relevant cell line) Lysate->Incubate Wash 6. Washing Steps (Remove non-specific binders) Incubate->Wash Elute 7. Elution (e.g., pH change, SDS) Wash->Elute MS_Prep 8. Sample Prep for MS (Reduction, Alkylation, Digestion) Elute->MS_Prep LC_MS 9. LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis 10. Data Analysis (Identify enriched proteins vs. control) LC_MS->Data_Analysis

Caption: Step-by-step workflow for AP-MS.

Step-by-Step Methodology:
  • Probe Immobilization:

    • Activate amine-reactive beads (e.g., NHS-activated agarose) according to the manufacturer's protocol.

    • Covalently couple the carboxylated affinity probe to the beads via EDC/NHS chemistry.

    • Prepare control beads by performing the same chemistry but without adding the affinity probe (mock immobilization). This is a self-validating control, essential for distinguishing true binders from proteins that non-specifically adhere to the beads.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a neuronal cell line if CNS targets are suspected) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the probe-conjugated beads and the control beads in parallel for several hours at 4°C.

    • A competitive elution control can also be run, where the lysate is co-incubated with the beads and an excess of the free, unmodified 3-[(2-Methoxyphenyl)methyl]azetidine. Proteins that are competed off are high-confidence binders.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe.

  • Elution:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample (probe, mock control, competition control). Proteins that are significantly enriched in the probe sample compared to the controls are considered candidate targets.

Protocol 3: Target Engagement Validation via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound directly binds to its putative target within the complex environment of an intact cell or tissue lysate.[15][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[16] This results in a measurable "thermal shift."

CETSA Workflow Diagram

CETSA_Workflow Cells_A 1a. Treat Intact Cells with Vehicle (DMSO) Heat 2. Heat Aliquots to a Range of Temperatures (e.g., 40°C - 70°C) Cells_A->Heat Cells_B 1b. Treat Intact Cells with Compound Cells_B->Heat Lyse 3. Cell Lysis (e.g., Freeze-thaw cycles) Heat->Lyse Separate 4. Centrifugation (Separate soluble vs. aggregated proteins) Lyse->Separate Supernatant 5. Collect Supernatant (Soluble Protein Fraction) Separate->Supernatant Detect 6. Protein Detection (e.g., Western Blot for Target X) Supernatant->Detect Plot 7. Plot Data (% Soluble Protein vs. Temp) Detect->Plot

Caption: Step-by-step workflow for CETSA.

Step-by-Step Methodology:
  • Cell Treatment:

    • Treat cultured cells with either the vehicle (e.g., DMSO) or a saturating concentration of 3-[(2-Methoxyphenyl)methyl]azetidine for a defined period.

  • Heating:

    • Harvest the cells, wash, and resuspend them in a buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short, fixed time (e.g., 3 minutes), followed by a cooling step. A typical temperature range might be 40°C to 70°C in 2-3°C increments.

  • Lysis and Separation:

    • Lyse the cells (e.g., via repeated freeze-thaw cycles) to release their contents.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the candidate target protein (identified from the AP-MS screen) remaining in the soluble fraction at each temperature point using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis:

    • Quantify the protein bands from the Western blot.

    • For both the vehicle- and compound-treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • A shift of the melting curve to higher temperatures in the compound-treated sample confirms direct target engagement in the cellular milieu.[17]

Part 4: Data Interpretation and Future Directions

The successful execution of this workflow will yield a set of high-confidence candidate targets from AP-MS, which are then validated for direct binding in a cellular context using CETSA. The convergence of data from these orthogonal approaches provides strong evidence for a specific biological target.

Upon successful validation, the next logical steps involve:

  • Biochemical Assays: If the target is an enzyme or receptor, perform in vitro assays to determine the functional consequence of compound binding (e.g., IC50 for inhibition or EC50 for activation) and to elucidate the mechanism of action (e.g., competitive vs. non-competitive inhibition).[20]

  • Cellular Assays: Develop cell-based assays to confirm that the compound elicits a cellular phenotype consistent with the modulation of the identified target.[20]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to understand which structural features are critical for target binding and activity, guiding the optimization of the molecule for improved potency and selectivity.

By following this rigorous, multi-faceted approach, researchers can effectively deconvolute the biological activity of 3-[(2-Methoxyphenyl)methyl]azetidine, paving the way for its potential development as a novel therapeutic agent or a valuable chemical probe.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Target Identification and Validation (Small Molecules). University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). europepmc.org.
  • Small-molecule Target and Pathway Identific
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009, June 9). PubMed.
  • Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. pubmed.ncbi.nlm.nih.gov.
  • Affinity Chromatography.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.
  • High-throughput: Affinity purific
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • CETSA. cetsa.org.
  • Affinity selection mass spectrometry (AS-MS)
  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
  • Preclinical pharmacology studies of zingerone with special reference to potential therapeutic applications. (2026, January 8). Baishideng Publishing Group.
  • 25B-NBOMe. Wikipedia.
  • Azetidines of pharmacological interest. (2021, June 29). PubMed.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020, October 14). Muthanna Journal of Pure Science.

Sources

Exploratory

In Silico Modeling of 3-[(2-Methoxyphenyl)methyl]azetidine Interactions: A Senior Application Scientist's Guide

Abstract This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 3-[(2-Methoxyphenyl)methyl]azetidine, a novel small molecule with therapeutic potential. Azetidine scaffolds a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 3-[(2-Methoxyphenyl)methyl]azetidine, a novel small molecule with therapeutic potential. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and pharmacokinetic properties.[1] This document, intended for researchers, scientists, and drug development professionals, outlines a systematic and robust computational workflow. We will delve into target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the potential interactions of this compound with a high-value biological target. The protocols described herein are designed to be self-validating, providing a reliable foundation for further experimental exploration.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and sophisticated algorithms has positioned in silico modeling as an indispensable pillar of modern drug discovery.[2] These methods offer a cost-effective and rapid means to prioritize experimental studies, refine lead compounds, and gain deep mechanistic insights into drug-target interactions. The subject of this guide, 3-[(2-Methoxyphenyl)methyl]azetidine, combines two key structural motifs: a strained four-membered azetidine ring and a 2-methoxyphenyl group. The azetidine moiety can confer improved metabolic stability and solubility, while the methoxyphenyl group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.[1]

Given the known pharmacological activities of azetidine-containing compounds, which span anticancer, anti-inflammatory, and CNS-modulating effects, a systematic in silico evaluation is a critical first step in characterizing the therapeutic potential of this novel molecule.[1][3]

Target Identification and Rationale

A crucial initial step in the in silico workflow is the identification of a plausible biological target. Based on the structural features of 3-[(2-Methoxyphenyl)methyl]azetidine and the known targets of similar molecules, we have selected Signal Transducer and Activator of Transcription 3 (STAT3) as a high-priority hypothetical target.

Justification for STAT3 as a Target:

  • Precedent for Azetidine-based Inhibition: Several studies have reported the development of potent and selective small-molecule inhibitors of STAT3 that incorporate an azetidine scaffold.[4][5][6][7][8] These compounds have demonstrated the ability to disrupt STAT3 signaling in cancer cell lines.

  • Therapeutic Relevance of STAT3: STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and is implicated in tumor cell proliferation, survival, and metastasis.[4][6] Therefore, inhibitors of STAT3 are actively being pursued as anticancer therapeutics.

  • Druggable Binding Pockets: STAT3 possesses well-defined binding pockets, such as the SH2 domain, which are amenable to small-molecule inhibition.

This guide will proceed with the premise of investigating 3-[(2-Methoxyphenyl)methyl]azetidine as a potential inhibitor of the STAT3 SH2 domain.

The In Silico Modeling Workflow: A Comprehensive Overview

Our computational investigation will follow a multi-step workflow designed to provide a holistic view of the ligand-protein interaction, from initial binding prediction to an assessment of the stability of the complex over time.

In Silico Modeling Workflow cluster_prep Preparation cluster_dock Initial Binding Prediction cluster_sim Dynamic Simulation & Refinement cluster_energy Binding Affinity Estimation Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking Pose_Analysis Pose Analysis & Selection Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Pose_Analysis->MD_Sim Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis MMGBSA MM/GBSA Calculation Trajectory_Analysis->MMGBSA MD Simulation Protocol System_Setup System Setup (Solvation & Ionization) Minimization Energy Minimization System_Setup->Minimization NVT NVT Equilibration (Heating) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD (100 ns) NPT->Production

Figure 2: Step-by-step protocol for molecular dynamics simulation.
Trajectory Analysis

The trajectory from the MD simulation is analyzed to extract meaningful information about the behavior of the complex.

Key Analyses:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Identifies the flexible and rigid regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the ligand to the protein. This provides a more accurate estimation than the docking score.

Protocol:

  • Extract Snapshots: Snapshots of the complex, protein, and ligand are extracted from the stable portion of the MD trajectory.

  • Calculate Energy Components: The MM/GBSA method calculates the free energy by summing the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.

  • Determine Binding Free Energy: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Table 3: Hypothetical Binding Free Energy Calculation Results

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-35.2
Electrostatic Energy-15.8
Polar Solvation Energy25.5
Nonpolar Solvation Energy-4.7
ΔG_bind -30.2

Trustworthiness and Validation

The reliability of in silico predictions is paramount. The following steps are crucial for validating the computational model:

  • Re-docking of a Known Ligand: If a known inhibitor of STAT3 with a co-crystallized structure is available, it should be docked into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low RMSD (< 2.0 Å).

  • Comparison with Experimental Data: Ultimately, the in silico predictions must be validated experimentally. Techniques such as Isothermal Titration Calorimetry (ITC) can be used to experimentally determine the binding affinity (Kd) of 3-[(2-Methoxyphenyl)methyl]azetidine to STAT3. [4][5][8]A good correlation between the calculated binding free energy and the experimental Kd would provide strong validation for the computational model.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the interactions of 3-[(2-Methoxyphenyl)methyl]azetidine with the therapeutically relevant target, STAT3. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable hypotheses about the binding mode, affinity, and stability of this novel compound. The emphasis on a structured workflow and clear rationales for methodological choices is intended to ensure the generation of trustworthy and reproducible results, thereby accelerating the journey from computational prediction to experimental validation and, ultimately, to the development of new therapeutic agents.

References

  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(3), 1574-1594. [Link]

  • NanoSchool. (n.d.). Why Molecular Dynamics Simulations of Protein Structure Using GROMACS is Essential. [Link]

  • NanoSchool. (n.d.). Molecular Dynamics Simulations Using GROMACS: A Practical Approach to Protein Structure Analysis. [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Figshare. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship.org. [Link]

  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Scholar9. [Link]

  • Various Authors. (2015). Why do we use gromacs (molecular simulation) when we can use autodock to study protein complexes?. Quora. [Link]

  • Pro-global. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. [Link]

  • Various Authors. (2012). What is the Advantage of using Gromacs over other Softwares for simulation of Protein-ligand complexes?. ResearchGate. [Link]

  • Lee, T. S., et al. (2018). Exploring the limits of the generalized CHARMM and AMBER force fields through predictions of hydration free energy of small molecules. NIH. [Link]

  • Various Authors. (2013). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target?. ResearchGate. [Link]

  • Rivera-Chavarría, I., et al. (2017). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2025). Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors. PubMed. [Link]

  • Al-Ostath, A., et al. (2025). Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors. NIH. [Link]

  • GROMACS. (2025). Molecular Dynamics. [Link]

  • Various Authors. (2015). In Molecular Dynamics, why there are different force fields (AMBER, CHARMM, GROMOS etc). Quora. [Link]

  • Various Authors. (2020). How to select proteins for molecular docking?. Reddit. [Link]

  • Abdullahi, M., et al. (2021). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PubMed Central. [Link]

  • Sabe, V. T., et al. (2018). Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data?. R Discovery. [Link]

  • Kumar, A., & Zhang, K. Y. J. (2017). Software for molecular docking: a review. PMC - PubMed Central. [Link]

  • Various Authors. (2014). Which are the differences between the AMBER and the CHARMm Force fields?. ResearchGate. [Link]

  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed. [Link]

  • Various Authors. (2016). Advice regarding the best force field to use for Protein- Peptide interaction?. ResearchGate. [Link]

  • InformationBoxTicket Lifestyles. (2025). Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics. [Link]

  • Various Authors. (n.d.). Physicochemical properties of 6a-j predicted by SwissADME. ResearchGate. [Link]

  • Various Authors. (n.d.). Physicochemical Properties Predicted using SwissADME. ResearchGate. [Link]

  • Harris, P. A., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]

  • Maetani, M., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Max Planck Innovation. (2025). Small molecules as RNA-binding protein inhibitors Innovative Azetidine-Based Small Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]

  • Ramirez, J., et al. (2022). Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals. MDPI. [Link]

  • Yusuf, M., et al. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science. [Link]

  • PubChem. (n.d.). 3-(2-methoxyphenyl)azetidine hydrochloride. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or oxetan-3-ylidene) acetates. PubMed Central. [Link]

  • Various Authors. (2025). ASDB: A resource for probing protein functions with small molecules. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine. PubChem. [Link]

  • White, A. W., & Westwell, A. D. (2008). Protein-protein interactions as targets for small-molecule therapeutics in cancer. PubMed. [Link]

  • National Center for Biotechnology Information. (2025). 2-[3-[[3-Methyl-4-(trifluoromethyl)phenyl]methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one. PubChem. [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Cytotoxicity Screening of 3-[(2-Methoxyphenyl)methyl]azetidine

Introduction: Charting the Unseen Toxicity of a Novel Azetidine Compound In the landscape of contemporary drug discovery, the azetidine scaffold has emerged as a compelling structural motif, valued for its ability to imp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Unseen Toxicity of a Novel Azetidine Compound

In the landscape of contemporary drug discovery, the azetidine scaffold has emerged as a compelling structural motif, valued for its ability to impart favorable physicochemical properties to bioactive molecules.[1] The novel compound, 3-[(2-Methoxyphenyl)methyl]azetidine, represents a new chemical entity with untapped therapeutic potential. However, before any exploration of its efficacy can commence, a rigorous evaluation of its cytotoxic profile is a fundamental and non-negotiable step in the preclinical development pathway.[2][3][4]

This in-depth technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of 3-[(2-Methoxyphenyl)methyl]azetidine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will navigate the critical assays that form the bedrock of in vitro toxicology, from assessing metabolic viability and membrane integrity to distinguishing between the cellular death pathways of apoptosis and necrosis. This guide is structured to be a self-validating system, ensuring that the data generated is robust, reproducible, and provides a clear direction for the subsequent stages of drug development.

Part 1: Foundational Strategy - The Logic of the Screen

A preliminary cytotoxicity screen is not a monolithic endeavor but a multi-faceted investigation into a compound's interaction with living cells. Our approach is tiered, beginning with broad questions about cell viability and progressively narrowing down to the mechanisms of cell death.

The Triad of Initial Assessment

Our screening strategy for 3-[(2-Methoxyphenyl)methyl]azetidine rests on three pillars, each addressing a distinct aspect of cytotoxicity:

  • Metabolic Competence: Are the cells still metabolically active in the presence of the compound? The MTT assay is our primary tool here, offering a quantitative measure of mitochondrial function, which is often compromised in dying cells.[5][6][7]

  • Membrane Integrity: Has the compound induced damage to the cell membrane? The Lactate Dehydrogenase (LDH) assay will answer this by detecting the release of this cytosolic enzyme into the culture medium, a hallmark of membrane rupture.[8][9][10][11][12]

  • Mode of Cell Death: If the compound is cytotoxic, is it inducing a programmed, controlled cell death (apoptosis) or a more chaotic, inflammatory demise (necrosis)? Flow cytometry-based assays using Annexin V and a vital dye like Propidium Iodide (PI) or 7-AAD are the gold standard for this differentiation.[13][14][15][16][17]

The Critical Choice: Selecting the Right Cellular Canvas

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[18][19][20][21][22] For a novel compound with an unknown therapeutic target, a pragmatic approach involves screening against a panel of cell lines representing both cancerous and non-cancerous tissues. This allows for an initial assessment of both potential anti-cancer activity and general toxicity.

For this guide, we will use a representative panel:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

  • A549: A human lung carcinoma cell line.

  • HEK293: A human embryonic kidney cell line, often used as a model for normal physiology.

  • MRC-5: A normal human fetal lung fibroblast cell line.

Screening against both cancerous and normal cell lines is crucial for determining a compound's selectivity index—a measure of its potential as a targeted therapy.[3]

Part 2: The Methodologies - In-Depth Experimental Protocols

Here, we detail the step-by-step protocols for the core cytotoxicity assays. These protocols are designed to be self-validating by including appropriate controls.

MTT Assay: Gauging Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5][6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6][7]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep Prepare Serial Dilutions of 3-[(2-Methoxyphenyl)methyl]azetidine compound_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4 hours) mtt_addition->formazan_incubation solubilization Add Solubilization Buffer (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[23] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-[(2-Methoxyphenyl)methyl]azetidine in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations for treatment.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[6][23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).[25][26][27][28]

LDH Assay: Quantifying Membrane Disruption

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[10][11] It is a reliable marker for necrosis and late-stage apoptosis.[11]

Experimental Workflow:

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed and Treat Cells (as in MTT protocol) incubation Incubate for Desired Time cell_seeding->incubation supernatant_transfer Transfer Supernatant to New Plate incubation->supernatant_transfer add_reaction_mix Add LDH Reaction Mixture supernatant_transfer->add_reaction_mix rt_incubation Incubate at RT (30 min, protected from light) add_reaction_mix->rt_incubation add_stop_solution Add Stop Solution rt_incubation->add_stop_solution read_absorbance Measure Absorbance at 490 nm add_stop_solution->read_absorbance data_analysis Calculate % Cytotoxicity read_absorbance->data_analysis

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).[29]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (commercially available kits are recommended) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay provides a powerful means to distinguish between different stages of cell death.[13][14][15][16][17] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[13]

Experimental Workflow:

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis cell_seeding Seed and Treat Cells in 6-well Plates incubation Incubate for Desired Time cell_seeding->incubation harvest_cells Harvest and Wash Cells incubation->harvest_cells resuspend Resuspend in Annexin V Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains stain_incubation Incubate at RT (15 min) add_stains->stain_incubation flow_cytometry Analyze by Flow Cytometry stain_incubation->flow_cytometry quantify_populations Quantify Cell Populations (Live, Apoptotic, Necrotic) flow_cytometry->quantify_populations

Caption: Workflow for Annexin V/PI apoptosis and necrosis assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-[(2-Methoxyphenyl)methyl]azetidine at concentrations around the determined IC₅₀ value for an appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Part 3: Data Presentation and Interpretation

Tabulating Cytotoxicity Data

Summarize the IC₅₀ values obtained from the MTT assay in a structured table.

Table 1: Cytotoxic Activity of 3-[(2-Methoxyphenyl)methyl]azetidine

Cell LineTissue of OriginIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HEK293Embryonic Kidney48[Insert Value]
MRC-5Fetal Lung Fibroblast48[Insert Value]

Note: IC₅₀ values are to be determined experimentally. The inclusion of normal cell lines is crucial for assessing the compound's selectivity.

Interpreting the IC₅₀ Value

The IC₅₀ value is a measure of the potency of a compound in inhibiting a biological process by 50%.[27] A lower IC₅₀ value indicates greater potency.[26] However, it is crucial to understand that the IC₅₀ from a viability assay like MTT does not solely reflect cell death (cytotoxicity); it can also indicate a reduction in cell proliferation (cytostatic effect).[30] Therefore, the results from the LDH and Annexin V/PI assays are essential for a complete interpretation.

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

The preliminary cytotoxicity screening of a novel compound like 3-[(2-Methoxyphenyl)methyl]azetidine is a critical milestone in its development journey. By employing a multi-assay approach that interrogates metabolic health, membrane integrity, and the mode of cell death, we can build a comprehensive initial safety profile of the molecule.

The data generated from these studies will allow researchers to:

  • Quantify the cytotoxic potency of the compound across different cell lines.

  • Assess its selectivity for cancer cells over normal cells.

  • Elucidate the primary mechanism of cell death induced by the compound.

This foundational knowledge is indispensable for making an informed go/no-go decision for further preclinical development. A compound with potent and selective cytotoxicity towards cancer cells, particularly if it induces a controlled apoptotic cell death, would be a strong candidate for advancement. Conversely, a compound exhibiting broad-spectrum cytotoxicity with a narrow therapeutic window would likely be deprioritized. This structured and scientifically rigorous approach ensures that only the most promising and safest candidates proceed through the demanding and resource-intensive drug development pipeline.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]

  • Determination of apoptosis and necrosis. PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]

  • Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP Int J Compr Adv Pharmacol. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online. [Link]

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay? ResearchGate. [Link]

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. PMC - NIH. [Link]

  • Azetidine, 1,3-dimethyl-3-(m-methoxyphenyl)-. PubChem. [Link]

  • How to comment after finding IC50 according to MTT results? ResearchGate. [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • How to choose the right cell line for your experiments. faCellitate. [Link]

  • Azetidine, 3-methoxy-3-(4-methylphenyl)-. PubChem. [Link]

  • Toxicology in Drug Development in the Era of Biotechnology. YouTube. [Link]

  • Azetidine. Wikipedia. [Link]

  • (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine. PubChem. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • 2-[3-[[3-Methyl-4-(trifluoromethyl)phenyl]methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one. PubChem. [Link]

  • Basic Overview of Preclinical Toxicology - Animal Models. YouTube. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3-[(2-Methoxyphenyl)methyl]azetidine

This guide provides a comprehensive technical overview of the solubility characteristics of 3-[(2-Methoxyphenyl)methyl]azetidine, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-[(2-Methoxyphenyl)methyl]azetidine, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. Recognizing the critical role of solubility in determining a compound's bioavailability, formulation feasibility, and overall therapeutic potential, this document delves into the theoretical principles governing its solubility, detailed experimental methodologies for its determination, and a discussion of its anticipated behavior in a range of common laboratory solvents.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. For a molecule like 3-[(2-Methoxyphenyl)methyl]azetidine, understanding its interaction with various solvents is paramount for every stage of development, from synthesis and purification to formulation and in vivo studies. Azetidine-containing compounds have gained prominence in medicinal chemistry for their ability to enhance metabolic stability and aqueous solubility compared to their more common piperidine and pyrrolidine counterparts.[1][2] This guide offers a robust framework for approaching the solubility assessment of this specific substituted azetidine, providing both theoretical grounding and practical, field-proven protocols.

Molecular Structure and Physicochemical Drivers of Solubility

To understand the solubility of 3-[(2-Methoxyphenyl)methyl]azetidine, we must first examine its molecular architecture. The structure features a four-membered azetidine ring, which is a saturated heterocycle containing a nitrogen atom. This nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The presence of the methoxyphenyl group introduces both aromatic character and an ether linkage, which can also participate in hydrogen bonding as an acceptor. The overall polarity of the molecule is a balance between the polar azetidine and methoxy functionalities and the nonpolar benzyl ring and hydrocarbon backbone.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Based on its structure, 3-[(2-Methoxyphenyl)methyl]azetidine is expected to exhibit moderate polarity. The presence of hydrogen bond acceptors suggests potential solubility in protic solvents, while the aromatic ring and alkyl chain suggest some affinity for non-polar, aprotic solvents.

cluster_solute 3-[(2-Methoxyphenyl)methyl]azetidine cluster_solvents Solvent Interactions Solute Molecule Protic Protic Solvents (e.g., Water, Ethanol) Solute->Protic H-bond Acceptor AproticPolar Aprotic Polar Solvents (e.g., DMSO, Acetone) Solute->AproticPolar Dipole-Dipole AproticNonPolar Aprotic Non-Polar Solvents (e.g., Hexane, Toluene) Solute->AproticNonPolar van der Waals

Caption: Intermolecular forces influencing the solubility of 3-[(2-Methoxyphenyl)methyl]azetidine.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and reproducible experimental methods. The two primary approaches are the "excess solvent" and "excess solid" methods.[8] For the purpose of generating reliable data for a drug development pipeline, the isothermal shake-flask method, a type of "excess solid" method, is considered the gold standard.

Isothermal Shake-Flask Solubility Protocol

This protocol describes a self-validating system for determining the equilibrium solubility of 3-[(2-Methoxyphenyl)methyl]azetidine.

Materials and Equipment:

  • 3-[(2-Methoxyphenyl)methyl]azetidine (solid, >98% purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), n-hexane, toluene)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-[(2-Methoxyphenyl)methyl]azetidine to a series of scintillation vials. The excess solid is crucial to ensure equilibrium is reached with the dissolved solute.

    • To each vial, add a known volume of the desired solvent.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 3-[(2-Methoxyphenyl)methyl]azetidine of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the filtered sample supernatant into the HPLC system.

    • Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

A Add Excess Solid to Solvent B Equilibrate in Shaker Bath (24-48h) A->B Step 1 C Centrifuge/Settle B->C Step 2 D Filter Supernatant (0.22 µm) C->D Step 3 E Quantify by HPLC D->E Step 4 F Report Solubility (mg/mL or mol/L) E->F Step 5

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Anticipated Solubility Profile

While specific experimental data for 3-[(2-Methoxyphenyl)methyl]azetidine is not publicly available, we can predict its likely solubility behavior in a range of solvents based on its structure and the properties of similar molecules. The following table presents hypothetical, yet scientifically plausible, solubility data for illustrative purposes.

SolventSolvent TypePredicted Solubility (at 25°C)Rationale
WaterProtic, PolarLowThe molecule has some polar groups, but the non-polar surface area from the benzyl and alkyl components is significant, limiting aqueous solubility.
PBS (pH 7.4)Buffered AqueousLow to ModerateThe azetidine nitrogen is basic and will be partially protonated at physiological pH, potentially increasing solubility compared to pure water.
EthanolProtic, PolarHighEthanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar parts of the solute.
MethanolProtic, PolarHighSimilar to ethanol, methanol is a good hydrogen-bonding solvent that can effectively solvate the molecule.
AcetoneAprotic, PolarModerate to HighThe polarity of acetone allows it to interact with the polar groups of the solute, but it lacks hydrogen bond donating ability.
AcetonitrileAprotic, PolarModerateAcetonitrile is a polar aprotic solvent that should be a reasonable solvent for this compound.
DMSOAprotic, PolarVery HighDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic molecules.
n-HexaneAprotic, Non-polarVery LowThe high polarity of the azetidine and methoxy groups makes it unlikely to be soluble in a non-polar alkane.
TolueneAprotic, Non-polarLow to ModerateThe aromatic ring of toluene can interact favorably with the methoxyphenyl group of the solute via π-π stacking, potentially leading to some solubility.

Discussion and Practical Implications

The anticipated solubility profile of 3-[(2-Methoxyphenyl)methyl]azetidine suggests that it is likely to be a "grease ball" molecule, with good solubility in many organic solvents but limited aqueous solubility. This has several important implications for drug development:

  • Synthesis and Purification: The high solubility in solvents like ethanol and methanol makes these good choices for reaction media and for purification by crystallization, likely with the addition of an anti-solvent like water or hexane.

  • Formulation: The low aqueous solubility will likely present a challenge for developing oral or intravenous formulations. Strategies such as salt formation (targeting the basic azetidine nitrogen), co-solvents, or enabling technologies like amorphous solid dispersions may be necessary to achieve the desired therapeutic concentrations.

  • In Vitro Assays: For biological screening, stock solutions are typically prepared in DMSO. The high solubility in DMSO is advantageous for this purpose. However, care must be taken to avoid precipitation when diluting the DMSO stock into aqueous assay buffers.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-[(2-Methoxyphenyl)methyl]azetidine. By combining theoretical principles with a robust experimental protocol, researchers can generate the high-quality solubility data necessary to guide the successful development of this promising chemical entity. The anticipated solubility profile highlights the importance of early and accurate solubility assessment to proactively address potential formulation and bioavailability challenges.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.).
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (n.d.).
  • PubMed. (2026).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 3-[(2-Methoxyphenyl)methyl]azetidine as a Dopamine Reuptake Inhibitor

Introduction Dopamine (DA), a critical monoamine neurotransmitter, plays a pivotal role in regulating essential functions within the central nervous system, including motor control, motivation, reward, and cognitive func...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dopamine (DA), a critical monoamine neurotransmitter, plays a pivotal role in regulating essential functions within the central nervous system, including motor control, motivation, reward, and cognitive function.[1][2] The dopamine transporter (DAT) is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[3][4] Consequently, DAT is a primary target for a wide array of therapeutic agents and substances of abuse.[3][5] Dopamine reuptake inhibitors (DRIs) block the action of DAT, leading to elevated extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[5] This mechanism is central to the therapeutic effects of drugs used to treat conditions such as attention-deficit hyperactivity disorder (ADHD) and narcolepsy.[5]

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its unique structural and pharmacological properties.[6] Its incorporation into molecular structures can confer desirable pharmacokinetic and pharmacodynamic characteristics.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel azetidine-based compound, 3-[(2-Methoxyphenyl)methyl]azetidine, as a potential dopamine reuptake inhibitor.

These application notes will detail the necessary in vitro and in vivo protocols to elucidate the pharmacological profile of this compound, including its binding affinity for DAT, its functional potency as a reuptake inhibitor, and its effects on dopamine neurotransmission in a physiological context.

Mechanism of Action: Dopamine Reuptake Inhibition

The primary mechanism of action for a dopamine reuptake inhibitor is the competitive blockade of the dopamine transporter. By binding to DAT, 3-[(2-Methoxyphenyl)methyl]azetidine is hypothesized to prevent the re-entry of dopamine into the presynaptic neuron, thereby prolonging its residence time in the synaptic cleft and enhancing the activation of postsynaptic dopamine receptors.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Binds Test_Compound 3-[(2-Methoxyphenyl)methyl]azetidine Test_Compound->DAT Inhibits Postsynaptic_Signaling Postsynaptic Signaling Dopamine_Receptors->Postsynaptic_Signaling Activates In_Vitro_Workflow cluster_binding Protocol 1: Binding Affinity (Ki) cluster_uptake Protocol 2: Functional Potency (IC50) Membranes Prepare DAT-expressing cell membranes Assay_Setup_B Set up competitive binding assay ([³H]Radioligand + Test Compound) Membranes->Assay_Setup_B Incubate_B Incubate to equilibrium Assay_Setup_B->Incubate_B Filter Filter and wash Incubate_B->Filter Count_B Scintillation counting Filter->Count_B Analyze_B Calculate Ki Count_B->Analyze_B Cells Culture DAT-expressing cells Assay_Setup_U Pre-incubate cells with Test Compound Cells->Assay_Setup_U Initiate_U Add [³H]Dopamine Assay_Setup_U->Initiate_U Incubate_U Incubate at 37°C Initiate_U->Incubate_U Terminate_U Terminate uptake and wash Incubate_U->Terminate_U Lyse Lyse cells and count Terminate_U->Lyse Analyze_U Calculate IC50 Lyse->Analyze_U In_Vivo_Workflow Start Start Surgery Stereotaxic Surgery: Implant guide cannula Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Establish Baseline: Perfuse aCSF and collect samples Probe->Baseline Drug Administer Test Compound or Vehicle Baseline->Drug Sampling Post-injection Sampling: Collect dialysates at intervals Drug->Sampling HPLC HPLC-ED Analysis: Quantify dopamine levels Sampling->HPLC Analysis Data Analysis: % change from baseline HPLC->Analysis End End Analysis->End

Sources

Application

Topic: In Vitro Dopamine Transporter (DAT) Binding Assay Protocol for 3-[(2-Methoxyphenyl)methyl]azetidine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The dopamine transporter (DAT, SLC6A3) is a critical regulator of dopaminergic signaling in the central nervous system, making...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine transporter (DAT, SLC6A3) is a critical regulator of dopaminergic signaling in the central nervous system, making it a key target for therapeutic drug development and for understanding the mechanism of action of psychostimulants.[1][2] This application note provides a comprehensive, step-by-step protocol for determining the binding affinity of a novel compound, 3-[(2-Methoxyphenyl)methyl]azetidine, for the DAT. The methodology employs a competitive radioligand binding assay using membranes prepared from rat striatum, a brain region with high DAT density, and the well-characterized DAT-selective radioligand [³H]WIN 35,428. We detail the entire workflow, from tissue preparation to data analysis, including the calculation of the half-maximal inhibitory concentration (IC₅₀) and its conversion to the inhibition constant (Kᵢ), providing researchers with a robust framework for characterizing novel DAT ligands.

Introduction: The Dopamine Transporter as a Therapeutic Target

The dopamine transporter is a presynaptic plasma membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[3] This mechanism is crucial for regulating processes such as motor control, motivation, reward, and cognition.[1] The central role of DAT in neural signaling makes it a primary target for numerous pharmacologically active compounds, including therapeutic agents for conditions like ADHD and depression, as well as drugs of abuse such as cocaine and amphetamines, which act by inhibiting dopamine reuptake.[2][4]

Evaluating the interaction of novel chemical entities with DAT is a fundamental step in drug discovery and neuroscience research. A widely used and reliable method for this is the in vitro competitive radioligand binding assay.[5] This technique allows for the precise determination of a compound's binding affinity (Kᵢ) for the transporter, providing a quantitative measure of its potency. This protocol is designed to assess the binding characteristics of 3-[(2-Methoxyphenyl)methyl]azetidine, a novel compound of interest.

Principle of the Competitive Binding Assay

The competitive binding assay quantifies the ability of an unlabeled test compound (the "competitor," e.g., 3-[(2-Methoxyphenyl)methyl]azetidine) to displace a radiolabeled ligand (the "radioligand," e.g., [³H]WIN 35,428) from its specific binding site on the target protein (DAT).

The assay is conducted by incubating a fixed concentration of the radioligand and DAT-containing membranes with varying concentrations of the test compound. As the concentration of the test compound increases, it competes for and occupies more DAT binding sites, resulting in a decrease in the amount of bound radioligand. The radioactivity measured is therefore inversely proportional to the affinity of the test compound for the DAT. By measuring the concentration of the test compound required to inhibit 50% of the specific radioligand binding (the IC₅₀ value), we can calculate the inhibition constant (Kᵢ), which reflects the intrinsic affinity of the compound for the transporter.[6]

G cluster_0 Assay Principle: Competitive Binding at DAT cluster_1 Experimental Measurement radioligand [³H]Radioligand (Known, Fixed Conc.) dat Dopamine Transporter (DAT) (on Cell Membrane) radioligand->dat Binds & Emits Signal low_signal Low Signal (High Affinity) dat->low_signal Displacement competitor Test Compound (Unlabeled, Variable Conc.) competitor->dat Competes for Binding Site (No Signal) high_comp High [Test Compound] low_comp Low [Test Compound] high_comp->low_signal Results in high_signal High Signal (Low Affinity) G prep Prepare Reagents (Buffers, Ligands, Membranes) plate Set Up 96-Well Plate (TB, NSB, Competitor Wells) prep->plate incubate Incubate Plate (e.g., 60 min at Room Temp) plate->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters (3x with Ice-Cold Buffer) filter->wash dry Dry Filter Mat wash->dry count Add Scintillant & Count (Liquid Scintillation Counter) dry->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Experimental workflow for the DAT binding assay.

  • Plate Setup: Prepare a 96-well plate. Each condition should be run in triplicate.

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 + 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 50 µL GBR 12909 (10 µM final concentration) + 50 µL [³H]WIN 35,428 + 100 µL Membrane Suspension. The use of a structurally different, high-affinity ligand helps ensure that only binding to the specific DAT site is displaced. [7] * Competition Wells: 50 µL of 3-[(2-Methoxyphenyl)methyl]azetidine at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL [³H]WIN 35,428 + 100 µL Membrane Suspension.

  • Reagent Addition: The final assay volume is 200 µL. The final concentration of [³H]WIN 35,428 should be approximately at its Kₔ value for DAT (~1-2 nM). The final protein concentration should be ~20-50 µg per well. [1]

  • Incubation: Gently agitate the plate and incubate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through a GF/B filter mat (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. [8]

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any unbound radioligand. [1]

  • Scintillation Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The goal of the analysis is to determine the Kᵢ value of 3-[(2-Methoxyphenyl)methyl]azetidine.

  • Calculate Specific Binding:

    • First, determine the average CPM for each condition (TB, NSB, and each competitor concentration).

    • Specific Binding (SB) is calculated as: SB = Total Binding (CPM) - Non-Specific Binding (CPM). [9]

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding using the formula: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

    • Plot the % Specific Binding against the logarithm of the competitor concentration. The resulting data should fit a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Using a non-linear regression analysis software (e.g., GraphPad Prism), fit the competition curve to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding. [1]

  • Calculate Kᵢ using the Cheng-Prusoff Equation:

    • The IC₅₀ is dependent on the assay conditions, particularly the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Kᵢ), which is an assay-independent constant, use the Cheng-Prusoff equation for competitive inhibition. [6][10] Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • Kᵢ: The inhibition constant for the test compound.

    • IC₅₀: The half-maximal inhibitory concentration determined from the curve.

    • [L]: The concentration of the radioligand ([³H]WIN 35,428) used in the assay.

    • Kₔ: The dissociation constant of the radioligand for DAT. This value should be determined independently via a saturation binding experiment or obtained from the literature for the specific batch of radioligand under identical buffer conditions.

Example Data Table
[Test Compound] (log M)% Specific Binding
-1199.8
-1098.5
-9.595.2
-9.088.1
-8.570.3
-8.049.5
-7.525.6
-7.010.1
-6.54.5
-6.02.1
Result (from curve fit) IC₅₀ = 10.0 nM

Trustworthiness and Self-Validation

The integrity of the data generated by this protocol relies on key internal controls:

  • Low Non-Specific Binding: A well-optimized assay should have NSB that is less than 20% of the Total Binding. High NSB can obscure the specific binding signal and reduce the accuracy of the IC₅₀ determination.

  • Complete Displacement: The highest concentration of the test compound should displace the radioligand down to the level of non-specific binding, indicating it is competing for the same site.

  • Reproducibility: Performing replicates (triplicates are standard) for each data point is essential to ensure the reliability and statistical validity of the results.

By adhering to these principles, this protocol provides a self-validating system for the accurate characterization of novel DAT ligands.

References

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-108.[Link]

  • Aggarwal S, Mortensen OV. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.[Link]

  • DAT (SLC6A3) Transporter Assay. BioIVT. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, (2011), 746, 311-31.[Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Membrane Preparation and Characterization. DOST-PNRI. [Link]

  • IC50-to-Ki converter. National Cancer Institute. [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. [Link]

Sources

Method

Application Note: A Cell-Based [³H]-Dopamine Uptake Assay for the Pharmacological Characterization of 3-[(2-Methoxyphenyl)methyl]azetidine

Abstract The human dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is critical for regulating dopamine homeostasis in the central nervous system by mediating the reuptake of dopamine from the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The human dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is critical for regulating dopamine homeostasis in the central nervous system by mediating the reuptake of dopamine from the synaptic cleft.[1] This function makes DAT a primary target for therapeutic agents aimed at treating neurological and psychiatric disorders such as Parkinson's disease, ADHD, and depression, as well as a site of action for psychostimulants.[2][3] Consequently, robust and reliable in vitro assays are essential for the discovery and characterization of novel DAT-modulating compounds. This guide provides a detailed protocol for a cell-based radioligand uptake assay to determine the inhibitory potency (IC₅₀) of a test compound, using 3-[(2-Methoxyphenyl)methyl]azetidine as an example. The methodology utilizes Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human DAT (hDAT) and measures the uptake of tritiated dopamine ([³H]-DA).

Introduction and Scientific Principles

Monoamine transporters are membrane-embedded proteins that terminate neurotransmission by clearing neurotransmitters from the extracellular space.[1] The dopamine transporter specifically removes dopamine, a key neurotransmitter involved in motor control, motivation, and reward pathways. Dysfunctional DAT activity is implicated in numerous pathologies, making it a crucial target for drug development.[3]

Cell-based uptake assays provide a functional measure of transporter activity in a biologically relevant environment. The principle of this assay is straightforward: cells engineered to express DAT will actively internalize dopamine from the extracellular medium. By using radiolabeled dopamine ([³H]-DA), the rate of uptake can be quantified by measuring the intracellular radioactivity. A compound that inhibits DAT, such as cocaine or the test compound 3-[(2-Methoxyphenyl)methyl]azetidine, will compete with [³H]-DA for the transporter, resulting in a dose-dependent decrease in accumulated radioactivity. This allows for the precise determination of the compound's inhibitory concentration 50% (IC₅₀), a key parameter for assessing its potency.

Mechanism of DAT Inhibition Assay

The diagram below illustrates the core principle of the competitive uptake assay at the cell membrane.

DAT_Inhibition_Mechanism Figure 1: Principle of Competitive Dopamine Uptake Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) DAT Dopamine Transporter (DAT) Extracellular Side Intracellular Side DA_in Accumulated [³H]-Dopamine DAT:f2->DA_in DA [³H]-Dopamine DA->DAT:f1 Uptake Inhibitor Test Compound (e.g., 3-[(2-Methoxyphenyl)methyl]azetidine) Inhibitor->DAT:f1 Blockade

Caption: Competitive inhibition of [³H]-Dopamine uptake by a test compound at the DAT.

Materials and Reagents

Successful execution of this assay requires careful preparation of cells and reagents. All solutions should be prepared with high-purity water and analytical-grade reagents.

Reagent / Material Supplier & Catalog No. (Example) Storage Notes
hDAT-HEK-293 CellsATCC or equivalentLiquid NitrogenA cell line stably expressing the human dopamine transporter.
DMEM, high glucoseGibco, 119650924°C
Fetal Bovine Serum (FBS)Gibco, 10270106-20°CHeat-inactivate before use.
Penicillin-StreptomycinGibco, 15140122-20°C
Geneticin (G418)Gibco, 101310354°CFor selection and maintenance of the stable cell line.
Trypsin-EDTA (0.25%)Gibco, 252000564°CFor cell detachment.[1]
Poly-D-Lysine Coated PlatesCorning, 354640Room Temp.96-well, clear, tissue-culture treated plates are required.
Krebs-HEPES Buffer (KHB)In-house preparation4°CSee buffer composition below.
[³H]-DopaminePerkinElmer, NET131250UC-20°CSpecific activity: 40-80 Ci/mmol. Handle with appropriate safety precautions.
Cocaine HCl (Control Inhibitor)Sigma-Aldrich, C5776Room Temp.Prepare fresh stock solutions. A potent DAT inhibitor.
3-[(2-Methoxyphenyl)methyl]azetidineCustom Synthesis/VendorAs specifiedThe test compound for IC₅₀ determination.
Scintillation CocktailPerkinElmer, 6013329Room Temp.e.g., Ultima Gold™
1% Sodium Dodecyl Sulfate (SDS)Sigma-Aldrich, L3771Room Temp.For cell lysis.[4]

Krebs-HEPES Buffer (KHB) Composition (1x): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose. Adjust pH to 7.4 with NaOH.

Experimental Workflow and Protocols

The overall workflow involves culturing the cells, performing the competitive uptake assay, and finally, analyzing the data to determine compound potency.

Overall Experimental Workflow

Caption: Step-by-step workflow from cell culture to final data analysis.

Protocol 1: Cell Culture and Plating

Causality: Proper cell maintenance is paramount for assay reproducibility. Using cells at a consistent confluency (70-90%) and low passage number ensures stable transporter expression. Plating density is optimized to yield a robust signal-to-noise ratio.

  • Maintain Cells: Culture hDAT-HEK-293 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 to maintain selection pressure for DAT expression. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage Cells: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a 1:5 to 1:10 ratio.

  • Plate for Assay:

    • Detach a flask of 80% confluent cells as described above.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension (1000 rpm, 3 min).

    • Resuspend the cell pellet in fresh medium without G418 and perform a cell count using a hemacytometer.

    • Dilute the cell suspension to a final concentration of 3.33 x 10⁵ cells/mL.

    • Seed 150 µL of the cell suspension into each well of a 96-well poly-D-lysine coated plate (yields ~50,000 cells/well).[1]

    • Incubate the plate for 24-48 hours at 37°C, 5% CO₂ to allow cells to form a monolayer.

Protocol 2: [³H]-Dopamine Uptake Inhibition Assay

Causality: This protocol is designed to measure DAT-mediated uptake specifically. A pre-incubation step allows the test compound to bind to the transporter before competing with the substrate. The short uptake incubation time (10 minutes) ensures measurement of the initial uptake velocity, which is critical for kinetic analysis.[1] Termination with ice-cold buffer immediately stops transporter function.

  • Prepare Solutions:

    • Test Compound: Prepare a serial dilution of 3-[(2-Methoxyphenyl)methyl]azetidine in KHB. A typical range would be 10 µM to 0.1 nM final concentration, prepared at 2.5x the final desired concentration.

    • Controls:

      • Vehicle Control (Total Uptake): KHB buffer alone.

      • Non-specific Uptake (NSU) Control: A high concentration of a known DAT inhibitor (e.g., 10 µM Cocaine) in KHB. This defines the signal from non-transporter mediated uptake and background.

    • [³H]-Dopamine Working Solution: Dilute the [³H]-DA stock in KHB to a final concentration of ~25 nM (at 2.5x). The final concentration in the well will be 10 nM. Note: This concentration should be at or below the Kₘ of dopamine for DAT to ensure sensitivity to competitive inhibition.

  • Perform the Assay:

    • Aspirate the culture medium from the 96-well plate. Gently wash each well once with 150 µL of room temperature KHB.

    • Pre-incubation: Add 40 µL of the appropriate test compound dilution, vehicle, or NSU control to each well. Incubate the plate for 10 minutes at room temperature.

    • Initiate Uptake: Add 40 µL of the [³H]-Dopamine working solution to all wells to start the reaction. The final volume is now 80 µL.

    • Incubate: Incubate the plate for exactly 10 minutes at room temperature.[1] Timing is critical for consistency.

    • Terminate Uptake: Rapidly terminate the assay by aspirating the solution and immediately washing the wells twice with 150 µL of ice-cold KHB.

    • Cell Lysis: Add 50 µL of 1% SDS solution to each well to lyse the cells and release the intracellular radioactivity. Let stand for 10 minutes.

    • Scintillation Counting: Add 150 µL of scintillation cocktail to each well. Seal the plate and shake gently for 5 minutes.

    • Read Plate: Quantify the radioactivity in a microplate scintillation counter, measuring counts per minute (CPM).

Data Acquisition and Analysis

The raw output from the scintillation counter (CPM) must be processed to determine the IC₅₀ value of the test compound.

Data Processing Logic

Data_Analysis_Logic Figure 3: Data Analysis and IC₅₀ Determination Pipeline cluster_input Raw Data cluster_processing Calculations cluster_output Final Output Raw_CPM Raw CPM values for each well Avg_NSU 1. Calculate Average CPM for Non-specific Uptake (NSU) wells Raw_CPM->Avg_NSU Specific_Uptake 2. Calculate Specific Uptake (Total CPM - Avg NSU CPM) Avg_NSU->Specific_Uptake Percent_Inhibition 3. Calculate % Inhibition for each compound concentration Specific_Uptake->Percent_Inhibition Curve_Fit 4. Non-linear Regression (log(inhibitor) vs. response) Percent_Inhibition->Curve_Fit IC50 IC₅₀ Value Curve_Fit->IC50

Sources

Application

Application Notes &amp; Protocols: Investigating 3-[(2-Methoxyphenyl)methyl]azetidine in Preclinical Models of Neurodegenerative Disease

Introduction: The Therapeutic Potential of Azetidine Derivatives in Neurodegeneration Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Azetidine Derivatives in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline and motor impairments.[1][2] A growing body of research points to the significant role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the pathophysiology of these conditions.[3][4] In the quest for novel therapeutic agents, small molecules that can modulate these pathways are of considerable interest.

While direct studies on 3-[(2-Methoxyphenyl)methyl]azetidine are not extensively documented in publicly available literature, the therapeutic potential of the azetidine scaffold is noteworthy. Azetidine-containing compounds have demonstrated a range of biological activities.[5][6] For instance, the related azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has shown promise in cellular models of neurodegeneration. Studies have demonstrated its ability to protect against MPP+-induced cytotoxicity, a model for Parkinson's disease, by mitigating oxidative stress and mitochondrial dysfunction.[3][7] Furthermore, this compound has been shown to reduce the production of inflammatory mediators in amyloid-β-treated microglial cells, a model relevant to Alzheimer's disease.[8] These findings provide a strong rationale for investigating the therapeutic potential of other structurally related azetidine derivatives, such as 3-[(2-Methoxyphenyl)methyl]azetidine.

This document provides a comprehensive experimental framework for the preclinical evaluation of 3-[(2-Methoxyphenyl)methyl]azetidine in models of neurodegenerative disease. The protocols are designed to be robust and self-validating, guiding researchers from initial in vitro screening to more complex in vivo efficacy studies.

Part 1: In Vitro Characterization of Neuroprotective Mechanisms

The initial phase of investigation focuses on elucidating the potential mechanisms of action of 3-[(2-Methoxyphenyl)methyl]azetidine in well-established cellular models of neurotoxicity and neuroinflammation.

Assessment of Neuroprotection in a Parkinson's Disease Cell Model

Rationale: To determine if 3-[(2-Methoxyphenyl)methyl]azetidine can protect neuronal cells from a toxin known to induce Parkinson's-like pathology by inhibiting mitochondrial complex I.[7]

Cell Line: Human neuroblastoma SH-SY5Y cells.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with varying concentrations of 3-[(2-Methoxyphenyl)methyl]azetidine (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.

  • Induction of Neurotoxicity: Introduce 1-methyl-4-phenylpyridinium (MPP+) at a final concentration of 1 mM to induce cytotoxicity.

  • Cell Viability Assay: After 24 hours of MPP+ treatment, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Expected Outcome: A dose-dependent increase in cell viability in the presence of 3-[(2-Methoxyphenyl)methyl]azetidine would indicate a neuroprotective effect.

Evaluation of Anti-Neuroinflammatory Activity in an Alzheimer's Disease Cell Model

Rationale: To assess the ability of 3-[(2-Methoxyphenyl)methyl]azetidine to suppress the inflammatory response of microglia, a key component of neuroinflammation in Alzheimer's disease.[8]

Cell Line: BV-2 microglial cells or primary microglia.

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.[9]

  • Compound Treatment: Seed cells in 24-well plates. Pre-treat with 3-[(2-Methoxyphenyl)methyl]azetidine (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) or aggregated amyloid-β (Aβ) peptides (5 µM) to induce an inflammatory response.[8][9]

  • Measurement of Inflammatory Mediators: After 24 hours, collect the cell culture supernatant.

    • Nitric Oxide (NO) Assay: Measure NO production using the Griess reagent.

    • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using specific ELISA kits.[10]

  • Data Analysis: Compare the levels of inflammatory mediators in treated versus untreated stimulated cells.

Expected Outcome: A significant reduction in the production of NO and pro-inflammatory cytokines would suggest anti-neuroinflammatory properties.

Investigation of Antioxidant Properties

Rationale: To determine if 3-[(2-Methoxyphenyl)methyl]azetidine can mitigate oxidative stress, a common pathological feature of neurodegenerative diseases.[3]

Protocol:

  • Cell Culture and Treatment: Use SH-SY5Y cells treated with MPP+ as described in section 1.1.

  • Reactive Oxygen Species (ROS) Measurement: Following treatment, incubate cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) dye. Measure fluorescence intensity, which is proportional to the intracellular ROS levels.

  • Western Blot Analysis of Antioxidant Enzymes: Lyse the cells and perform Western blot analysis to assess the expression levels of key antioxidant enzymes like superoxide dismutase (SOD) and catalase.[11][12]

Expected Outcome: A decrease in ROS levels and an upregulation of antioxidant enzyme expression would indicate that the compound has antioxidant activity.

Data Presentation: In Vitro Screening Results
AssayModelKey Parameter MeasuredExpected Effect of 3-[(2-Methoxyphenyl)methyl]azetidine
Neuroprotection MPP+-treated SH-SY5Y cellsCell Viability (MTT Assay)Increased cell viability
Anti-inflammation LPS/Aβ-stimulated MicrogliaNitric Oxide, TNF-α, IL-1β, IL-6Decreased inflammatory mediators
Antioxidant Activity MPP+-treated SH-SY5Y cellsIntracellular ROS (DCF-DA)Decreased ROS levels

Part 2: In Vivo Efficacy in Animal Models of Neurodegeneration

Following promising in vitro results, the next logical step is to evaluate the efficacy of 3-[(2-Methoxyphenyl)methyl]azetidine in established animal models of neurodegenerative diseases.[13] Preclinical development requires robust in vivo data to justify progression to clinical trials.[14][15][16]

Murine Model of Parkinson's Disease

Rationale: The MPTP mouse model is a widely used model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[17]

Animal Model: C57BL/6 mice.

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Induction and Treatment Phase cluster_2 Post-treatment Evaluation Phase Acclimatization Acclimatization Baseline_Behavioral Baseline Behavioral Tests (Rotarod, Open Field) Acclimatization->Baseline_Behavioral Acclimatize for 1 week Group_Allocation Group Allocation (Vehicle, Compound) Baseline_Behavioral->Group_Allocation Randomize into groups Daily_Treatment Daily_Treatment Group_Allocation->Daily_Treatment Start daily treatment (oral gavage) MPTP_Induction MPTP Administration (e.g., 4 injections) Daily_Treatment->MPTP_Induction After 1 week of treatment Continued_Treatment Continued_Treatment MPTP_Induction->Continued_Treatment Continue daily treatment Final_Behavioral Final Behavioral Tests (Rotarod, Open Field) Continued_Treatment->Final_Behavioral After 2-3 weeks Tissue_Collection Brain Tissue Collection (Histology, Biochemistry) Final_Behavioral->Tissue_Collection Euthanasia

Caption: Workflow for in vivo evaluation in a Parkinson's disease model.

Protocols:

  • Animal Husbandry and Grouping: House male C57BL/6 mice (8-10 weeks old) under standard laboratory conditions. Randomly assign mice to a vehicle control group and a 3-[(2-Methoxyphenyl)methyl]azetidine treatment group.

  • Dosing: Administer the compound or vehicle daily via oral gavage for the duration of the experiment.

  • MPTP Induction: Induce neurodegeneration by intraperitoneal injection of MPTP.

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance.[18]

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.[18]

  • Post-mortem Analysis:

    • Histopathology: Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.[19][20]

    • Biochemical Analysis: Use HPLC to measure dopamine and its metabolites in the striatum.

Murine Model of Alzheimer's Disease

Rationale: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) develop age-dependent amyloid plaque pathology and cognitive deficits, mimicking aspects of Alzheimer's disease.[21][22]

Animal Model: 5xFAD or APP/PS1 transgenic mice.

Experimental Workflow:

G cluster_0 Treatment Phase cluster_1 Cognitive Evaluation Phase cluster_2 Pathological Analysis Phase Start_Treatment Start Chronic Treatment (e.g., at 3 months of age) Behavioral_Testing Behavioral Testing Battery Start_Treatment->Behavioral_Testing Treat for 3 months MWM Morris Water Maze Behavioral_Testing->MWM Spatial Learning NOR Novel Object Recognition Behavioral_Testing->NOR Recognition Memory Y_Maze Y-Maze Spontaneous Alternation Behavioral_Testing->Y_Maze Working Memory Tissue_Harvest Brain Tissue Harvest MWM->Tissue_Harvest NOR->Tissue_Harvest Y_Maze->Tissue_Harvest Histology Aβ plaques (4G8) Microgliosis (Iba1) Astrogliosis (GFAP) Tissue_Harvest->Histology Immunohistochemistry Biochemistry Aβ40/42 levels Inflammatory cytokines Tissue_Harvest->Biochemistry ELISA / Western Blot G cluster_0 Neuroinflammatory Cascade cluster_1 Proposed Intervention LPS_Abeta LPS / Aβ TLR4 TLR4 LPS_Abeta->TLR4 NFkB_p38 NF-κB / p38 MAPK Signaling TLR4->NFkB_p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_p38->Cytokines Compound 3-[(2-Methoxyphenyl)methyl]azetidine Compound->NFkB_p38 Inhibits

Sources

Method

using 3-[(2-Methoxyphenyl)methyl]azetidine in radioligand binding competition assays

Title: Characterization of Novel Ligands: Using 3-[(2-Methoxyphenyl)methyl]azetidine in Radioligand Binding Competition Assays Abstract This document provides a comprehensive guide for utilizing radioligand binding compe...

Author: BenchChem Technical Support Team. Date: January 2026

Title: Characterization of Novel Ligands: Using 3-[(2-Methoxyphenyl)methyl]azetidine in Radioligand Binding Competition Assays

Abstract

This document provides a comprehensive guide for utilizing radioligand binding competition assays to determine the binding affinity of novel or uncharacterized compounds for a specific receptor target. We use 3-[(2-Methoxyphenyl)methyl]azetidine as an exemplary test ligand to illustrate the principles, experimental workflow, and data analysis involved. The protocol is detailed for a model G-protein coupled receptor (GPCR) system, but the principles and methods are broadly applicable to other receptor and transporter systems. This guide is intended for researchers, scientists, and drug development professionals seeking to profile the pharmacological activity of new chemical entities.

Introduction: The Role of Competition Assays in Drug Discovery

The initial characterization of a novel compound's interaction with a biological target is a cornerstone of drug discovery. Radioligand binding assays are a robust, high-throughput method to quantify the affinity of a ligand for a receptor. In a competition (or displacement) assay , a fixed concentration of a labeled, high-affinity ligand (the radioligand) competes for binding to a receptor with varying concentrations of an unlabeled test compound.

The power of this technique lies in its ability to determine the affinity (expressed as the inhibition constant, Kᵢ) of the unlabeled compound by measuring its potency in displacing the radioligand. A more potent compound will displace the radioligand at a lower concentration. This document will use 3-[(2-Methoxyphenyl)methyl]azetidine , a compound with limited public characterization, as our model test ligand to demonstrate how to elucidate its binding profile against a representative GPCR target.

Principle of Competitive Binding

The assay operates on the law of mass action. A radioligand ([L*]) and an unlabeled test ligand ([I]) compete for a finite number of receptors ([R]). The extent to which the test ligand displaces the radioligand is proportional to its concentration and affinity for the receptor.

The experimental output is a sigmoidal dose-response curve from which the IC₅₀ (Inhibitory Concentration 50%) is determined. The IC₅₀ is the concentration of the test ligand that displaces 50% of the specifically bound radioligand.

While the IC₅₀ value is a measure of a compound's potency, it is dependent on the experimental conditions, particularly the concentration of the radioligand used.[1][2] To determine an absolute measure of affinity, the inhibition constant (Kᵢ) , the IC₅₀ value is corrected for the concentration and affinity (Kₔ) of the radioligand using the Cheng-Prusoff equation .[1][3]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L*]/Kₔ)

Where:

  • Kᵢ: Inhibition constant for the test compound.

  • IC₅₀: Concentration of the test compound that inhibits 50% of specific binding.

  • [L]:* Concentration of the radioligand used in the assay.

  • Kₔ: Dissociation constant of the radioligand for the receptor.

The Kᵢ represents the concentration of a competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present.[1] It is a true constant for the drug-receptor interaction and allows for direct comparison of compound affinities across different experiments and laboratories.[1][2][4]

G cluster_0 Equilibrium A: Radioligand Binding cluster_1 Equilibrium B: Test Ligand Binding R Receptor (R) RL Radioligand-Receptor Complex (Bound) R->RL RL->R L Radioligand (L*) RL->L Dissociates (Kd) L->RL Binds I Test Ligand (I) {3-[(2-Methoxyphenyl)methyl]azetidine} R2 Receptor (R) RI Test Ligand-Receptor Complex (Bound) R2->RI RI->R2 RI->I Dissociates (Ki) I->RI Binds

Caption: Principle of Competitive Binding.

Exemplary Protocol: Dopamine D2 Receptor Binding Assay

To illustrate the method, we will describe a protocol for testing 3-[(2-Methoxyphenyl)methyl]azetidine at the human Dopamine D2 receptor (D₂R), a common GPCR target in neuroscience drug discovery.

Materials and Reagents
  • Receptor Source: Commercially available cell membranes prepared from CHO-K1 cells stably expressing the human Dopamine D₂ Long isoform receptor (e.g., from PerkinElmer, MilliporeSigma).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride. We will use [³H]-Raclopride (Specific Activity: 70-90 Ci/mmol).

  • Test Ligand: 3-[(2-Methoxyphenyl)methyl]azetidine, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Non-specific Binding (NSB) Ligand: Haloperidol, 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting (e.g., Ultima Gold™).

  • Equipment:

    • 96-well microplates (polypropylene).

    • Multi-channel pipettes.

    • Cell harvester and glass fiber filters (e.g., Whatman GF/B).

    • Liquid scintillation counter.

    • Incubator or water bath.

Experimental Workflow

workflow prep 1. Reagent Preparation (Buffer, Ligands, Membranes) plate 2. Assay Plate Setup (Total, NSB, Test Compound Wells) prep->plate add_radioligand 3. Add Radioligand ([³H]-Raclopride) plate->add_radioligand add_membranes 4. Initiate Reaction (Add Receptor Membranes) add_radioligand->add_membranes incubate 5. Incubation (e.g., 60 min at 25°C) add_membranes->incubate harvest 6. Terminate & Harvest (Rapid filtration over GF/B filters) incubate->harvest wash 7. Wash Filters (3x with ice-cold buffer) harvest->wash count 8. Scintillation Counting (Measure radioactivity in DPM) wash->count analyze 9. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental Workflow for Competition Binding.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 1L of assay buffer and adjust the pH to 7.4. Store at 4°C.

  • Test Compound Dilutions: Perform a serial dilution of the 10 mM 3-[(2-Methoxyphenyl)methyl]azetidine stock.

    • Create a dilution series in 100% DMSO first, then dilute each concentration into the assay buffer. This maintains a consistent final DMSO concentration across all wells.

    • A typical 11-point concentration range might be 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, 1 pM, 0.1 pM, and 0 pM (buffer only).

  • Radioligand Working Solution: Dilute the [³H]-Raclopride stock in assay buffer to a final concentration of 2x the desired assay concentration. For D₂R, a typical concentration is 2 nM (i.e., prepare a 4 nM working solution), which is close to its Kₔ value.

  • NSB Ligand Working Solution: Dilute the Haloperidol stock in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 20 µM, for a final concentration of 10 µM).

  • Receptor Membranes: Thaw the frozen membrane aliquot rapidly and keep on ice. Dilute the membranes in ice-cold assay buffer to a concentration that provides a robust signal (e.g., 5-10 µg protein per well). This must be optimized empirically in a preliminary saturation binding experiment.

Step 2: Assay Plate Setup

  • The final assay volume is 200 µL. All additions are typically 50 µL or 100 µL.

  • Set up the 96-well plate in triplicate for each condition as shown in the table below.

Well TypeComponent 1 (50 µL)Component 2 (50 µL)Component 3 (100 µL)
Total Binding Assay Buffer2x Radioligand ([³H]-Raclopride)Diluted Receptor Membranes
Non-Specific Binding (NSB) 2x NSB Ligand (Haloperidol)2x Radioligand ([³H]-Raclopride)Diluted Receptor Membranes
Test Compound 2x Test Compound (3-[(2-..)]azetidine at each conc.)2x Radioligand ([³H]-Raclopride)Diluted Receptor Membranes
Blank (Filter Only) Assay BufferAssay BufferAssay Buffer (No Membranes)

Step 3: Incubation

  • Add components 1 and 2 to all wells as per the plate map.

  • Initiate the binding reaction by adding Component 3 (Diluted Receptor Membranes) to all wells except the blanks.

  • Seal the plate and incubate for 60 minutes at 25°C with gentle agitation. The incubation time and temperature should be sufficient to allow the binding reaction to reach equilibrium.

Step 4: Termination and Harvesting

  • Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Rapidly terminate the reaction by vacuum filtering the contents of each well through the filter mat using a cell harvester.

  • Immediately wash each filter disc with 3 x 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mat completely.

Step 5: Scintillation Counting

  • Punch out the filter discs into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Cap the vials, vortex, and allow them to sit for at least 4 hours (or overnight) to reduce chemiluminescence.

  • Measure the radioactivity in each vial using a liquid scintillation counter. The output should be in Disintegrations Per Minute (DPM).

Data Analysis and Interpretation

Step 1: Calculate Specific Binding

  • Average DPM: Calculate the average DPM for the triplicates of each condition.

  • Specific Binding: For each data point, calculate the specific binding:

    • Specific Binding (DPM) = Total Binding (DPM) - Non-Specific Binding (NSB) (DPM)

  • Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific binding:

    • % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Total))

Step 2: Generate Competition Curve and Determine IC₅₀

  • Plot the % Inhibition (Y-axis) against the log concentration of 3-[(2-Methoxyphenyl)methyl]azetidine (X-axis).

  • Fit the data to a non-linear regression model (sigmoidal dose-response with a variable slope) using software like GraphPad Prism or an equivalent R package.

  • From this curve fit, the software will calculate the log(IC₅₀), from which the IC₅₀ value is derived.

Step 3: Calculate the Kᵢ Value

  • Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)*

  • For this example:

    • IC₅₀: Determined from your dose-response curve.

    • [L]:* The final concentration of [³H]-Raclopride in the assay (e.g., 1 nM).

    • Kₔ: The known dissociation constant of [³H]-Raclopride for the D₂R (this must be obtained from the literature or determined empirically via a saturation binding experiment; for [³H]-Raclopride, it is typically ~1-2 nM).

Example Calculation: If your experiment yields an IC₅₀ of 25 nM, using a [³H]-Raclopride concentration of 1 nM with a known Kₔ of 1.5 nM: Kᵢ = 25 nM / (1 + 1 nM / 1.5 nM) Kᵢ = 25 nM / (1 + 0.667) Kᵢ = 25 nM / 1.667 Kᵢ ≈ 15 nM

This Kᵢ value represents the binding affinity of 3-[(2-Methoxyphenyl)methyl]azetidine for the Dopamine D₂ receptor.

Trustworthiness and Self-Validation

A robust assay includes several internal quality controls:

  • Signal Window: The ratio of Total Binding to Non-Specific Binding should be high (ideally >10). A low window indicates poor assay performance.

  • NSB Percentage: Non-specific binding should be a small fraction of total binding (ideally <20%). High NSB can be caused by radioligand sticking to filters or membranes and can obscure the specific signal.

  • Data Reproducibility: Triplicate data points should have low variability (standard deviation <15%).

  • Reference Compound: Always include a known D₂R antagonist with a well-established Kᵢ (e.g., Haloperidol) in parallel as a positive control. The Kᵢ derived for this reference compound should fall within the expected range of published values, validating the assay's accuracy.

References

  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Glossary of Pharmacology. Retrieved January 14, 2026, from [Link]

Sources

Application

Application Notes and Protocols: High-Throughput Screening of 3-[(2-Methoxyphenyl)methyl]azetidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Drug Discovery The azetidine ring, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly valued scaffold in medicinal chemistry.[1][2] Its inherent ring strain and sp³-rich character impart a unique conformational rigidity, which can lead to enhanced metabolic stability, aqueous solubility, and target-binding affinity compared to more flexible aliphatic amines or larger heterocyclic systems.[1][3] This combination of properties has solidified the azetidine moiety's status as a "privileged" structure in drug design, with several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, featuring this core structure.[1][2][4] The strategic incorporation of the azetidine scaffold can improve critical pharmacokinetic and pharmacodynamic profiles, making its derivatives compelling candidates for novel therapeutic development across a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[1][5]

This application note focuses on 3-[(2-Methoxyphenyl)methyl]azetidine , a specific derivative poised for exploration in high-throughput screening (HTS) campaigns. The molecule's structure, combining the rigid azetidine core with a methoxyphenyl group—a common feature in CNS-active compounds—suggests a strong rationale for investigating its activity against neurological targets. We will provide a detailed, field-proven framework for screening this compound against two high-value target classes implicated in neuropharmacology: G-Protein Coupled Receptors (GPCRs) and Monoamine Oxidases (MAOs).

Physicochemical Properties of 3-[(2-Methoxyphenyl)methyl]azetidine

A preliminary in-silico analysis provides insight into the drug-like properties of the target molecule.

PropertyPredicted ValueSignificance in HTS
Molecular Weight ~191.25 g/mol Low molecular weight is favorable for oral bioavailability and membrane permeability.
XLogP3 ~1.8 - 2.2An optimal lipophilicity range suggests good membrane permeability without excessive non-specific binding.
Hydrogen Bond Donors 1Low count enhances membrane permeability.
Hydrogen Bond Acceptors 2Contributes to solubility and potential target interactions.
Topological Polar Surface Area (TPSA) ~21.2 ŲA low TPSA is strongly correlated with good blood-brain barrier penetration.

Note: These values are estimations and should be experimentally verified.

Part 1: Screening for GPCR Modulation

GPCRs represent the largest family of cell surface receptors and are the target of over 30% of all FDA-approved drugs, making them a primary focus for drug discovery.[6][7] HTS assays for GPCRs typically measure changes in downstream second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[8][9]

Application Focus: Gq-Coupled Receptor Calcium Mobilization Assay

Given the structural motifs of 3-[(2-Methoxyphenyl)methyl]azetidine, a logical starting point is to screen against a panel of CNS-relevant GPCRs, such as dopamine, serotonin, or muscarinic acetylcholine receptors. This protocol describes a homogeneous, fluorescence-based calcium mobilization assay suitable for identifying modulators of a Gq-coupled receptor.

Gq_Pathway Ligand 3-[(2-Methoxyphenyl)methyl]azetidine GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Opens Channel Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release FluoDye Ca²⁺-Sensitive Dye (e.g., Fluo-8) Ca_Cytosol->FluoDye Binds Fluorescence Fluorescence Signal FluoDye->Fluorescence Emits

Caption: Gq-coupled GPCR signaling cascade for HTS.

Protocol 1: Calcium Mobilization HTS Assay

This protocol is designed for a 384-well plate format and utilizes a no-wash calcium-sensitive fluorescent dye.

1. Cell Culture and Plating: a. Culture a cell line stably expressing the target Gq-coupled GPCR (e.g., CHO-K1 or HEK293) under standard conditions (37°C, 5% CO₂). b. Harvest cells using non-enzymatic dissociation buffer to preserve receptor integrity. c. Resuspend cells in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). d. Plate 15,000-25,000 cells per well in a 384-well black, clear-bottom microplate. The final volume should be 20 µL. e. Incubate the plate at 37°C for 2-4 hours to allow for cell attachment.

2. Compound Preparation and Addition: a. Prepare a 10 mM stock solution of 3-[(2-Methoxyphenyl)methyl]azetidine in 100% DMSO. b. Perform a serial dilution in DMSO to create a concentration range for dose-response testing (e.g., from 10 mM to 100 nM). c. For a primary screen, prepare a single concentration (e.g., 10 µM) by diluting the stock solution in assay buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid cytotoxicity. d. Transfer 100 nL of the diluted compound solutions to the cell plate using an acoustic liquid handler or pin tool. Include positive control (known agonist) and negative control (DMSO vehicle) wells.

3. Dye Loading: a. Prepare the calcium-sensitive dye (e.g., Fluo-8 AM) loading solution according to the manufacturer's instructions. This typically includes the dye and a probenecid solution to prevent dye extrusion from the cells. b. Add 20 µL of the dye loading solution to each well of the cell plate. c. Incubate the plate at 37°C for 30 minutes, followed by 15 minutes at room temperature in the dark.

4. Signal Detection: a. Place the microplate into a fluorescence plate reader equipped with an automated injector (e.g., FLIPR Tetra® or FDSS/µCELL). b. Set the instrument to measure fluorescence intensity (e.g., Ex: 490 nm, Em: 525 nm) every second for a total of 120 seconds. c. After establishing a baseline reading for 10-20 seconds, inject a sub-maximal concentration (EC₂₀) of a known agonist to prime the system for antagonist screening, or inject assay buffer for agonist screening. d. The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded.

5. Data Analysis: a. Calculate the response as the maximum fluorescence signal minus the baseline signal. b. For a primary screen, normalize the data to controls: % Activity = 100 * (Sample - Negative Control) / (Positive Control - Negative Control). c. Hits are typically defined as compounds exhibiting activity greater than three standard deviations from the negative control mean. d. For dose-response experiments, plot the % activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Part 2: Screening for Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of neurotransmitters like dopamine and serotonin.[10] Inhibitors of MAOs are used to treat depression and Parkinson's disease.[10] HTS assays for MAO inhibitors are often fluorescence-based, detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[10][11]

Application Focus: MAO-B Fluorescence-Based Inhibition Assay

This protocol outlines a biochemical assay to identify inhibitors of recombinant human MAO-B. The assay is homogeneous and suitable for HTS.

MAO_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection Compound 1. Dispense Compound (or DMSO Control) Enzyme 2. Add MAO-B Enzyme Compound->Enzyme Incubate1 3. Pre-incubate Enzyme->Incubate1 Substrate 4. Add Substrate Mix (Substrate, HRP, Probe) Incubate1->Substrate Incubate2 5. Incubate at RT Substrate->Incubate2 Read 6. Read Fluorescence (Ex/Em = 530/585 nm) Incubate2->Read

Caption: High-throughput screening workflow for MAO-B inhibitors.

Protocol 2: MAO-B Inhibitor HTS Assay

This protocol is adapted for a 384-well plate format using a commercially available inhibitor screening kit.[10]

1. Reagent Preparation: a. Reconstitute recombinant human MAO-B enzyme, horseradish peroxidase (HRP), and fluorescent probe in the provided assay buffer. b. Prepare the MAO-B substrate (e.g., p-tyramine or benzylamine) solution.[10][12] c. Prepare a working solution containing the substrate, HRP, and the fluorescent probe.

2. Compound Plating: a. Prepare a dose-response plate of 3-[(2-Methoxyphenyl)methyl]azetidine in DMSO as described in Protocol 1, Step 2b. b. Using an acoustic liquid handler, transfer 100 nL of compound solution into a 384-well black microplate. c. Include wells for a known MAO-B inhibitor (e.g., deprenyl) as a positive control and DMSO as a negative control (100% enzyme activity).[12]

3. Assay Procedure: a. Add 25 µL of the MAO-B enzyme solution to each well of the compound plate. b. Shake the plate gently for 1 minute and then pre-incubate at room temperature for 10-15 minutes. This step allows the potential inhibitor to interact with the enzyme before the substrate is introduced. c. Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells. d. Shake the plate for 1 minute and incubate at room temperature for 30-45 minutes, protected from light.

4. Signal Detection: a. Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.

5. Data Analysis and Validation: a. Calculate the percent inhibition for each well: % Inhibition = 100 * [1 - (Sample - Blank) / (Negative Control - Blank)]. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. c. To ensure the quality and reliability of the HTS assay, calculate the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12]

Conclusion and Forward Path

This application note provides a robust and scientifically grounded framework for conducting a high-throughput screening campaign on 3-[(2-Methoxyphenyl)methyl]azetidine. By leveraging validated assay formats for high-value CNS target classes like GPCRs and monoamine oxidases, researchers can efficiently generate an initial biological activity profile for this promising compound. Positive hits from these primary screens should be subjected to a rigorous validation cascade, including confirmation of activity from a freshly sourced compound, evaluation in orthogonal assays to rule out artifacts, and initial structure-activity relationship (SAR) studies with synthesized analogs to begin the journey from a screening hit to a viable lead candidate.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Retrieved January 14, 2026, from [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. Retrieved January 14, 2026, from [Link]

  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent. Retrieved January 14, 2026, from [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]

  • GPCR Signaling Assay Applications in High-Throughput Screening. (2025, April 29). ICE Bioscience. Retrieved January 14, 2026, from [Link]

  • Structures of some azetidine‐based drugs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012, August 8). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • 3-methylAzetidine. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]

  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2013). Wiley Online Library. Retrieved January 14, 2026, from [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). SciSpace. Retrieved January 14, 2026, from [Link]

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems. Retrieved January 14, 2026, from [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006, June). PubMed. Retrieved January 14, 2026, from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. Retrieved January 14, 2026, from [Link]

  • Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 3-Methoxyazetidine. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020, October 14). Al Muthanna University. Retrieved January 14, 2026, from [Link]

  • (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2021). NIH. Retrieved January 14, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved January 14, 2026, from [Link]

  • Azetidine, 3-methoxy-3-(4-methylphenyl)-. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]

Sources

Method

Application Note &amp; Protocol: Quantitative Analysis of 3-[(2-Methoxyphenyl)methyl]azetidine in Biological Samples using LC-MS/MS

Abstract This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for the quantification of 3-[(2-Methoxyphenyl)methyl]azetidine in biological matrices,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive analytical method for the quantification of 3-[(2-Methoxyphenyl)methyl]azetidine in biological matrices, such as human plasma. The described methodology utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for high-sensitivity and high-selectivity analysis of small molecules in complex biological fluids.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies.[3] The protocols herein cover sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with international guidelines.[4][5][6][7][8][9][10]

Introduction: The Rationale for Method Development

3-[(2-Methoxyphenyl)methyl]azetidine is a novel compound with potential therapeutic applications. The azetidine ring is a privileged structure in medicinal chemistry, known to impart favorable physicochemical and biological properties to molecules.[11][12][13] To accurately assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a reliable and validated bioanalytical method is paramount.

The inherent complexity of biological matrices necessitates a multi-step approach to isolate and quantify the analyte of interest.[14] Proteins, salts, and endogenous metabolites can significantly interfere with the analysis, leading to inaccurate results.[15] Therefore, a well-designed sample preparation protocol is critical for removing these interferences and ensuring the longevity of the analytical instrumentation.[15][16]

This application note details a systematic approach to developing a sensitive and specific LC-MS/MS method for 3-[(2-Methoxyphenyl)methyl]azetidine. We will explore various sample preparation strategies, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, and provide a detailed protocol for the recommended approach. Furthermore, we will outline the essential parameters for method validation as stipulated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10]

Physicochemical Properties and Analytical Considerations

Structure:

  • Predicted Properties:

    • Basicity (pKa): The azetidine nitrogen is a secondary amine, which is basic. The estimated pKa of the conjugate acid is likely in the range of 8-10. This property is critical for developing ion-exchange-based solid-phase extraction methods and for optimizing chromatographic separation.

    • Polarity (logP): The presence of the methoxyphenyl group suggests a moderate level of lipophilicity. The octanol-water partition coefficient (logP) is likely to be in the range of 2-3, making the compound suitable for both reversed-phase chromatography and liquid-liquid extraction with appropriate solvents.[17]

These predicted properties will guide the initial selection of extraction and chromatographic conditions, which will then be empirically optimized.

Materials and Reagents

  • 3-[(2-Methoxyphenyl)methyl]azetidine reference standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., D4-3-[(2-Methoxyphenyl)methyl]azetidine (recommended for optimal accuracy and precision)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Organic solvents for extraction (e.g., methyl tert-butyl ether, ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 96-well plates and sealing mats

Experimental Protocols

Sample Preparation: A Comparative Overview and Recommended Protocol

The goal of sample preparation is to remove interfering substances from the biological matrix while efficiently recovering the analyte of interest.[14][16] The choice of technique depends on the analyte's properties, the required sensitivity, and the desired throughput.[17]

This is a simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins.[15][16][18][19]

  • Advantages: Simple, fast, and inexpensive.

  • Disadvantages: Less clean extracts, potential for matrix effects (ion suppression or enhancement), and analyte loss due to co-precipitation.[16][20]

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[21][22][23] Given the predicted basicity of the analyte, its extraction can be pH-dependent.

  • Advantages: Cleaner extracts than PPT, cost-effective.[17]

  • Disadvantages: Can be labor-intensive, may require solvent evaporation and reconstitution steps, and can be difficult to automate.[17]

SPE utilizes a solid sorbent to retain the analyte, while interferences are washed away.[24][25][26][27] For a basic compound like 3-[(2-Methoxyphenyl)methyl]azetidine, a mixed-mode cation exchange SPE cartridge is highly recommended.

  • Advantages: Provides the cleanest extracts, minimizes matrix effects, and allows for analyte concentration.[26]

  • Disadvantages: Can be more expensive and requires method development to optimize loading, washing, and elution steps.

Recommended Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

This protocol is recommended for achieving the highest sensitivity and selectivity.

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading:

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to the sample and vortex to mix.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5).

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterRecommended Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing the analyte and internal standard. For 3-[(2-Methoxyphenyl)methyl]azetidine (predicted M+H+ ~192.1), precursor ion would be m/z 192.1. Product ions would be determined experimentally.
Collision Energy To be optimized for each transition
Dwell Time 100 ms
Workflow Diagram

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add pretreat Pre-treatment (e.g., Acidification) is_add->pretreat spe Solid-Phase Extraction pretreat->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometric Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report Method Validation Protocol cluster_stability Stability Assessment Validation Full Method Validation Selectivity Selectivity Validation->Selectivity CalCurve Calibration Curve Validation->CalCurve AccuracyPrecision Accuracy & Precision Validation->AccuracyPrecision LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability FreezeThaw Freeze-Thaw Stability->FreezeThaw BenchTop Bench-Top Stability->BenchTop LongTerm Long-Term Stability->LongTerm PostProcess Post-Processed Stability->PostProcess

Caption: Key parameters for bioanalytical method validation.

Data Analysis and Reporting

The concentration of 3-[(2-Methoxyphenyl)methyl]azetidine in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The data should be processed using validated software. The final report should include a summary of the method, the validation results, and the concentrations of the unknown samples, along with any deviations from the protocol.

Conclusion

This application note provides a detailed framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of 3-[(2-Methoxyphenyl)methyl]azetidine in biological samples. The recommended solid-phase extraction protocol offers superior sample cleanup, minimizing matrix effects and ensuring high-quality data. Adherence to the outlined validation procedures will ensure that the method is robust, reliable, and compliant with regulatory standards, making it suitable for use in preclinical and clinical studies.

References

  • Mohammed Abdessadek, et al. (2023).
  • Phenomenex. (2025).
  • PubMed. (n.d.).
  • Slideshare. (n.d.).
  • (2025).
  • ResearchGate. (2025). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF.
  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
  • Benchchem. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • TIJER. (2025).
  • PMC - NIH. (n.d.).
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • NIH. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • RSC Publishing. (2014).
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • EMA. (2011).
  • PubMed. (1983).
  • SCION Instruments. (n.d.). Manual Solid Phase Extraction.
  • NIH. (n.d.).
  • FDA. (2022).
  • PubChem - NIH. (n.d.). 3-methylAzetidine.
  • ICH. (2022).
  • EMA - European Union. (n.d.).
  • PMC - PubMed Central. (n.d.).
  • SCION Instruments. (n.d.).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • (n.d.). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity.
  • Benchchem. (n.d.). Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • PubChem - NIH. (n.d.). 3-Methoxyazetidine.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • PubChem. (2025). 2-[3-[[3-Methyl-4-(trifluoromethyl)phenyl]methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one.
  • MDPI. (n.d.). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis.
  • MDPI. (n.d.). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer.
  • Benchchem. (n.d.). Physicochemical properties of 3-(2-Phenoxyethyl)azetidine.
  • (2025).
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • PMC - NIH. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin.
  • ResearchGate. (n.d.). (PDF)
  • PMC - PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • CABI Digital Library. (n.d.). LC-MS/MS method for the detection of multiple classes of shellfish toxins.

Sources

Method

Application Notes and Protocols for the Use of 3-[(2-Methoxyphenyl)methyl]azetidine in Preclinical Animal Models of Parkinson's Disease

Introduction Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a range of motor a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a range of motor and non-motor symptoms.[1][2][3] Current therapeutic strategies primarily focus on symptomatic relief, leaving a critical unmet need for disease-modifying therapies that can slow or halt the neurodegenerative process.[4] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry due to its unique structural properties and diverse biological activities.[5][6] This document provides a detailed guide for the preclinical evaluation of a novel azetidine derivative, 3-[(2-methoxyphenyl)methyl]azetidine (hereafter referred to as AZ-PD-001), as a potential therapeutic agent for Parkinson's disease.

These application notes are intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the proposed mechanism of action, selection of appropriate animal models, and detailed protocols for the in-vivo assessment of AZ-PD-001.

Hypothesized Mechanism of Action of AZ-PD-001

While the precise mechanism of AZ-PD-001 is under investigation, its structural motifs suggest a potential role in mitigating neuroinflammation and oxidative stress, two key pathological processes implicated in the degeneration of dopaminergic neurons in Parkinson's disease.[7][8] It is hypothesized that AZ-PD-001 may exert its neuroprotective effects by modulating intracellular signaling pathways that govern the cellular response to oxidative and inflammatory insults. A proposed signaling pathway is illustrated below.

AZ-PD-001_MoA cluster_stress Cellular Stressors in PD cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress NF-κB Pathway NF-κB Pathway Oxidative Stress->NF-κB Pathway Neuroinflammation Neuroinflammation Neuroinflammation->NF-κB Pathway Inflammatory Mediators Inflammatory Mediators NF-κB Pathway->Inflammatory Mediators Akt/GSK-3β Pathway Akt/GSK-3β Pathway Neuronal Survival Neuronal Survival Akt/GSK-3β Pathway->Neuronal Survival AZ-PD-001 AZ-PD-001 AZ-PD-001->NF-κB Pathway Inhibits AZ-PD-001->Akt/GSK-3β Pathway Activates Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing 6-OHDA Lesion Surgery 6-OHDA Lesion Surgery Baseline Behavioral Testing->6-OHDA Lesion Surgery Post-Lesion Recovery Post-Lesion Recovery 6-OHDA Lesion Surgery->Post-Lesion Recovery Initiation of AZ-PD-001 Treatment Initiation of AZ-PD-001 Treatment Post-Lesion Recovery->Initiation of AZ-PD-001 Treatment Behavioral Assessments Behavioral Assessments Initiation of AZ-PD-001 Treatment->Behavioral Assessments Euthanasia & Tissue Collection Euthanasia & Tissue Collection Behavioral Assessments->Euthanasia & Tissue Collection Neurochemical & Histological Analysis Neurochemical & Histological Analysis Euthanasia & Tissue Collection->Neurochemical & Histological Analysis

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Compound Preparation and Administration

Objective: To prepare AZ-PD-001 for in vivo administration.

Materials:

  • AZ-PD-001

  • Vehicle (e.g., saline, 10% DMSO in saline)

  • Vortex mixer

  • Sonicator

  • Sterile syringes and needles

Protocol:

  • Weigh the required amount of AZ-PD-001.

  • Dissolve AZ-PD-001 in a minimal amount of DMSO.

  • Gradually add saline to the desired final concentration while vortexing.

  • If necessary, sonicate the solution to ensure complete dissolution.

  • Administer the solution to the animals via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dosing schedule.

Induction of Parkinsonism: Unilateral 6-OHDA Lesion in Rats

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.

Materials:

  • 6-hydroxydopamine hydrochloride

  • Ascorbic acid

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

Protocol:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Prepare the 6-OHDA solution (e.g., 4 µg/µL in 0.02% ascorbic acid in saline) immediately before use.

  • Drill a small hole in the skull over the target coordinates for the medial forebrain bundle.

  • Slowly infuse the 6-OHDA solution into the target area.

  • Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

  • Suture the incision and allow the animal to recover.

Behavioral Assessments

A battery of behavioral tests should be employed to assess both motor and non-motor deficits. [9][10]

Test Assesses Brief Description
Apomorphine-Induced Rotations Dopaminergic receptor supersensitivity Following a challenge with a dopamine agonist (apomorphine), animals with a unilateral lesion will exhibit rotational behavior away from the lesioned side.
Cylinder Test Forelimb akinesia and asymmetry The animal is placed in a transparent cylinder, and the number of times it uses its ipsilateral and contralateral forelimbs for support against the wall is counted. [1]
Rotarod Test Motor coordination and balance The animal is placed on a rotating rod, and the latency to fall is measured.

| Open Field Test | Locomotor activity and exploratory behavior | The animal's movement in an open arena is tracked to assess parameters such as distance traveled and time spent in the center. [9]|

Protocol: Apomorphine-Induced Rotational Behavior
  • Administer apomorphine (e.g., 0.5 mg/kg, s.c.).

  • Place the animal in a circular arena.

  • Record the number of full (360°) turns in both the ipsilateral and contralateral directions for a set period (e.g., 30-60 minutes).

  • Express the data as net rotations (contralateral minus ipsilateral turns).

Post-Mortem Analyses
4.1. Neurochemical Analysis: HPLC for Dopamine and Metabolites

Objective: To quantify the levels of dopamine and its metabolites in the striatum.

Protocol:

  • Dissect the striata from both hemispheres.

  • Homogenize the tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Analyze the supernatant using high-performance liquid chromatography (HPLC) with electrochemical detection to measure the levels of dopamine, DOPAC, and HVA. [11][12]

4.2. Histological Analysis: Tyrosine Hydroxylase Immunohistochemistry

Objective: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra. [1][13] Protocol:

  • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the brain and post-fix it.

  • Cryoprotect the brain in sucrose solutions.

  • Section the brain on a cryostat.

  • Perform immunohistochemistry on the sections using an antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. [3]6. Visualize the TH-positive neurons and quantify their number in the substantia nigra using stereological methods. [14]

Data Analysis and Interpretation

Data from behavioral, neurochemical, and histological assessments should be analyzed using appropriate statistical methods (e.g., ANOVA, t-tests). A significant attenuation of behavioral deficits, preservation of striatal dopamine levels, and protection of TH-positive neurons in the AZ-PD-001-treated group compared to the vehicle-treated group would provide strong evidence for the neuroprotective or neurorestorative potential of the compound.

References

  • Meredith, G. E., & Sonsalla, P. K. (2006). Behavioral models of Parkinson's disease in rodents: a new look at an old problem. Movement Disorders, 21(10), 1595-1606.
  • Paumier, A., et al. (2022). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 16, 961331.
  • Meredith, G. E., & Sonsalla, P. K. (2006). Behavioral models of Parkinson's disease in rodents: A new look at an old problem. Movement Disorders, 21(10), 1595-1606.
  • Paumier, A., et al. (2022). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 16, 961331.
  • Trušt, M., & Bjelobaba, I. (2002). Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease. Physiological Research, 51(6), 565-575.
  • Vavrek, F., et al. (2013). Neurochemical changes in animal models of Parkinson's disease. Journal of Neural Transmission, 120(4), 549-562.
  • Fredriksson, A., et al. (1992). Chronic neurochemical and behavioral changes in MPTP-lesioned C57BL/6 mice: a model for Parkinson's disease. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 4(2), 117-133.
  • Le, W., et al. (2008). An Optimized Method for Histological Detection of Dopaminergic Neurons in Drosophila melanogaster. The Journal of Histochemistry and Cytochemistry, 56(11), 1049-1063.
  • Rojas-Gomez, D. M., et al. (2023). Insights into Parkinson's Disease Pathology Focusing on Glial Response and Apoptosis in a Classic Rat Model of Dopaminergic Degeneration. International Journal of Molecular Sciences, 24(13), 10927.
  • Vavrek, F., et al. (2013). Neurochemical changes in animal models of Parkinson's disease. Journal of Neural Transmission, 120(4), 549-562.
  • Shariatgorji, M. (2021). Imaging neurochemical changes associated with Parkinson´s disease and L-DOPA-induced dyskinesia using mass spectrometry.
  • Cagle, N. E., et al. (2022). Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson's disease following deep brain stimulation. Frontiers in Human Neuroscience, 16, 948235.
  • ResearchGate. (n.d.). Fig.
  • O'Keeffe, E., et al. (2019). Modelling the dopamine and noradrenergic cell loss that occurs in Parkinson's disease and the impact on hippocampal neurogenesis. Hippocampus, 29(10), 963-976.
  • Singh, A., et al. (2022). Neurotoxin models and treatments of Parkinson's disease. ScienceScholar, 4(1), 1-10.
  • Lanne, A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 3021-3037.
  • Patil, A. A., & Deshmukh, R. R. (2024). PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES. Journal of Drug Delivery and Therapeutics, 14(6-S), 23-31.
  • Kumar, V., & Sapehiyia, V. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(29), 5229-5240.
  • Bankiewicz, K. S., et al. (2004). Preclinical models of Parkinson's disease. Current Protocols in Toxicology, Chapter 1, Unit 1.8.
  • TIDES Europe. (2024). First-of-its-kind Parkinson's treatment shows success in preclinical mouse models.
  • Bankiewicz, K. S., et al. (2001). Preclinical models of Parkinson's disease. Current Protocols in Neuroscience, Chapter 9, Unit 9.4.
  • Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Gye, M. C., et al. (2023).
  • Carr, M., et al. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 27(15), 4946.
  • Kim, E. A., et al. (2017). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)
  • Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • BenchChem. (2025). Validating the Bioactivity of 2-(2-Bromophenyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[(2-Methoxyphenyl)methyl]azetidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-[(2-Methoxyphenyl)methyl]azetidine. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-[(2-Methoxyphenyl)methyl]azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists. The inherent ring strain of the azetidine core makes its synthesis and functionalization a significant challenge, often resulting in suboptimal yields and complex purification profiles.[1][2][3][4] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls and optimize your synthetic route.

Section 1: Synthetic Strategy Overview

The synthesis of 3-[(2-Methoxyphenyl)methyl]azetidine is most effectively approached as a three-stage process: (1) Preparation of a suitable N-protected 3-functionalized azetidine precursor, (2) The critical C-C bond-forming reaction to install the 2-methoxybenzyl moiety, and (3) Final deprotection of the azetidine nitrogen.

Two primary, validated pathways from the common starting material, N-Boc-3-hydroxyazetidine, are outlined below. Route A is generally preferred due to the reliability of modern cross-coupling reactions.

G cluster_0 Common Starting Material cluster_1 Route A: Cross-Coupling Strategy cluster_2 Route B: Oxidation-Addition Strategy cluster_3 Final Stages SM N-Boc-3-hydroxyazetidine A1 Activation of Hydroxyl (e.g., Tosylation, Iodination) SM->A1 B1 Oxidation (e.g., Swern, Dess-Martin) SM->B1 A2 N-Boc-3-iodoazetidine (Key Intermediate) A1->A2 A3 Suzuki-Miyaura Coupling with 2-methoxybenzylboronic acid A2->A3 PRODUCT_PROT N-Boc-3-[(2-Methoxyphenyl)methyl]azetidine A3->PRODUCT_PROT B2 N-Boc-azetidin-3-one B1->B2 B3 Grignard Reaction with 2-methoxybenzylmagnesium bromide B2->B3 B4 Deoxygenation (e.g., Barton-McCombie) B3->B4 B4->PRODUCT_PROT DEPROT N-Boc Deprotection PRODUCT_PROT->DEPROT FINAL 3-[(2-Methoxyphenyl)methyl]azetidine DEPROT->FINAL

Caption: High-level overview of primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter at each critical stage of the synthesis.

Part 2.1: Preparation of the Azetidine Precursor

The conversion of the 3-hydroxyl group into a suitable leaving group is the first critical step where yields can falter. We will focus on the synthesis of N-Boc-3-iodoazetidine, a versatile intermediate for cross-coupling reactions.[5]

Question: My conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-iodoazetidine is inefficient, with significant starting material remaining and the formation of dark, insoluble byproducts. What's going wrong?

Answer: This is a classic issue in activating the hydroxyl group on the strained azetidine ring. The problems typically stem from three areas: suboptimal reaction conditions, competing elimination reactions, or reagent decomposition.

  • Causality & Expertise: The C-O bond at the 3-position is activated, but the protons on the adjacent carbons (C2 and C4) are also acidic due to the ring strain. Harsh conditions or an inappropriate base can favor an E2 elimination pathway, leading to the formation of N-Boc-azetidin-2-ene or -3-ene, which can then polymerize, creating the dark byproducts. Standard Appel reaction conditions (Triphenylphosphine and Iodine) are often effective. The key is precise temperature control and ensuring anhydrous conditions.

  • Troubleshooting & Optimization:

ParameterProblematic ConditionRecommended OptimizationRationale
Reagents Using NaI/TsClUse pre-formed PPh₃/I₂ complex or an in-situ Appel reaction.This avoids the use of a separate base that can promote elimination and provides a milder, more controlled reaction.
Solvent Wet Acetonitrile or DCMUse anhydrous, degassed DCM or THF.Water will quench the active phosphonium iodide intermediate, reducing efficiency and leading to triphenylphosphine oxide as a major byproduct.
Temperature Adding reagents at room temp.Cool the solution of N-Boc-3-hydroxyazetidine and PPh₃ to 0 °C before the dropwise addition of the iodine solution.This minimizes exothermic spikes that can accelerate side reactions. Allowing the reaction to slowly warm to room temperature ensures full conversion without excessive byproduct formation.
Workup Aqueous workup without quenchingQuench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).This removes any unreacted iodine, which can complicate purification and cause product degradation.
Part 2.2: The Suzuki-Miyaura Cross-Coupling Reaction

This is the most crucial C-C bond-forming step and the most likely source of yield loss. The Suzuki-Miyaura reaction is powerful but sensitive to catalyst, ligand, base, and substrate quality.[6][7]

Question: I am attempting the Suzuki-Miyaura coupling of N-Boc-3-iodoazetidine with 2-methoxybenzylboronic acid (or its MIDA ester), but I'm observing low conversion, significant de-iodination of my starting material, and/or formation of homocoupled biaryl byproduct. How can I optimize this reaction?

Answer: This is a challenging coupling reaction. The steric hindrance from the ortho-methoxy group on the boronic acid can significantly slow down the transmetalation step in the catalytic cycle.[7] Furthermore, the azetidine ring itself can sometimes coordinate to the palladium center, affecting catalytic activity.[8][9] Success hinges on selecting a highly active catalyst system that favors the desired cross-coupling over competing pathways like proto-deboronation or reductive dehalogenation.

  • Expertise & Trustworthiness: A common mistake is to use "standard" Suzuki conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃). These conditions are often not potent enough for sterically hindered partners. You need a more robust system utilizing electron-rich, bulky phosphine ligands that promote the difficult oxidative addition and reductive elimination steps.

  • Data-Driven Optimization Strategy:

ParameterCondition 1 (Standard)Condition 2 (Optimized)Condition 3 (Highly Active)Rationale & Key Insights
Pd Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (2-3 mol%)Pd₂(dba)₃ (1-2 mol%)For hindered substrates, a combination of a Pd(0) source like Pd₂(dba)₃ with a specialized ligand is often superior to pre-formed catalysts.[10]
Ligand NoneNoneSPhos or XPhos (2-4 mol%)This is the most critical variable. Bulky biarylphosphine ligands like SPhos accelerate the reductive elimination step, which is often rate-limiting for hindered couplings.[10]
Base Na₂CO₃ (aq.)Cs₂CO₃ (solid)K₃PO₄ (solid)A strong, non-nucleophilic base like K₃PO₄ is often superior for hindered couplings and can minimize side reactions. Using solid base with an anhydrous solvent system can prevent proto-deboronation of the boronic acid.
Solvent Toluene/H₂O1,4-Dioxane1,4-Dioxane or CPMEAnhydrous polar aprotic solvents like dioxane are generally preferred for these advanced catalyst systems. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
Temperature 80-90 °C90-100 °C100-110 °CHigher temperatures may be required to overcome the activation barrier for hindered substrates.
  • Experimental Protocol: See Section 3 for a detailed, step-by-step protocol based on the "Highly Active" conditions.

Suzuki_Cycle cluster_legend Legend center Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Azetidine-I) PdII R¹-Pd(II)L₂-X (Azetidine Complex) OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ (Boronic Acid) + Base PdII_R2 R¹-Pd(II)L₂-R² (Di-organyl Complex) Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product (R¹-R²) R1 R¹ = N-Boc-Azetidin-3-yl R2 R² = 2-Methoxybenzyl L L = Phosphine Ligand (e.g., SPhos)

Caption: The Suzuki-Miyaura catalytic cycle.

Part 2.3: Final N-Boc Deprotection

The final step, removing the tert-butoxycarbonyl (Boc) protecting group, seems trivial but can lead to catastrophic yield loss if not performed correctly.

Question: When I treat my N-Boc protected product with Trifluoroacetic Acid (TFA), my NMR shows a complex mixture, and I suspect the azetidine ring is opening. How can I safely remove the Boc group?

Answer: You are correct to be cautious. The strained four-membered ring is susceptible to cleavage under strongly acidic conditions.[11] Standard, aggressive deprotection cocktails (e.g., neat TFA at room temperature) can protonate the ring nitrogen, followed by nucleophilic attack from the counter-ion (trifluoroacetate), leading to ring-opened byproducts. The key is to use milder acidic conditions with careful temperature and time control.

  • Troubleshooting & Optimization:

MethodConditionsAdvantagesDisadvantages / Risks
Standard TFA 25-50% TFA in DCM, RT, 1-2hFast, commonHigh Risk. Can easily lead to ring opening, especially with extended reaction times or higher temperatures.
Controlled TFA 10-20% TFA in DCM, 0 °C , 30-60 minReduced risk of ring openingSlower, requires careful monitoring by TLC/LCMS to avoid incomplete reaction.
HCl in Dioxane 4M HCl in 1,4-Dioxane, RT, 1hRecommended. Often cleaner, the product precipitates as the HCl salt, facilitating isolation.The reagent has a limited shelf life; use a fresh bottle.
TMSI Trimethylsilyl iodide in CH₃CN or DCMVery mild and fastExpensive, requires strictly anhydrous conditions.
  • Self-Validating Protocol: The most trustworthy method is using 4M HCl in Dioxane. The reaction progress is often visually apparent as the hydrochloride salt of your product precipitates from the solution. This provides a clear endpoint and simplifies the workup; simply filter the solid, wash with a non-polar solvent like ether or hexane, and dry.

Section 3: Recommended Experimental Protocols

Protocol 3.1: Synthesis of N-Boc-3-iodoazetidine
  • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq) and triphenylphosphine (1.3 eq).

  • Dissolve the solids in anhydrous Dichloromethane (DCM), using approximately 10 mL per gram of starting material.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, dissolve iodine (1.3 eq) in anhydrous DCM.

  • Add the iodine solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes. The solution will turn brown.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 3-4 hours or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to yield the product as a white solid.

Protocol 3.2: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add N-Boc-3-iodoazetidine (1.0 eq), 2-methoxybenzylboronic acid (1.5 eq), and finely ground potassium phosphate (K₃PO₄) (3.0 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe (approx. 15 mL per gram of iodoazetidine).

  • Heat the reaction mixture to 100-105 °C with vigorous stirring for 12-18 hours, or until LCMS analysis indicates completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography (Hexane/Ethyl Acetate) to afford N-Boc-3-[(2-Methoxyphenyl)methyl]azetidine.

Protocol 3.3: N-Boc Deprotection
  • Dissolve the purified N-Boc-3-[(2-Methoxyphenyl)methyl]azetidine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • With stirring, add 4M HCl in 1,4-Dioxane (4-5 eq) dropwise at room temperature.

  • A white precipitate should form over the course of 15-60 minutes.

  • Stir for 1 hour, then check for completion by TLC/LCMS.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under high vacuum to yield the final product as its hydrochloride salt.

Section 4: References

  • BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem Technical Support.

  • Singh, G. S., & D’hooghe, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH National Library of Medicine.

  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.

  • O'Brien, P., & Unthank, M. G. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 10-13.

  • BenchChem. (2025). Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide. BenchChem.

  • Bogan, D. L., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

  • Gaucher, A., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123.

  • Yoshizawa, K., et al. (2019). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Dalton Transactions, 48(35), 13278-13284.

  • Nagy, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.

  • Anderson, L. L., & Reidl, T. W. (2018). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Angewandte Chemie International Edition, 57(40), 13289-13293.

  • Gaucher, A., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate.

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.

  • Patil, S. A., & Patil, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Frank, D., & Schön, U. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2399-2404.

  • Aggarwal, V. K., et al. (2019). Recent Advances in the Synthesis and Reactivity of Azetidines. ResearchGate.

  • Wikipedia. (n.d.). Suzuki reaction.

  • Patil, S. A., & Patil, R. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2655.

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity of 3-[(2-Methoxyphenyl)methyl]azetidine

Welcome to the technical support center for the synthesis and purification of 3-[(2-Methoxyphenyl)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-[(2-Methoxyphenyl)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter purity challenges during their work with this compound. As your virtual Senior Application Scientist, I will guide you through a logical, cause-and-effect-based troubleshooting process, moving from reaction setup to final purification, to help you diagnose and resolve issues leading to low purity.

Section 1: Core Troubleshooting Guide

This section is structured to follow the typical workflow of a synthetic chemist. We will address potential pitfalls at each stage: Synthesis, Aqueous Workup, and Purification.

Issues During Synthesis

The most common and efficient route to synthesize 3-[(2-Methoxyphenyl)methyl]azetidine is through the reductive amination of azetidine (or a protected precursor) with 2-methoxybenzaldehyde. Low purity often originates from an incomplete reaction or the formation of side products.

Q1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 2-methoxybenzaldehyde. Why is my reaction incomplete and what should I do?

A1: An incomplete reaction is a primary source of impurity. The presence of starting aldehyde points to issues with the reaction conditions or reagents.

Potential Causes & Solutions:

  • Sub-optimal Reducing Agent: The choice of reducing agent is critical. Standard borohydrides like NaBH₄ can readily reduce the aldehyde to an alcohol before it has a chance to form the iminium intermediate with azetidine.

    • Expert Recommendation: Use a hindered or acid-activated hydride source that is selective for the protonated imine/iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this purpose as it is effective under mildly acidic conditions that favor iminium formation and is less likely to reduce the starting aldehyde.[1]

  • Incorrect Stoichiometry: An excess of the aldehyde may have been used, or the azetidine starting material may have degraded, leading to a molar imbalance.

    • Expert Recommendation: Use a slight excess (1.1-1.2 equivalents) of the amine (azetidine) relative to the aldehyde to ensure the complete consumption of the electrophile.

  • Presence of Water: Hydride reagents are sensitive to moisture. Water in the reaction solvent or on the glassware can quench the reducing agent, halting the reaction.

    • Expert Recommendation: Use anhydrous solvents. If the reaction is run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), ensure they are freshly distilled or from a sealed bottle over molecular sieves.

  • Inadequate Reaction Time or Temperature: Reductive aminations can be slower than expected, especially with sterically hindered components.

    • Expert Recommendation: Monitor the reaction progress meticulously using TLC or LC-MS every 1-2 hours. If the reaction stalls, a gentle increase in temperature (e.g., from room temperature to 40 °C) may be beneficial.

Q2: My crude NMR spectrum shows a significant peak corresponding to 2-methoxybenzyl alcohol. What is causing this side product?

A2: The formation of 2-methoxybenzyl alcohol is a classic side reaction in reductive aminations and indicates that the aldehyde is being reduced directly.

Potential Causes & Solutions:

  • Non-Selective Reducing Agent: As mentioned in Q1, using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is a common culprit.[1]

    • Expert Recommendation: The premier choice to avoid this is Sodium triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and reduced reactivity prevent it from readily attacking the neutral aldehyde carbonyl but allow it to efficiently reduce the electrophilic iminium ion formed in situ.

  • Reaction pH: The rate of imine formation is pH-dependent. If conditions are not optimal, the aldehyde may be exposed to the reducing agent for extended periods before it can react with the azetidine.

    • Expert Recommendation: Adding a catalytic amount of acetic acid (AcOH) can accelerate iminium ion formation, which is the species that is preferentially reduced. This "traps" the aldehyde in the desired reaction pathway before it can be reduced.

Diagram: Synthetic Pathway and Common Side Products

The following diagram illustrates the desired reductive amination pathway and the competing side reactions that lead to common impurities.

G cluster_reaction Reaction Mixture Aldehyde 2-Methoxybenzaldehyde Iminium Iminium Intermediate Aldehyde->Iminium + Azetidine - H₂O Alcohol 2-Methoxybenzyl Alcohol (Side Product) Aldehyde->Alcohol + [H⁻] (Non-Selective) Azetidine Azetidine Azetidine->Iminium ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium ReducingAgent_NonSelective Non-Selective Reducing Agent (e.g., NaBH₄) ReducingAgent_NonSelective->Aldehyde Product 3-[(2-Methoxyphenyl)methyl]azetidine (Desired Product) Iminium->Product + [H⁻] (Selective)

Caption: Desired reaction vs. side reaction in synthesis.

Issues During Aqueous Workup

Amines are basic, a property that is key to their successful extraction but also a common source of error for inexperienced researchers.

Q3: I seem to have lost a significant amount of my product during the liquid-liquid extraction. Where did it go and how can I improve my recovery?

A3: Your product is likely protonated and trapped in the aqueous layer as a water-soluble ammonium salt. This is a very common issue when working up basic compounds.

Potential Causes & Solutions:

  • Incorrect pH of Aqueous Layer: If the aqueous layer is acidic or neutral (pH ≤ 7) after quenching the reaction, the azetidine nitrogen will be protonated (R₃NH⁺), rendering the molecule highly soluble in water.

    • Expert Recommendation: Before extracting with an organic solvent (like DCM or EtOAc), you must basify the aqueous layer. Add a strong base like 1M or 2M sodium hydroxide (NaOH) solution dropwise while monitoring with pH paper or a pH meter. Ensure the final pH is robustly basic (pH 11-12) to deprotonate the ammonium salt and generate the free amine, which will partition into the organic layer.

  • Formation of Emulsions: The combination of organic solvents, water, and salts can sometimes form stable emulsions, trapping product at the interface and making separation difficult.

    • Expert Recommendation: To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to break the suspension and sharpen the layer separation.

Issues During Purification

Purifying amines by standard silica gel chromatography is notoriously challenging due to their basic nature.

Q4: My product is streaking severely on my TLC plate and I'm getting poor separation during column chromatography. How can I fix this?

A4: The basic nitrogen atom in your product interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible binding, tailing (streaking), and poor chromatographic resolution.

Expert Recommendations & Protocols:

  • Method 1: Mobile Phase Modification (Most Common)

    • Causality: Adding a small amount of a volatile base to the eluent competitively binds to the acidic sites on the silica, preventing your product from sticking.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide (NH₄OH) to your mobile phase system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Always develop your TLCs in this modified solvent system to accurately predict the separation on the column.

  • Method 2: Use a Different Stationary Phase

    • Causality: Using a non-acidic stationary phase eliminates the root cause of the problematic interaction.

    • Protocol: Consider using basic alumina (Aluminum oxide, Brockmann activity I-III) as your stationary phase.[2] It provides a basic surface that does not strongly retain amines, often leading to much sharper peaks and better separation.[3] Note that the elution order of compounds may differ from silica gel, so you must re-optimize the solvent system using TLC.

  • Method 3: Salt Formation and Recrystallization

    • Causality: Converting the basic amine into a stable, crystalline salt can be an excellent, non-chromatographic method of purification, especially on a larger scale.[4][5]

    • Protocol:

      • Dissolve the crude amine product in a suitable solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of an acid (e.g., 2M HCl in diethyl ether, or a solution of oxalic or tartaric acid in ethanol) dropwise until precipitation is complete.

      • Collect the solid salt by filtration.

      • Recrystallize the salt from an appropriate solvent system (e.g., ethanol/ether, methanol/DCM).

      • To recover the free amine, dissolve the pure salt in water, basify with NaOH to pH > 11, and extract into an organic solvent.

Data Presentation: Comparison of Purification Techniques

TechniquePrincipleProsConsBest For
Silica Gel + Base Neutralize acidic sites on silicaReadily available; familiar technique.Can be difficult to fully resolve close-eluting impurities; base can alter some functional groups.Routine small-scale purification.
Basic Alumina Use a basic stationary phaseExcellent peak shape for amines; avoids tailing.[2][3]Less common; elution order may change; can be more expensive.Difficult separations where silica fails.
Salt Recrystallization Purify via a crystalline solid derivativeHighly effective for purity; scalable; avoids chromatography.[5]Requires the product to form a stable, crystalline salt; adds two steps (formation, liberation).Multi-gram scale purification; when chromatographic methods fail.

Diagram: Troubleshooting Workflow

This flowchart provides a logical path to diagnose the source of low purity.

G start Low Purity of Final Product Detected check_crude Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_crude incomplete Incomplete Reaction? (Starting Materials Present) check_crude->incomplete side_products Side Products Formed? incomplete->side_products No sol_incomplete Optimize Reaction: - Use NaBH(OAc)₃ - Check Stoichiometry - Use Anhydrous Solvents - Increase Time/Temp incomplete->sol_incomplete Yes workup_issue Check Workup Procedure side_products->workup_issue No sol_side_products Improve Selectivity: - Use NaBH(OAc)₃ - Add Catalytic Acid - Control Temperature side_products->sol_side_products Yes purification_issue Review Purification Method workup_issue->purification_issue sol_workup Improve Extraction: - Basify Aqueous Layer (pH > 11) - Use Brine for Emulsions workup_issue->sol_workup Product Loss Identified sol_purification Improve Chromatography: - Add Et₃N to Eluent - Use Basic Alumina - Attempt Salt Recrystallization purification_issue->sol_purification Tailing/Poor Separation

Caption: A logical workflow for troubleshooting purity issues.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the expected ¹H NMR signals for pure 3-[(2-Methoxyphenyl)methyl]azetidine?

A: While the exact shifts will vary depending on the solvent, you should expect to see:

  • Aromatic Protons: A multiplet integrating to 4H between ~6.8 and 7.3 ppm, characteristic of the 1,2-disubstituted benzene ring.

  • Methoxy Group: A sharp singlet integrating to 3H around 3.8 ppm (-OCH₃).

  • Benzylic Protons: A doublet or singlet integrating to 2H, typically between 3.5 and 4.0 ppm (-CH₂-Ar).

  • Azetidine Ring Protons: A series of multiplets integrating to 5H, typically between 2.5 and 3.5 ppm. The exact pattern can be complex due to coupling.

  • NH Proton: A broad singlet, which may or may not be visible depending on the solvent and concentration. It can exchange with D₂O.

Q: How should I store 3-[(2-Methoxyphenyl)methyl]azetidine?

A: Like many amines, this compound can be sensitive to air and light over long periods. For optimal stability, store it as a free base in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperature (e.g., in a refrigerator at 4 °C). If you have purified it as a hydrochloride salt, it will be significantly more stable for long-term storage at room temperature.

Q: My synthesis involves a Boc-protected azetidine precursor. What are the best conditions for deprotection without generating impurities?

A: Boc deprotection is acid-catalyzed. The tert-butyl cation generated during this process can be a source of impurities if it alkylates other nucleophilic sites.[6]

  • Standard Protocol: The most common and effective method is using 4M Hydrogen Chloride (HCl) in 1,4-dioxane.[7] An alternative is a 20-50% solution of trifluoroacetic acid (TFA) in DCM.

  • Troubleshooting: If you have other acid-sensitive groups, using milder conditions or scavengers is advised. For TFA deprotection, adding a scavenger like triethylsilane (TES) can help trap the tert-butyl cation and prevent side reactions.[6]

References

  • BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog.
  • ACS Publications. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • PMC - NIH. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
  • HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.
  • Reddit. (2024). Amine workup : r/Chempros.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ResearchGate. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • NIH. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 3-[(2-Methoxyphenyl)methyl]azetidine in Cell-Based Assays

Welcome to the technical support guide for researchers utilizing 3-[(2-Methoxyphenyl)methyl]azetidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you design r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 3-[(2-Methoxyphenyl)methyl]azetidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you design robust cell-based assays, confidently interpret your results, and minimize the confounding influence of off-target effects.

Introduction: The Promise and Peril of a Privileged Scaffold

The azetidine ring is a four-membered saturated heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ring strain and rigid conformation provide a unique three-dimensional structure that can be exploited to fine-tune the pharmacological properties of a molecule.[3] Compounds incorporating the azetidine moiety, such as 3-[(2-Methoxyphenyl)methyl]azetidine, have shown a diverse and potent range of pharmacological activities, from anticancer to central nervous system modulation.[4][5]

However, this broad bioactivity underscores a critical challenge in experimental biology: the potential for off-target effects. An off-target effect occurs when a compound interacts with proteins other than its intended therapeutic target, leading to unforeseen biological consequences.[6] These effects can obscure the true mechanism of action, produce misleading structure-activity relationships (SAR), and result in data that is difficult to reproduce. This guide is designed to equip you with the strategies and protocols necessary to identify, understand, and mitigate these effects, ensuring the integrity and success of your research.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during cell-based assays with 3-[(2-Methoxyphenyl)methyl]azetidine. Each answer provides an explanation of the underlying cause and a series of actionable steps.

Question 1: I'm observing high cytotoxicity at concentrations where I expect to see a specific, on-target effect. How can I determine if this is off-target toxicity?

Answer: This is a classic and critical issue. High cytotoxicity can mask the desired on-target phenotype. It may be caused by inherent off-target toxicity, compound instability in the culture medium, or particular sensitivity of the cell line.[6] Distinguishing between on-target and off-target toxicity is essential.

Causality: The chemical scaffold itself or its interaction with numerous unintended cellular targets can trigger stress pathways leading to apoptosis or necrosis, independent of the primary target's modulation.

Troubleshooting Steps:

  • Establish a Cytotoxicity Baseline: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the concentration range that is non-toxic to your cells over the time course of your experiment.[6] This establishes your therapeutic window.

  • Compare with a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of 3-[(2-Methoxyphenyl)methyl]azetidine that is inactive against your primary target. If this inactive control compound exhibits similar cytotoxicity, it strongly suggests the toxicity is an off-target effect related to the general chemical structure.[6]

  • Conduct a Rescue Experiment: If your compound's on-target effect is the inhibition of a specific protein, overexpressing that protein in your cells may "rescue" them from on-target-mediated toxicity. If the toxicity persists despite overexpression, it is likely an off-target effect.

  • Shorten Exposure Time: Reduce the incubation time with the compound. Off-target effects, particularly those related to general cellular stress, often require longer exposure times to manifest compared to rapid, on-target signaling events.

Question 2: The cellular phenotype I'm observing with my compound doesn't match the published phenotype from siRNA or CRISPR-mediated knockdown of my intended target. What is happening?

Answer: This discrepancy is a significant red flag and strongly points toward dominant off-target effects. While small molecules and genetic perturbations can both reduce a target's function, they operate via different mechanisms and can have vastly different cellular consequences.

Troubleshooting Steps:

  • Perform Orthogonal Validation: The most direct way to confirm this is to perform the genetic knockdown in parallel with your compound treatment in the same cell line and with the same endpoint assay. This direct comparison is the gold standard for validating that a small molecule's effect is on-target.[7]

  • Dose-Response Correlation: Carefully analyze the dose-response curve for your observed phenotype. On-target effects should typically occur at lower concentrations and exhibit a sigmoidal dose-response. Off-target effects often appear at higher concentrations.[6] If the phenotype only appears at concentrations well above the binding affinity (Kd) or inhibitory concentration (IC50) for your primary target, it is likely off-target.

  • Target Engagement Assay: You must confirm that the compound is actually binding to its intended target within the cell at the concentrations where you observe the phenotype.[6] A Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Protocol 3). If there is no target engagement at the effective concentration, the phenotype is unequivocally off-target.

Question 3: How can I proactively design a robust set of controls to build a strong case for my compound's on-target activity from the outset?

Answer: A multi-pronged, proactive control strategy is the most trustworthy approach. Relying on a single piece of evidence is insufficient.

Causality: Each control experiment interrogates a different aspect of the compound's activity. By combining them, you create a self-validating system that systematically rules out common artifacts and off-target explanations.

Recommended Control Panel:

Control TypePurposeRationale
Untreated Cells BaselineEstablishes the normal state of the cells and assay signal.
Vehicle Control (e.g., DMSO) Solvent EffectsEnsures that the solvent used to dissolve the compound has no effect on its own.
Positive Control Assay ValidationA known activator/inhibitor of the pathway to confirm the assay is working correctly.
Inactive Structural Analog Scaffold-Specific Off-TargetsA molecule that is structurally similar but lacks the key chemical feature for on-target binding. Helps identify effects caused by the core scaffold.[6]
Orthogonal Target Modulation (siRNA/CRISPR) On-Target PhenocopyCompares the compound's phenotype to that of a genetic method. A match provides strong evidence for on-target activity.[7]
Counter-Screening Known Off-Target LiabilitiesTesting the compound against a panel of common off-targets (e.g., kinases, GPCRs) to identify known promiscuous interactions.
Question 4: I have strong evidence of off-target activity, but I don't know what the off-targets are. How can I identify them?

Answer: Identifying unknown off-targets requires specialized, unbiased, proteome-wide techniques. This is a critical step in understanding a compound's full biological impact and can reveal new therapeutic opportunities or potential toxicities.

Recommended Identification Strategies:

  • Chemical Proteomics / Affinity-Based Profiling: This is a powerful method where your compound (or a derivatized version) is used as "bait" to pull down its binding partners from a cell lysate. These binding proteins are then identified using mass spectrometry.[8]

  • Thermal Proteome Profiling (TPP): This technique measures changes in the thermal stability of thousands of proteins in response to compound treatment. A protein that binds your compound will typically become more stable at higher temperatures. This allows for unbiased identification of targets in a cellular context.

  • Phenotypic Screening in Engineered Cell Lines: Screen your compound against a panel of reporter cell lines, each engineered to report on the activity of a specific signaling pathway. Unintended activation or inhibition of a reporter can point you toward a specific off-target pathway.[9]

Section 2: Key Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (LDH Release)

This protocol determines the concentration range at which 3-[(2-Methoxyphenyl)methyl]azetidine induces cell death via membrane damage.

Materials:

  • Cells of interest

  • 3-[(2-Methoxyphenyl)methyl]azetidine

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well clear-bottom plates

  • Positive control (e.g., 1% Triton™ X-100)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the compound in fresh cell culture medium. A common range is 0.1 nM to 100 µM. Also prepare a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium and add the medium containing the different compound concentrations. Include wells for "untreated," "vehicle control," and a "maximum LDH release" positive control.

  • Incubation: Incubate the plate for the duration of your primary experiment (e.g., 24, 48, or 72 hours).

  • Assay: Just before the end of the incubation, add the lysis solution (e.g., Triton™ X-100) to the "maximum LDH release" wells.

  • LDH Measurement: Following the manufacturer's instructions, transfer a portion of the supernatant from each well to a new plate, add the reaction mixture, and measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the % cytotoxicity versus compound concentration to determine the TC50 (Toxic Concentration, 50%).

Protocol 2: Orthogonal Target Validation using siRNA

This protocol compares the phenotype induced by your compound to that induced by siRNA-mediated knockdown of the target protein.

Materials:

  • Cells of interest

  • siRNA targeting your protein of interest (use at least two different, validated siRNAs)

  • Non-targeting (scrambled) siRNA control

  • Lipofectamine™ RNAiMAX or similar transfection reagent

  • Opti-MEM™ or similar reduced-serum medium

  • Reagents for endpoint analysis (e.g., qPCR, Western blot, reporter assay)

Procedure:

  • Transfection: On Day 1, transfect cells with the target-specific siRNAs and the non-targeting control siRNA according to the manufacturer's protocol.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient protein knockdown.

  • Compound Treatment & Knockdown Validation:

    • On one parallel plate, treat the non-transfected cells with your compound at the desired concentration and a vehicle control.

    • On a second parallel plate, lyse the cells from the siRNA-transfected wells to validate knockdown efficiency via qPCR (for mRNA levels) or Western blot (for protein levels).

  • Endpoint Analysis: After the appropriate compound incubation time, perform your primary functional assay on all sets of cells (Compound-treated, Vehicle-treated, Target siRNA-treated, and Non-targeting siRNA-treated).

  • Data Analysis: Compare the results. If the phenotype from the compound-treated cells closely matches the phenotype from the target-specific siRNA-treated cells (and is different from the controls), it provides strong evidence for on-target action.

Section 3: Visual Summaries & Data Interpretation

Diagrams

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Mechanism Confirmation cluster_3 Conclusion A Phenotype Observed with Compound B Dose-Response Curve (Efficacy vs. Toxicity) A->B C Orthogonal Validation (siRNA/CRISPR) A->C D Inactive Analog Control A->D E Target Engagement Assay (e.g., CETSA) B->E Good Therapeutic Window G Suspected Off-Target Effect B->G Toxicity Overlaps Efficacy C->E Phenotypes Match C->G Phenotypes Mismatch D->E Inactive Analog Shows No Effect D->G Inactive Analog Shows Effect F Confidence in On-Target Effect E->F

On_vs_Off_Target cluster_on On-Target Effect cluster_off Off-Target Effect A Compound B Primary Target A->B C Expected Signaling Pathway B->C D Observed Phenotype A C->D X Compound Y Off-Target 1 X->Y Z Off-Target 2 X->Z W Unintended Signaling Pathway Y->W Z->W V Observed Phenotype B W->V

Interpreting Experimental Outcomes
Experimental OutcomePlausible InterpretationNext Step
Compound phenotype matches siRNA/CRISPR phenotype. Strong evidence for an on-target effect.Proceed with mechanism of action studies.
Compound is cytotoxic at all effective concentrations. The compound may have inherent off-target toxicity, or the on-target effect itself may be toxic.Test an inactive analog. If the analog is also toxic, it's a scaffold-based off-target effect.
Inactive analog produces the same phenotype. The observed effect is independent of the primary target and is likely due to the chemical scaffold.Redesign compound to remove moiety responsible for the off-target effect.
No target engagement is observed at effective concentrations. The phenotype is definitively caused by an off-target interaction.Initiate off-target identification studies (e.g., chemical proteomics).

References

  • Kushwaha, N., & Singh, G. S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Semantic Scholar. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. [Link]

  • Haque, S., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(3), 1156. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • National Center for Biotechnology Information. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. [Link]

  • An, F., & Horvath, P. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 1263, 1-13. [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]

  • seqWell. (2024). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Optimization of N-Alkylation of Azetidine with 2-Methoxybenzyl Bromide

Welcome to the technical support guide for the N-alkylation of azetidine with 2-methoxybenzyl bromide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of azetidine with 2-methoxybenzyl bromide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize this crucial synthetic step. Our guidance is grounded in established reaction principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.

Question 1: My reaction yield is very low or I'm recovering mostly unreacted starting material. What are the likely causes and how can I fix it?

Low conversion is a common challenge stemming from several potential factors. A systematic approach is key to identifying the root cause.

Probable Cause 1: Insufficiently Basic Conditions The reaction generates hydrobromic acid (HBr), which protonates the azetidine nitrogen, forming an unreactive ammonium salt. The base's primary role is to neutralize this acid, regenerating the nucleophilic free amine. If the base is too weak or insoluble, the reaction will quickly stall.

Solution:

  • Switch to a Stronger, Soluble Base: While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine.

  • Use a Non-Nucleophilic Organic Base: Hindered amine bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are excellent choices as they are soluble and will not compete with azetidine in the alkylation reaction.

Probable Cause 2: Inappropriate Solvent Choice The N-alkylation of an amine is a classic bimolecular nucleophilic substitution (S_N2) reaction.[1] The solvent has a profound impact on the reaction rate. Using a polar protic solvent (e.g., methanol, ethanol, water) is a frequent mistake. These solvents form a "cage" around the amine nucleophile through hydrogen bonding, stabilizing it and drastically reducing its reactivity.[2][3][4]

Solution:

  • Employ a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are ideal. They are polar enough to dissolve the reactants but cannot donate hydrogen bonds, leaving the amine nucleophile "naked" and highly reactive.[3][5][6] Reactions can be orders of magnitude faster in these solvents compared to protic ones.[6]

Probable Cause 3: Reagent Decomposition 2-Methoxybenzyl bromide, like many benzyl halides, can be unstable, particularly at elevated temperatures or in the presence of strong bases.[7][8] If the reaction is run too hot or for too long, significant decomposition of the electrophile can occur.

Solution:

  • Moderate Reaction Temperature: Start the reaction at room temperature. If the rate is too slow, gently heat to 40–60 °C. Avoid high temperatures (>80 °C) unless necessary and for short durations.

  • Monitor Reagent Quality: Ensure the 2-methoxybenzyl bromide is pure and has not decomposed during storage. It should be stored in a cool, dark place.

Question 2: I'm seeing multiple products on my TLC/LC-MS, including a higher molecular weight species. What is happening?

This almost certainly indicates the formation of a quaternary ammonium salt due to over-alkylation.

Probable Cause: Over-Alkylation of the Product The product of the initial reaction, 1-(2-methoxybenzyl)azetidine, is a tertiary amine. Tertiary amines are often more nucleophilic than the secondary amine starting material (azetidine).[9] This newly formed, more reactive amine can then compete for the remaining 2-methoxybenzyl bromide, leading to the formation of a quaternary ammonium salt. This is a classic problem in amine alkylation.[9][10]

Solution:

  • Control Stoichiometry: Use a slight excess of the amine. A stoichiometry of 1.2 to 1.5 equivalents of azetidine to 1.0 equivalent of 2-methoxybenzyl bromide can help ensure the electrophile is consumed before significant over-alkylation occurs.

  • Slow Addition of Electrophile: Adding the 2-methoxybenzyl bromide solution dropwise over a period of time (e.g., 1-2 hours) at room temperature can maintain a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant primary amine over the product.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the disappearance of the benzyl bromide. Stop the reaction as soon as the starting electrophile is consumed to prevent further reaction.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about optimizing the reaction conditions.

What is the mechanism of this reaction and how does it guide my choices?

The reaction proceeds via an S_N2 mechanism . Azetidine acts as the nucleophile, attacking the electrophilic carbon of the benzyl bromide and displacing the bromide leaving group in a single, concerted step.[1] This understanding is critical:

  • Nucleophile: The amine must be in its free base form to be nucleophilic. This is why a base is essential.

  • Solvent: S_N2 reactions are fastest in polar aprotic solvents.[3][5]

  • Steric Hindrance: While azetidine is small, the benzyl bromide is somewhat bulky. Extreme steric hindrance around either partner can slow the reaction.[3]

SN2_Mechanism

How do I select the optimal base and solvent?

The choice of base and solvent are the most critical parameters for this optimization. The table below provides a starting point for screening.

ParameterRecommended ChoicesRationale & Key Considerations
Base Inorganic: K₂CO₃, Cs₂CO₃Organic: Et₃N, DIPEAFunction: Neutralizes HBr byproduct. Choice: Must be non-nucleophilic. Cs₂CO₃ is often superior to K₂CO₃ due to better solubility. DIPEA is sterically hindered, making it an excellent non-nucleophilic choice.
Solvent MeCN, DMF, DMSO, AcetoneFunction: Solubilizes reactants and influences rate. Choice: Must be polar aprotic . These solvents accelerate S_N2 reactions by solvating the counter-ion of the base while leaving the nucleophile highly reactive.[5][6] Avoid protic solvents (alcohols, water).
Temperature 20 °C to 60 °CFunction: Controls reaction rate. Choice: Higher temperatures increase rate but also promote side reactions (over-alkylation) and decomposition of the benzyl bromide. Start at room temperature.
Stoichiometry 1.2 eq. Azetidine1.0 eq. Benzyl Bromide1.5-2.0 eq. BaseFunction: Drives reaction to completion and minimizes side products. Choice: A slight excess of the amine minimizes over-alkylation. Sufficient base is needed to neutralize all generated acid.
My reaction is clean but slow. How can I increase the rate without generating impurities?

If your reaction is proceeding cleanly (i.e., no side products by TLC/LC-MS), you can take more assertive steps to increase the rate.

  • Switch to a More Effective Solvent: If you are using acetone or MeCN, switching to a more polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction.

  • Increase Temperature Incrementally: Gently warm the reaction to 40 °C, then 60 °C, monitoring by TLC/LC-MS every 1-2 hours. Note if any new impurity spots begin to appear.

  • Consider a Phase-Transfer Catalyst: If using an inorganic base like K₂CO₃ that has limited solubility, adding a catalytic amount (1-5 mol%) of tetrabutylammonium iodide (TBAI) can help. The iodide can displace the bromide to form a more reactive benzyl iodide in situ, and the quaternary ammonium salt helps shuttle the base into the organic phase.

Experimental Protocols

General Protocol for N-Alkylation Optimization

This protocol provides a robust starting point for the reaction.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add azetidine (1.2 mmol).

  • Solvent and Base: Add your chosen polar aprotic solvent (e.g., acetonitrile, 10 mL) followed by the base (e.g., K₂CO₃, 2.0 mmol).

  • Stirring: Stir the mixture at room temperature for 15 minutes to ensure good mixing.

  • Addition of Electrophile: In a separate vial, dissolve 2-methoxybenzyl bromide (1.0 mmol) in the same solvent (2 mL). Add this solution dropwise to the stirring reaction mixture over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress every hour using TLC or LC-MS.

  • Heating (Optional): If no significant conversion is observed after 4 hours, gently heat the reaction mixture to 50 °C and continue monitoring.

  • Workup: Once the reaction is complete (benzyl bromide is consumed), cool the mixture to room temperature. Filter off any inorganic solids. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

Use this workflow to diagnose and solve issues with your reaction.

Troubleshooting_Workflow

References

  • Quora. (2018). What is the effect of solvent on SN2?[Link]

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • MacMillan, D. W. C., et al. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. [Link]

  • Beller, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect S_N2 Reactions. [Link]

  • Gámez-Montaño, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKAT USA. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Gunanathan, C., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Engle, K. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

  • Engle, K. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Garbe, M., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. [Link]

  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Black, D. StC., et al. (2021). 2,6-Dimethoxybenzyl Bromide. MDPI. [Link]

  • Bernhardt, P. V., et al. (2008). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). [Link]

  • Ellman, J. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Gouverneur, V., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • Alcaide, B., et al. (2003). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of an Azetidin-3-one-Derived Imine. ResearchGate. [Link]

  • Reddit. (2020). Steric Hindrance and Acidity. [Link]

  • Vilela, F., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC - NIH. [Link]

  • Reddit. (2023). Improvement of selectivity/yield of Alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Kananovich, D. G., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Capot Chemical. (n.d.). 52289-93-7 | 2-Methoxybenzyl bromide. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of 3-Substituted Azetidine Derivatives

Welcome to the specialized technical support center for scientists and researchers engaged in the synthesis and purification of 3-substituted azetidine derivatives. As valuable scaffolds in medicinal chemistry, these str...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the specialized technical support center for scientists and researchers engaged in the synthesis and purification of 3-substituted azetidine derivatives. As valuable scaffolds in medicinal chemistry, these strained four-membered heterocycles present unique and often frustrating challenges during isolation and purification.[1][2][3] This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your purification workflows.

Section 1: Foundational Challenges & Proactive Strategies

The core difficulty in working with azetidines stems from their inherent ring strain, estimated at approximately 25-26 kcal/mol.[2] This strain makes the ring susceptible to cleavage under conditions that larger, more stable heterocycles tolerate with ease.[1][4] Understanding the factors that influence azetidine stability is the first step toward successful purification.

Key Factors Influencing Azetidine Stability During Purification

The stability of the azetidine ring is not absolute; it is a function of its chemical environment. Proactive control over these factors can prevent yield loss and the generation of hard-to-remove, ring-opened impurities.

Azetidine_Stability_Factors stability Azetidine Ring Stability pH pH / Acidity pH->stability ph_detail Acid-mediated ring-opening is a common decomposition pathway. pH->ph_detail temp Temperature temp->stability temp_detail Elevated temperatures can promote decomposition. temp->temp_detail n_sub N-Substituent (Protecting Group) n_sub->stability n_sub_detail Electron-withdrawing groups (e.g., sulfonyl) decrease nitrogen basicity, enhancing stability. n_sub->n_sub_detail c3_sub C3-Substituent (Sterics & Electronics) c3_sub->stability matrix Stationary Phase (e.g., Silica Gel) matrix->stability matrix_detail Acidic silica gel can catalyze degradation. matrix->matrix_detail solvent Solvent Choice solvent->stability

Caption: Core factors influencing the stability of the azetidine ring during purification.

Section 2: Troubleshooting Guide by Purification Technique

This section addresses common problems in a direct question-and-answer format, focusing on the most frequently used purification methods.

Flash Column Chromatography

Flash chromatography is often the first choice for purifying azetidine derivatives due to its versatility.[5][6] However, it is also a primary source of purification challenges.

Q1: My product yield is very low after column chromatography, and I see new, more polar spots on my TLC plate. What is happening?

A1: This is a classic sign of product decomposition on the silica gel column. Standard silica gel is acidic (pH ~4-5) and can catalyze the hydrolytic ring-opening of the strained azetidine ring, especially if your compound has a basic nitrogen atom.[4][7]

  • Immediate Solution: Deactivate your silica gel. Prepare your column slurry in the desired eluent, but add 0.5-1% triethylamine (Et₃N) or ammonia. This neutralizes the acidic sites on the silica surface, preventing proton-mediated decomposition. Run the column with this same percentage of amine in your mobile phase.

  • Alternative Stationary Phase: If amine additives are incompatible with your molecule, switch to a more neutral or basic stationary phase. Alumina (basic or neutral) is an excellent alternative.[7][5] For highly polar compounds, consider using a bonded-phase silica like diol or amino-propyl silica.

  • Process Optimization: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than you normally would to hasten elution, and consider a shorter, wider column to reduce the run time.[7]

Q2: My 3-substituted azetidine is co-eluting with an impurity. How can I improve the separation?

A2: Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen conditions to resolve.

  • Optimize Your Solvent System: This is the most critical step. Before running a column, meticulously screen solvent systems with TLC.[5] Aim for a product Rf value between 0.2 and 0.4 to maximize separation from impurities.[5] A less polar solvent system will generally provide better resolution.[5] For example, if you are using 50% ethyl acetate in hexanes, try testing 20%, 30%, and 40%.

  • Change Solvent Selectivity: If simply adjusting polarity doesn't work, change the nature of the solvents. Swap ethyl acetate for dichloromethane (DCM) or methyl tert-butyl ether (MTBE). The different interactions of these solvents with your compounds and the stationary phase can dramatically alter selectivity and achieve separation.

  • Check Column Loading: Overloading the column is a common cause of poor separation. A good rule of thumb is to use a silica-to-crude-product weight ratio of at least 50:1.[5] For very difficult separations, this ratio may need to be increased to 100:1 or more.

Crystallization & Product Isolation

Q3: After removing the solvent from my column fractions, my product is a thick, persistent oil or gummy solid. How can I get it to solidify?

A3: This is a very common issue, particularly with N-H or other polar azetidines that can form viscous hydrogen-bonded networks.[7]

  • High Vacuum & Gentle Heat: Ensure all residual solvent is removed. Dry the product under high vacuum for an extended period, potentially with gentle heating (e.g., 30-40°C) if the compound is thermally stable.[7]

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Use a spatula to scratch the side of the flask while swirling the suspension. The goal is to break up the oil and provide nucleation sites for crystals to form.

  • Salt Formation: If the azetidine is basic, converting it to a crystalline salt is a highly effective method for achieving high purity.[8] Dissolve the oily freebase in a suitable solvent like diethyl ether, isopropanol, or ethyl acetate. Add a stoichiometric amount of an acid (e.g., HCl in ether, perchloric acid, or tartaric acid).[8][9] The resulting salt will often precipitate as a well-defined, crystalline solid that can be easily filtered.

Q4: I'm trying to recrystallize my azetidine salt, but it keeps "oiling out" of solution upon cooling. What should I do?

A4: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. This often happens if the chosen solvent is too non-polar for the salt.[9]

  • Increase Solvent Polarity: The solution is often to use a more polar solvent system. If you are using isopropanol, for example, try adding a small amount of water or methanol dropwise to the hot solution until the oil redissolves.[9] A 9:1 or 19:1 mixture of alcohol to water is a good starting point.

  • Slow Cooling: Do not crash-cool the solution in an ice bath. Allow it to cool slowly to room temperature, and then place it in the refrigerator. Slower cooling provides more time for proper crystal lattice formation.

  • Seed Crystals: If you have a small amount of solid material, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.

Section 3: General Purification FAQs

Q1: What are the most common impurities I should expect from a 3-substituted azetidine synthesis?

A1: Impurity profiles are route-dependent, but common classes include:

  • Unreacted Starting Materials: Such as the corresponding 1,3-difunctionalized propane precursor.[10]

  • Protecting Group Remnants: If you performed a deprotection step, byproducts from the protecting group can be a major impurity. For instance, removing a trityl (Tr) group with acid can leave behind triphenylmethanol.[10] Removing a Boc group can be challenging to drive to completion.

  • Ring-Opened Byproducts: Generated during synthesis or workup, especially if harsh acidic or basic conditions were used.[4][11]

  • Polymerization Products: Azetidines, particularly N-unsubstituted ones, can polymerize over time or in the presence of certain catalysts.[10]

Q2: I've deprotected my N-Boc azetidine, but now I'm struggling to remove the final traces of the Boc-related impurities and unreacted starting material.

A2: This is a frequent challenge. After acidic deprotection (e.g., with TFA or HCl), the product is an amine salt, while the starting material and byproducts are often neutral.

  • Acid/Base Extraction: Exploit the basicity of your product. After the reaction, dilute with an organic solvent (like DCM or EtOAc) and wash with a mild aqueous base (e.g., sat. NaHCO₃ soln.) to neutralize excess acid. Then, extract the aqueous layer again with the organic solvent. The neutral impurities (starting material, Boc byproducts) should prefer the organic layer. Now, acidify the aqueous layer with HCl and extract your product back into an organic solvent, or concentrate the aqueous layer to isolate your product as the hydrochloride salt.

  • Solid-Phase Extraction (SPE): For a cleaner separation, consider using a cation exchange SPE cartridge. Load the crude mixture onto the cartridge. The basic azetidine product will bind to the acidic resin. Wash the cartridge with a non-polar solvent (e.g., hexanes) to remove non-polar impurities, followed by a more polar solvent (e.g., methanol) to remove polar, neutral impurities. Finally, elute your desired product by washing the cartridge with a basic solution, such as 2M ammonia in methanol.

Section 4: Key Experimental Protocols

Protocol: Flash Column Chromatography of a 3-Substituted N-Boc-Azetidine

This protocol provides a self-validating workflow for a typical purification.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM).

    • Spot on a TLC plate and elute with various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 7:3).

    • The ideal system will give your product an Rf of ~0.3 and show clear separation from major impurities.

  • Column Preparation (Slurry Packing):

    • Select a column size appropriate for your sample amount (aim for a 50:1 silica:crude ratio by weight).[5]

    • In a beaker, add the dry silica gel to your chosen eluent (e.g., 9:1 hexanes/EtOAc) until a free-flowing slurry is formed.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface free of cracks.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of your packed column, creating a thin, even band.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column and begin applying pressure.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., potassium permanganate).

    • Combine the pure fractions containing your product.

  • Solvent Removal and Purity Confirmation:

    • Concentrate the combined pure fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove the last traces of solvent.

    • Confirm the purity of the final product using an appropriate analytical technique (e.g., ¹H NMR, LC-MS).

Purification_Troubleshooting_Workflow start Crude Product Analysis (TLC, LCMS) decision1 Good Separation on TLC? start->decision1 chrom Perform Flash Column Chromatography decision1->chrom Yes optimize_tlc Optimize TLC: 1. Change Polarity 2. Change Solvent Selectivity (e.g., EtOAc -> DCM) decision1->optimize_tlc No decision2 Product is Solid? chrom->decision2 optimize_tlc->decision1 finish Dry under High Vacuum & Characterize decision2->finish Yes oil_workup Troubleshoot Oil: 1. Triturate with non-polar solvent 2. Attempt Salt Formation 3. Re-purify if necessary decision2->oil_workup No oil_workup->finish

Caption: A logical workflow for troubleshooting common azetidine purification issues.

Section 5: Comparison of Primary Purification Techniques

The choice of purification method depends on the scale, thermal stability of the compound, and the nature of the impurities.[8]

Purification TechniqueTypical Purity (Post-Purification)Expected YieldThroughput / ScaleBest For...
Flash Column Chromatography 95-99%60-90%mg to multi-gramRemoving impurities of different polarities.[8]
Vacuum Distillation >98%70-95%g to kgThermally stable, liquid compounds; removing non-volatile impurities.[8][12]
Crystallization (as a salt) >99.5%50-85%mg to kgAchieving very high purity; removing isomeric or closely related impurities.[8]

Table data is representative and may vary based on the specific compound and crude sample purity.[8]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-(2-Ethylbutyl)azetidine.
  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Purification of Azetidine Perchlorate.
  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Working with Substituted Azetidines.
  • Wadsworth, D. H., & Donahue, W. E. (1974). Azetidine. Organic Syntheses, 54, 12. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • BenchChem. (n.d.). Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-(4-Pentylphenyl)azetidine.
  • Shcherbakov, S. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: [Link]

  • Scola, P. M., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Gregory, G. L., et al. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules, 53(24), 10892–10900. Available at: [Link]

  • Wang, Z., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(11), 5037–5042. Available at: [Link]

  • Kakehi, A., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24803–24814. Available at: [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(39), 8271–8295. Available at: [Link]

  • ResearchGate. (n.d.). Ring-opening of azetidines | Request PDF. Retrieved from [Link]

  • BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
  • BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemistry – A European Journal, 27(18), 5670-5683. Available at: [Link]

  • Orito, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1259074. Available at: [Link]

  • Isiorho, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6658–6662. Available at: [Link]

  • Wang, W., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(17), 11469–11481. Available at: [Link]

  • Liverpool John Moores University. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. Retrieved from [Link]

  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

Sources

Optimization

preventing degradation of 3-[(2-Methoxyphenyl)methyl]azetidine during experimental procedures

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling 3-[(2-Methoxyphenyl)methyl]azeti...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling 3-[(2-Methoxyphenyl)methyl]azetidine. Our goal is to equip you with the knowledge to prevent its degradation during experimental procedures, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter. The question-and-answer format is designed to help you quickly diagnose and resolve issues.

Question 1: My reaction yield is significantly lower than expected, and I observe multiple unknown peaks in my LC-MS analysis. What is the likely cause?

Answer: The most probable cause is the degradation of the azetidine ring. Azetidines, as strained four-membered heterocycles, are susceptible to ring-opening, particularly under acidic conditions.[1][2][3][4] The nitrogen atom in the azetidine ring is basic (pKa of the conjugate acid is ~11.29 for the parent azetidine) and can be easily protonated.[5] This protonation creates an azetidinium ion, which is a highly reactive electrophile.

If your reaction medium is acidic, or if acidic byproducts are generated, the azetidinium ion can be attacked by even weak nucleophiles present in the mixture (e.g., water, alcohols, or other reagents), leading to ring cleavage and the formation of various byproducts.[1][6][7] This degradation pathway is a common reason for low yields and the appearance of multiple impurities.

Question 2: I am performing a reaction that requires acidic conditions. How can I use 3-[(2-Methoxyphenyl)methyl]azetidine without causing significant degradation?

Answer: When acidic conditions are unavoidable, you have two primary strategies:

  • Nitrogen Protection: The most robust method is to protect the azetidine nitrogen. Converting the secondary amine to a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, significantly reduces the basicity and nucleophilicity of the nitrogen.[8][9] This makes the ring far less susceptible to acid-mediated activation and subsequent ring-opening.[1] The protecting group can be removed in a later step under conditions tailored to its specific chemistry.

  • Careful Reagent Stoichiometry and Temperature Control: If protection is not feasible, exercise stringent control over the reaction.

    • Use the minimum required amount of acid.

    • Maintain the lowest possible reaction temperature to decrease the rate of degradation.[10]

    • Consider a slow addition of the acid or one of the reactants to avoid a sudden drop in pH.

    • Monitor the reaction closely by TLC or LC-MS to minimize reaction time.

Question 3: My purified 3-[(2-Methoxyphenyl)methyl]azetidine appears to degrade upon storage in solution. What are the ideal storage conditions?

Answer: Solution stability is highly dependent on the solvent, concentration, temperature, and pH.[11] For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary, adhere to the following guidelines:

ParameterRecommendationRationale
Solvent Aprotic, non-nucleophilic solvents (e.g., Toluene, THF, Dichloromethane).Prevents solvent from acting as a nucleophile in ring-opening reactions.
Temperature 2-8°C or frozen at -20°C.[12]Lowers the kinetic rate of potential degradation pathways.[10]
pH Neutral to slightly basic.Avoids protonation of the azetidine nitrogen, which is the key activating step for degradation.[1][10]
Atmosphere Inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing potential oxidative degradation.
Container Tightly sealed, inert material (e.g., amber glass vial with a PTFE-lined cap).[13][14]Prevents solvent evaporation and contamination.

Question 4: Which analytical techniques are best for detecting and quantifying the degradation of 3-[(2-Methoxyphenyl)methyl]azetidine?

Answer: A combination of chromatographic and spectroscopic methods is ideal for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary tool for routine monitoring. It allows for the separation of the parent compound from its degradation products and provides quantitative data on purity over time.[11][15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the degradation products. By determining the mass-to-charge ratio of the impurity peaks, you can propose structures and confirm the degradation pathway (e.g., identifying a mass corresponding to the addition of a solvent molecule).[6][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated degradation products and can be used for kinetic studies by monitoring the disappearance of signals from the parent compound and the appearance of new signals over time.[1][16][17]

Frequently Asked Questions (FAQs)

What are the main chemical vulnerabilities of the 3-[(2-Methoxyphenyl)methyl]azetidine structure?

The primary vulnerability is the inherent ring strain of the four-membered azetidine ring.[1][3][4] This strain makes the ring thermodynamically predisposed to open. The second key feature is the basic and nucleophilic secondary amine nitrogen.[5][7] This nitrogen can react with a variety of electrophiles, and its protonation under acidic conditions dramatically increases the ring's susceptibility to cleavage.

Diagram: Primary Degradation Pathway

The following diagram illustrates the acid-catalyzed ring-opening of the azetidine ring by a generic nucleophile (Nu-H).

G cluster_0 Step 1: Acid-Base Reaction cluster_1 Step 2: Nucleophilic Attack Azetidine Azetidine (Stable) Azetidinium Azetidinium Ion (Activated, Electrophilic) Azetidine->Azetidinium Protonation Proton H+ RingOpened Ring-Opened Product (Degradation) Azetidinium->RingOpened Ring Opening Nucleophile Nucleophile (Nu-H) (e.g., H2O, ROH, RNH2)

Caption: Acid-catalyzed nucleophilic ring-opening of the azetidine.

Can I use strong bases with this compound?

Yes, 3-[(2-Methoxyphenyl)methyl]azetidine is generally stable in the presence of common non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Strong, nucleophilic bases or very high temperatures should be used with caution. The nitrogen can be deprotonated by very strong bases (e.g., organolithium reagents), which can facilitate other reactions at positions alpha to the nitrogen if not controlled.[8]

How does the (2-methoxyphenyl)methyl substituent affect stability?

The (2-methoxyphenyl)methyl group is an N-substituent. While the electronic properties of N-aryl substituents have been shown to significantly impact stability by modulating the pKa of the azetidine nitrogen, an N-alkyl group like this one has a more standard effect.[1] Its primary role is steric. It does not electronically withdraw from or donate significantly to the nitrogen in a way that would drastically alter the ring's inherent stability compared to other N-alkylated azetidines.

What is a general protocol for setting up a reaction to minimize degradation?

This workflow provides a set of best practices for handling the compound.

Diagram: Experimental Workflow for Optimal Stability

G start Start: Plan Experiment check_ph Assess Reaction pH: Is it acidic? start->check_ph use_boc Protect Azetidine-N (e.g., with Boc-anhydride) check_ph->use_boc Yes neutral_cond Proceed with Reaction (Neutral/Basic Conditions) check_ph->neutral_cond No setup Setup Reaction: - Use aprotic solvent - Cool to 0°C (or lower) - Use inert atmosphere use_boc->setup neutral_cond->setup monitor Monitor Progress (TLC or LC-MS) setup->monitor workup Workup: - Use mild aqueous base (e.g., NaHCO3) - Avoid strong acid washes monitor->workup purify Purify Promptly (Chromatography) workup->purify store Store Purified Product (Cool, Dry, Inert Gas) purify->store end End store->end

Caption: Recommended workflow for handling 3-[(2-Methoxyphenyl)methyl]azetidine.

Experimental Protocols
Protocol 1: Standard Procedure for Reaction Monitoring by HPLC
  • Sample Preparation: At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile/water) to stop the reaction and dilute the sample.

  • Analysis: Inject the diluted sample into an HPLC system equipped with a C18 column.

  • Method: Use a gradient method, for example, starting with 95:5 Water (with 0.1% Formic Acid*):Acetonitrile and ramping to 5:95 over 10-15 minutes. Note: While the analysis method may be acidic, the sample is highly diluted and spends minimal time under these conditions, making it suitable for analytical purposes.

  • Data Processing: Integrate the peak area of the starting material and any new peaks that appear over time. Calculate the percent purity or consumption of the starting material to track reaction progress and degradation.

References
  • White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]

  • Singh, G. S., & Ombito, J. O. (2025). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Chemistry Learning. (2020). Azetidine: Chemical Reactivity. YouTube. Available at: [Link]

  • Douglas, J., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Barfoot, C., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Szostak, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vieillard, V., et al. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. GERPAC. Available at: [Link]

  • Douglas, J., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Lin, K. T., et al. (n.d.). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central. Available at: [Link]

  • Lendl, B., et al. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. PubMed. Available at: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the potency of 3-[(2-Methoxyphenyl)methyl]azetidine to other dopamine uptake inhibitors

A Comparative Potency Analysis of Azetidine-Based Dopamine Uptake Inhibitors Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of neuropharmacology, the dopamine transporter (DAT)...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Potency Analysis of Azetidine-Based Dopamine Uptake Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the dopamine transporter (DAT) remains a pivotal target for therapeutic intervention in a host of CNS disorders, including depression, ADHD, and substance use disorders. The inhibition of dopamine reuptake at the presynaptic terminal potentiates dopaminergic signaling, a mechanism central to the action of numerous clinically relevant compounds. This guide provides a comparative analysis of the potency of novel 3-substituted azetidine scaffolds as dopamine uptake inhibitors against established agents.

While specific pharmacological data for 3-[(2-Methoxyphenyl)methyl]azetidine is not extensively available in the public domain, a robust body of research exists for structurally related 3-substituted azetidine analogs. These compounds highlight the potential of the azetidine core in designing potent monoamine reuptake inhibitors. Here, we delve into the experimental data for these representative analogs and contrast their performance with well-characterized dopamine uptake inhibitors (DUIs).

Mechanism of Action: Dopamine Reuptake Inhibition

The dopamine transporter is a sodium- and chloride-dependent symporter responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. Dopamine uptake inhibitors bind to the DAT, blocking this reuptake process and leading to an accumulation of extracellular dopamine. This enhanced dopaminergic neurotransmission is the primary mechanism underlying their therapeutic and psychostimulant effects.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal Dopamine_out DA Presynaptic_Terminal->Dopamine_out Vesicle Dopamine Vesicle Vesicle->Presynaptic_Terminal Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (DA) Dopamine_out->DAT Reuptake Receptor Dopamine Receptor Dopamine_out->Receptor Binding & Signaling Inhibitor Azetidine DUI Inhibitor->DAT Blockade

Mechanism of Dopamine Reuptake and Inhibition.
Comparative Analysis of Inhibitor Potency

The potency of a dopamine uptake inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) in functional uptake assays or its binding affinity (Kᵢ) in radioligand displacement assays. Lower values for IC₅₀ and Kᵢ indicate higher potency. The following table summarizes these values for representative 3-substituted azetidine analogs and compares them with established DUIs.

CompoundTarget(s)Potency at DAT (IC₅₀/Kᵢ, nM)Selectivity Profile & Notes
Azetidine Analog (6be) TRI (DAT, NET, SERT)129 nM (IC₅₀)[1]A "triple" reuptake inhibitor with balanced potency across all three monoamine transporters.[1]
Azetidine Analog (DOV 102,677) TRI (DAT, NET, SERT)129 nM (IC₅₀) / 222 nM (Kᵢ)[1]Another potent triple reuptake inhibitor. The discrepancy between IC₅₀ and Kᵢ may reflect different binding modes compared to the radioligand used.[1]
GBR 12909 (Vanoxerine) DRI1 nM (Kᵢ)[2][3][4][5]A highly potent and selective dopamine reuptake inhibitor, often used as a reference compound in research.[2][3][6]
Nomifensine NDRI~16 nM (IC₅₀)A potent inhibitor of both dopamine and norepinephrine reuptake.[7]
Bupropion NDRI~305 nM (IC₅₀) / ~1900 nM (Kᵢ)[8]A clinically used antidepressant with weaker, but significant, affinity for DAT compared to NET.[8]
Cocaine SNDRI~250-500 nM (IC₅₀)A non-selective inhibitor of serotonin, norepinephrine, and dopamine transporters.
Methylphenidate NDRI~100-200 nM (IC₅₀)A clinically used psychostimulant for ADHD that is more potent than cocaine at inhibiting DA uptake.

Note: The presented Kᵢ and IC₅₀ values are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are required for precise evaluation.

From the data, it is evident that the 3-substituted azetidine scaffold can yield compounds with potent dopamine transporter inhibitory activity, comparable to clinically relevant drugs like Bupropion and often within the framework of a broader triple reuptake inhibitor profile.[1]

Experimental Protocols for Potency Determination

To ensure scientific integrity, the protocols used to derive potency values must be robust and self-validating. The standard method for determining the functional potency (IC₅₀) of a test compound is the in vitro dopamine uptake inhibition assay.

Protocol: In Vitro Dopamine Reuptake Inhibition Assay

Objective: To measure the 50% inhibitory concentration (IC₅₀) of a test compound on the reuptake of radiolabeled dopamine into cells heterologously expressing the human dopamine transporter (hDAT).

Causality: This assay directly measures the functional consequence of a compound binding to the transporter—its ability to inhibit the transport of the endogenous substrate, dopamine. By using a cell line that specifically overexpresses hDAT, the observed effect can be confidently attributed to interaction with the target, minimizing off-target interference.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hDAT.

  • Radioligand: [³H]Dopamine.

  • Test Compounds: 3-substituted azetidine analogs, GBR 12909, etc.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Control Inhibitor: A known potent DAT inhibitor (e.g., Nomifensine or GBR 12909) for determining non-specific uptake.

  • Instrumentation: Liquid Scintillation Counter.

Step-by-Step Methodology:

  • Cell Culture & Plating:

    • Culture HEK293-hDAT cells under standard conditions (37°C, 5% CO₂).

    • Plate the cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. This provides a consistent number of transporters per well for reliable data.

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in KRH buffer. A wide concentration range (e.g., 0.1 nM to 10 µM) is necessary to generate a full dose-response curve.

    • On the day of the assay, aspirate the culture medium and gently wash the cell monolayer once with pre-warmed KRH buffer to remove residual media components.

  • Dopamine Uptake Assay:

    • Add the various concentrations of the test compounds to the respective wells. Include "total uptake" wells (vehicle only) and "non-specific uptake" wells (a high concentration of a control inhibitor, e.g., 10 µM Nomifensine).

    • Pre-incubate the plate for 10-20 minutes at room temperature. This allows the test compounds to bind to the transporter before the substrate is introduced.

    • Initiate the uptake reaction by adding a fixed, subsaturating concentration of [³H]Dopamine to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature. This time is optimized to be within the linear phase of dopamine uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer. The cold temperature immediately halts transporter activity.

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 1% SDS).

  • Quantification & Data Analysis:

    • Transfer the cell lysates to scintillation vials containing scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter. The CPM is directly proportional to the amount of [³H]Dopamine taken up by the cells.

    • Calculate the percentage of specific uptake inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

cluster_workflow Dopamine Uptake Assay Workflow P1 1. Plate hDAT-expressing cells in 96-well plate P2 2. Wash cells with assay buffer P1->P2 P3 3. Pre-incubate with test compound (various concentrations) P2->P3 P4 4. Initiate uptake with [³H]Dopamine P3->P4 P5 5. Terminate uptake (wash with cold buffer) P4->P5 P6 6. Lyse cells P5->P6 P7 7. Measure radioactivity via scintillation counting P6->P7 P8 8. Plot data and calculate IC₅₀ P7->P8

Workflow for the In Vitro Dopamine Uptake Inhibition Assay.

Conclusion

The 3-substituted azetidine scaffold represents a promising framework for the development of novel dopamine uptake inhibitors. Experimental data from representative analogs demonstrate that this chemical class can achieve potent inhibition of the dopamine transporter, with potencies in the nanomolar range that are comparable to established therapeutic agents.[1] Many of these azetidine derivatives exhibit a "triple" reuptake inhibition profile, simultaneously targeting DAT, NET, and SERT, which is a modern strategy in the development of antidepressants with potentially broader efficacy. While highly selective DUIs like GBR 12909 remain the gold standard for research applications due to their potency and specificity, the tunable pharmacology of the azetidine core makes it a compelling scaffold for designing next-generation therapeutics for complex neuropsychiatric disorders.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Brookes, P. (n.d.). Nomifensine: A review of its pharmacological properties and therapeutic efficacy in depressive illness. PubMed. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • Hunt, P., Kannengiesser, M. H., & Raynaud, J. P. (1974). Nomifensine: a new potent inhibitor of dopamine uptake into synaptosomes from rat brain corpus striatum. Journal of Pharmacy and Pharmacology, 26(5), 370–371. [Link]

  • Hebenstreit, G. F. (n.d.). Nomifensine maleate: a new second-generation antidepressant. PubMed. [Link]

  • Zhang, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5910-5913. [Link]

  • Broch, O. J. (1987). Acute effects of nomifensine on in vivo uptake and metabolism of dopamine, noradrenaline and serotonin in the rat brain. Pharmacology & Toxicology, 60(1), 70-74. [Link]

  • De Deurwaerdère, P., et al. (n.d.). Effect of Bupropion on hippocampal dopamine, serotonin and noradrenaline and on peripheral hormonal concentrations in the rat. British Journal of Pharmacology. [Link]

  • Zhang, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [Link]

  • Sitte, H. H., & Freissmuth, M. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504. [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159–166. [Link]

  • Psych Scene Hub. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Psych Scene Hub. [Link]

  • Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology, 75(1), 2–16. [Link]

  • Jones, S. R., et al. (2009). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 56(1), 278–286. [Link]

  • Chen, N., & Reith, M. E. (2008). Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter. Journal of Neurochemistry, 105(2), 506–518. [Link]

  • Skolnick, P., et al. (2006). Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677. Journal of Pharmacology and Experimental Therapeutics, 318(2), 639–647. [Link]

Sources

Comparative

A Comparative Guide to Dopamine Transporter Ligands: The Established Efficacy of GBR 12909 Versus the Emerging Potential of Azetidine Scaffolds

In the landscape of neuropharmacology, the dopamine transporter (DAT) stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders, including depression, ADHD, and substance...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the dopamine transporter (DAT) stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders. The development of potent and selective DAT inhibitors is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of the well-established, highly selective DAT inhibitor, GBR 12909, with the emerging class of azetidine-based compounds, exemplified by the conceptual structure of 3-[(2-Methoxyphenyl)methyl]azetidine. While extensive data solidifies the position of GBR 12909 as a benchmark compound, we will explore the therapeutic potential of the azetidine scaffold by examining the structure-activity relationships of related derivatives.

The Dopamine Transporter: A Critical Regulatory Hub

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis. Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic signaling.

GBR 12909: A Paradigm of Potency and Selectivity

GBR 12909, also known as Vanoxerine, is a diarylpiperazine derivative that has long been recognized as a potent and highly selective inhibitor of the dopamine transporter.[1][2] Its robust pharmacological profile has established it as an invaluable research tool for elucidating the role of DAT in various physiological and pathological processes.

Quantitative Analysis of GBR 12909 Binding Affinity

The affinity of a ligand for its target is a critical determinant of its potency. For GBR 12909, this has been extensively characterized through in vitro radioligand binding assays.

ParameterValueSpecies/Assay Conditions
Kᵢ (inhibition constant) for DAT ~1 nMRat striatal dopamine uptake inhibition[3][4]
IC₅₀ (half maximal inhibitory concentration) for DAT ~5 nMHuman DAT, [³H]BTCP Radioligand Binding Assay

Note: Kᵢ is an intrinsic measure of binding affinity, while IC₅₀ is the concentration of an inhibitor required to reduce the binding of a radioligand by 50%. Lower values for both indicate higher affinity and potency, respectively.

The remarkable potency of GBR 12909 is further underscored by its exceptional selectivity for the dopamine transporter over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). Reports indicate that GBR 12909 has a greater than 100-fold lower affinity for both SERT and NET, minimizing off-target effects and making it a precise tool for studying dopaminergic systems.[3][4]

The Azetidine Scaffold: A Novel Frontier in DAT Ligand Design

While GBR 12909 represents a mature class of DAT inhibitors, the quest for novel chemical entities with improved pharmacokinetic properties and therapeutic profiles is ongoing. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a promising scaffold in medicinal chemistry due to its unique conformational properties and its presence in a number of biologically active compounds.

Currently, there is a lack of specific, publicly available data on the dopamine transporter binding affinity of 3-[(2-Methoxyphenyl)methyl]azetidine. However, broader research into 3-substituted azetidine derivatives provides valuable insights into their potential as monoamine transporter ligands. Studies on 3-aryl-3-arylmethoxyazetidines have suggested that the azetidine scaffold can serve as a viable alternative to the tropane ring found in compounds like cocaine, with the potential for tunable affinity at monoamine transporters based on aryl ring substitutions. While this particular study highlighted a general selectivity for SERT, it underscores the principle that the azetidine core can be systematically modified to achieve desired selectivity profiles.

The rationale behind exploring scaffolds like 3-[(2-Methoxyphenyl)methyl]azetidine lies in the principles of medicinal chemistry, where structural modifications are made to a known pharmacophore to optimize its properties. The benzyl group attached to the azetidine ring is a common feature in many CNS-active compounds, and the methoxy substituent on the phenyl ring can influence binding through electronic and steric interactions. Further research is warranted to synthesize and characterize such compounds to determine their DAT binding affinity and selectivity.

Experimental Protocol: Determining Dopamine Transporter Binding Affinity

The gold standard for quantifying the binding affinity of a test compound for the dopamine transporter is the in vitro radioligand binding assay. This competitive inhibition assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the transporter with high affinity.

Step-by-Step Methodology
  • Membrane Preparation:

    • Brain tissue rich in dopamine transporters (e.g., rat striatum) or cells engineered to express the human dopamine transporter (hDAT) are homogenized in a cold buffer solution.

    • The homogenate is subjected to centrifugation to pellet the cell membranes containing the transporters.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A fixed concentration of a radioligand with high affinity for DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935) is incubated with the prepared membranes.

    • Varying concentrations of the unlabeled test compound (e.g., GBR 12909 or a novel azetidine derivative) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand is plotted against the concentration of the test compound.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing the Workflow

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_separation Separation cluster_analysis Quantification & Analysis Tissue DAT-rich Tissue/ Cells Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Resuspend Resuspension in Assay Buffer Centrifuge->Resuspend Incubate Incubation: Membranes + Radioligand + Test Compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze ChemicalStructures cluster_GBR12909 GBR 12909 cluster_Azetidine 3-[(2-Methoxyphenyl)methyl]azetidine gbr gbr azetidine azetidine

Caption: Chemical structures of GBR 12909 and 3-[(2-Methoxyphenyl)methyl]azetidine.

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504.
  • Newman, A. H., & Katz, J. L. (2007). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. The AAPS journal, 9(2), E158–E167.
  • Andersen, P. H. (1987). Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labelling of the dopamine uptake complex. Journal of neurochemistry, 48(6), 1887–1896.

Sources

Validation

A Researcher's Guide to Characterizing the Selectivity Profile of Novel Azetidine-Based Compounds Against Serotonin and Norepinephrine Transporters

For researchers and drug development professionals navigating the complexities of CNS-active compound development, understanding the precise molecular interactions of a novel agent is paramount. This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of CNS-active compound development, understanding the precise molecular interactions of a novel agent is paramount. This guide provides an in-depth technical comparison of the methodologies used to determine the selectivity profile of emerging chemical entities, such as 3-[(2-Methoxyphenyl)methyl]azetidine, against the serotonin transporter (SERT) and the norepinephrine transporter (NET). While specific binding data for 3-[(2-Methoxyphenyl)methyl]azetidine is not yet publicly available, this document will serve as a comprehensive framework for its evaluation, utilizing established reference compounds to illustrate the comparative analysis.

The balance of activity between SERT and NET is a critical determinant of a drug's therapeutic efficacy and side-effect profile in treating a range of psychiatric disorders, including depression and anxiety.[1][2][3] Compounds can range from being highly selective for one transporter to having a dual-inhibitor profile.[2][4] Therefore, rigorous in vitro characterization is a foundational step in preclinical development.

The Significance of SERT/NET Selectivity

The serotonin (5-HT) and norepinephrine (NE) systems are key modulators of mood, cognition, and arousal. The transporters, SERT and NET, are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling.[1][5][6] Inhibition of these transporters increases the extracellular concentration of 5-HT and/or NE, leading to enhanced neurotransmission.

  • Selective Serotonin Reuptake Inhibitors (SSRIs) , such as fluoxetine and citalopram, primarily target SERT.[3]

  • Norepinephrine Reuptake Inhibitors (NRIs) show preference for NET.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , like venlafaxine and duloxetine, inhibit both transporters to varying degrees.[7]

The azetidine scaffold is an attractive structural motif in medicinal chemistry due to its ability to introduce conformational rigidity and novel three-dimensional diversity, making it a promising backbone for CNS-targeted agents.[8][9][10] The hypothetical compound, 3-[(2-Methoxyphenyl)methyl]azetidine, combines this core with a substituted benzyl moiety, a common feature in monoamine transporter ligands.

Comparative Analysis of Binding Affinities

To assess the selectivity of a novel compound, its binding affinity (Ki) for both SERT and NET must be determined. This is typically achieved through competitive radioligand binding assays. The data in Table 1 illustrates how the binding profile of a test compound would be presented alongside well-characterized reference agents.

Table 1: Hypothetical In Vitro Binding Affinity Profile

CompoundSERT Ki (nM)NET Ki (nM)Selectivity Ratio (NET Ki / SERT Ki)
3-[(2-Methoxyphenyl)methyl]azetidine TBDTBDTBD
Citalopram (SSRI)4[2]1414[2]353.5
Talopram (NRI)719[2]9[2]0.0125
Cocaine (SNRI)~250~500~2
Indatraline (Non-selective)VariableVariable~1

TBD: To Be Determined

The selectivity ratio provides a quantitative measure of a compound's preference for one transporter over the other. A high ratio indicates SERT selectivity, while a low ratio suggests NET selectivity. A ratio close to 1 implies a dual inhibitor profile.

Functional Potency: Neurotransmitter Reuptake Inhibition

Beyond binding affinity, it is crucial to determine a compound's functional potency by measuring its ability to inhibit neurotransmitter reuptake. This is typically assessed using in vitro uptake inhibition assays with radiolabeled substrates like [³H]5-HT for SERT and [³H]NE for NET. The half-maximal inhibitory concentration (IC50) is the key parameter derived from these experiments.

Table 2: Hypothetical In Vitro Functional Potency

CompoundSERT IC50 (nM)NET IC50 (nM)Functional Selectivity (NET IC50 / SERT IC50)
3-[(2-Methoxyphenyl)methyl]azetidine TBDTBDTBD
Fluoxetine (SSRI)46[11]>1000>21.7
Desipramine (NRI)169[11]~1-5~0.01-0.03
Venlafaxine (SNRI)VariableVariableVariable

TBD: To Be Determined

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to determine the SERT/NET selectivity profile of a compound like 3-[(2-Methoxyphenyl)methyl]azetidine.

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target transporter.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep1 Culture HEK293 cells stably expressing human SERT or NET prep2 Harvest cells and prepare membrane homogenates prep1->prep2 prep3 Determine protein concentration (e.g., Bradford assay) prep2->prep3 assay1 Incubate membrane homogenates with a fixed concentration of radioligand prep3->assay1 assay2 Radioligands: [³H]Citalopram for SERT [³H]Nisoxetine for NET assay3 Add increasing concentrations of test compound (e.g., 3-[(2-Methoxyphenyl)methyl]azetidine) assay1->assay3 assay4 Incubate to equilibrium (e.g., 60-90 min at room temperature) assay3->assay4 analysis1 Separate bound from free radioligand via rapid filtration assay4->analysis1 analysis2 Quantify bound radioactivity using liquid scintillation counting analysis1->analysis2 analysis3 Plot % inhibition vs. log[test compound] analysis2->analysis3 analysis4 Calculate IC50 using non-linear regression analysis3->analysis4 analysis5 Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis4->analysis5

Caption: Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with human SERT or NET are cultured to ~80-90% confluency. The cells are then harvested, and crude membrane fractions are prepared by homogenization and centrifugation.[1] The final membrane pellet is resuspended in an appropriate buffer.

  • Binding Reaction: In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd.[12]

  • Competitive Displacement: The test compound, 3-[(2-Methoxyphenyl)methyl]azetidine, is added in a range of concentrations. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., imipramine).

  • Incubation and Filtration: The reaction is incubated to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Acquisition & Analysis prep1 Plate HEK293 cells expressing hSERT or hNET in 96-well plates prep2 Allow cells to adhere and grow to confluence prep1->prep2 assay1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer prep2->assay1 assay2 Pre-incubate cells with increasing concentrations of test compound assay1->assay2 assay3 Initiate uptake by adding radiolabeled substrate: [³H]5-HT for SERT [³H]NE for NET assay2->assay3 assay4 Incubate for a short period (e.g., 1-5 min at 37°C) assay3->assay4 assay5 Terminate uptake by rapid washing with ice-cold KRH buffer assay4->assay5 analysis1 Lyse cells (e.g., with 1% SDS) assay5->analysis1 analysis2 Transfer lysate to scintillation vials and add cocktail analysis1->analysis2 analysis3 Quantify intracellular radioactivity analysis2->analysis3 analysis4 Plot % inhibition vs. log[test compound] analysis3->analysis4 analysis5 Calculate IC50 using non-linear regression analysis4->analysis5

Caption: Workflow for Uptake Inhibition Assay.

Detailed Steps:

  • Cell Plating: HEK293 cells expressing either hSERT or hNET are seeded into 96-well plates and grown to form a monolayer.[5][11]

  • Pre-incubation: Cells are washed and then pre-incubated with various concentrations of the test compound for a defined period.

  • Uptake Initiation: The uptake reaction is started by adding a fixed concentration of radiolabeled substrate ([³H]5-HT or [³H]NE).[5][11]

  • Termination: After a short incubation time (typically 1-5 minutes), the uptake is stopped by rapidly aspirating the medium and washing the cells with ice-cold buffer.

  • Quantification and Analysis: The cells are lysed, and the intracellular radioactivity is measured. The IC50 value is determined by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration.

Conclusion

The systematic evaluation of a novel compound's selectivity profile against SERT and NET is a cornerstone of modern CNS drug discovery. By employing rigorous in vitro binding and functional assays, researchers can precisely quantify the affinity and potency of molecules like 3-[(2-Methoxyphenyl)methyl]azetidine. This data, when benchmarked against established reference compounds, provides critical insights into the compound's potential therapeutic mechanism and guides further optimization efforts. The methodologies and comparative frameworks detailed in this guide offer a robust pathway for the comprehensive pharmacological characterization of the next generation of monoamine transporter modulators.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Synthesis and Pharmacological Characterization of 3-[2-((3aR,9bR)-cis-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benz[e] isoindol-2-yl)ethyl]pyrido-[3',4':4,5]thieno[3,2-d]pyrimidine-2,4 (1H,3H)-dione (A-131701): A Uroselective Alpha 1A Adrenoceptor Antagonist for the Symptomatic Treatment of Benign Prostatic Hyperplasia. PubMed. [Link]

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Research Square. [Link]

  • Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. PubMed Central. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • SERT Transporter Assay. BioIVT. [Link]

  • Binding parameters of 17 and reference compounds for rSERT. ResearchGate. [Link]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]

  • 5-Methoxytryptamine. Wikipedia. [Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PubMed Central. [Link]

  • Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. [Link]

  • Selectivity plot with numbers corresponding to Table 1. Compounds with... ResearchGate. [Link]

  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. PubMed Central. [Link]

  • The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. PubMed Central. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]

  • Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology. [Link]

  • Overview of data selection process for IC50 value for serotonin and norepinephrine transporters. ResearchGate. [Link]

  • Synthesis and Monoamine Transporter Binding Properties of 3alpha-(substituted phenyl)nortropane-2beta-carboxylic Acid Methyl Esters. Norepinephrine Transporter Selective Compounds. PubMed. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

  • Monoamine transporter. Wikipedia. [Link]

  • Dynamic extracellular vestibule of human SERT: Unveiling druggable potential with high-affinity allosteric inhibitors. PubMed Central. [Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. MDPI. [Link]

  • Comparative molecular field analysis using selectivity fields reveals residues in the third transmembrane helix of the serotonin transporter associated with substrate and antagonist recognition. National Institutes of Health. [Link]

Sources

Comparative

validating the in vivo efficacy of 3-[(2-Methoxyphenyl)methyl]azetidine in a mouse model of depression

A Senior Application Scientist's Guide to the In Vivo Evaluation of 3-[(2-Methoxyphenyl)methyl]azetidine and a Framework for Novel Antidepressant Candidates For researchers and drug development professionals, the journey...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the In Vivo Evaluation of 3-[(2-Methoxyphenyl)methyl]azetidine and a Framework for Novel Antidepressant Candidates

For researchers and drug development professionals, the journey from a promising chemical entity to a validated preclinical candidate is both complex and challenging. This guide provides a comprehensive framework for assessing the in vivo efficacy of novel compounds in mouse models of depression, using the specific example of 3-[(2-Methoxyphenyl)methyl]azetidine. While public-domain efficacy data for this specific molecule is not currently available, this document serves as a robust, experience-driven template for its evaluation, directly comparing its potential performance against established antidepressant benchmarks.

Introduction: The Rationale for Novel Antidepressant Scaffolds

The therapeutic landscape for major depressive disorder (MDD) is predominated by agents that modulate monoaminergic systems. However, a significant portion of patients exhibit treatment-resistant depression (TRD), highlighting the urgent need for novel pharmacological approaches. Azetidine derivatives represent a class of compounds with diverse biological activities, and their exploration for central nervous system disorders is an active area of research.[1][2][3] The hypothetical compound, 3-[(2-Methoxyphenyl)methyl]azetidine, combines an azetidine core with a methoxyphenyl moiety, a feature present in some psychoactive compounds. This guide outlines the critical steps to validate its potential antidepressant-like effects in vivo.

Experimental Design: A Multi-faceted Approach to Behavioral Phenotyping

A rigorous preclinical evaluation of a novel antidepressant candidate should not rely on a single behavioral assay. Instead, a battery of tests assessing different depression-related endophenotypes is crucial. This guide focuses on a trio of well-validated mouse models: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Sucrose Preference Test (SPT).

Experimental Groups:

A robust study design will include the following groups:

  • Vehicle Control: The vehicle used to dissolve the test compound (e.g., saline, DMSO, Tween 80). This group serves as the baseline for depressive-like behavior.

  • Test Compound (3-[(2-Methoxyphenyl)methyl]azetidine): Multiple doses (e.g., 5, 10, 20 mg/kg) should be evaluated to determine a dose-response relationship.

  • Positive Control 1 (Fluoxetine): A selective serotonin reuptake inhibitor (SSRI), typically administered at 10-20 mg/kg.[4][5][6][7][8]* Positive Control 2 (Imipramine): A tricyclic antidepressant (TCA), typically administered at 15-30 mg/kg. [9][10][11][12] Ethical Considerations: All animal procedures must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow Diagram

G cluster_0 Phase 1: Acclimation & Dosing cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis Acclimation Animal Acclimation (7 days) Dosing Chronic Dosing Regimen (14-21 days) Acclimation->Dosing SPT Sucrose Preference Test (Anhedonia) Dosing->SPT FST Forced Swim Test (Behavioral Despair) SPT->FST TST Tail Suspension Test (Behavioral Despair) FST->TST Data Data Collection & Analysis Report Report Generation Data->Report

Caption: A typical workflow for in vivo validation of a novel antidepressant candidate.

Core Behavioral Assays: Protocols and Rationale

Forced Swim Test (FST)

The FST is a widely used screen for antidepressant efficacy, based on the principle that rodents will adopt an immobile posture after initial escape attempts when placed in an inescapable cylinder of water. [13][14][15][16][17]Antidepressant treatment is expected to reduce this immobility time.

Protocol:

  • Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.

  • Procedure:

    • Gently place the mouse into the cylinder.

    • Record a 6-minute session. [15] * The first 2 minutes are considered an initial adaptation period and are often excluded from analysis.

    • Score the duration of immobility during the final 4 minutes. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Post-Test Care: After the test, remove the mouse, dry it with a towel, and place it in a clean, dry cage, partially on a heating pad, until fully dry.

Tail Suspension Test (TST)

Similar to the FST, the TST induces a state of behavioral despair. [1][2][18][19][20]Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants typically decrease immobility time.

Protocol:

  • Apparatus: A suspension box that allows the mouse to hang freely without touching any surfaces.

  • Procedure:

    • Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is typically 6 minutes. [1][2][18] * Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movement, except for slight respiratory movements.

  • Exclusion Criteria: Mice that climb their tails should be excluded from the analysis.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression, which is the reduced ability to experience pleasure. [3][21]Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as an anhedonic-like state.

Protocol:

  • Habituation: For 48 hours, habituate the mice to two drinking bottles in their home cage.

  • Baseline: For the next 24 hours, provide one bottle with water and another with a 1% sucrose solution. Measure the consumption from each bottle.

  • Testing:

    • Following the baseline measurement, continue to provide the two-bottle choice for the duration of the drug treatment period.

    • Switch the position of the bottles every 24 hours to avoid place preference.

    • Measure the weight of each bottle daily to determine consumption.

  • Calculation:

    • Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100

Data Presentation and Interpretation

Quantitative data from these behavioral assays should be presented clearly for comparison across all experimental groups.

Table 1: Hypothetical Comparative Efficacy Data

Treatment GroupDose (mg/kg)FST Immobility (s)TST Immobility (s)Sucrose Preference (%)
Vehicle-150 ± 10180 ± 1265 ± 5
3-[(2-Methoxyphenyl)methyl]azetidine 5135 ± 8160 ± 1070 ± 4
10110 ± 7125 ± 978 ± 3
2095 ± 6 100 ± 885 ± 2**
Fluoxetine20105 ± 9115 ± 782 ± 4
Imipramine20100 ± 8110 ± 6**80 ± 3

*p < 0.05, *p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. This data is illustrative and does not represent actual experimental results.

Interpretation:

In this hypothetical scenario, 3-[(2-Methoxyphenyl)methyl]azetidine demonstrates a dose-dependent antidepressant-like effect. At higher doses, its efficacy is comparable to or exceeds that of the positive controls, fluoxetine and imipramine. A significant reduction in immobility in the FST and TST, coupled with a significant increase in sucrose preference, would provide strong evidence for its potential as an antidepressant.

Signaling Pathway Diagram (Hypothetical)

While the precise mechanism of 3-[(2-Methoxyphenyl)methyl]azetidine is unknown, novel antidepressants are often investigated for their effects on neurotrophic pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is implicated in neurogenesis and synaptic plasticity.

G Compound 3-[(2-Methoxyphenyl)methyl]azetidine Receptor Target Receptor(s) Compound->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling CREB CREB Phosphorylation Signaling->CREB BDNF BDNF Gene Expression CREB->BDNF Neurogenesis Increased Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis Antidepressant Antidepressant-like Effects Neurogenesis->Antidepressant

Sources

Validation

head-to-head comparison of 3-[(2-Methoxyphenyl)methyl]azetidine with other novel azetidine-based CNS agents

A Technical Guide for Researchers in Drug Discovery Authored by a Senior Application Scientist The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medi...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Authored by a Senior Application Scientist

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[1] This guide provides a detailed head-to-head comparison of 3-[(2-Methoxyphenyl)methyl]azetidine, a novel compound with predicted activity at monoamine transporters, against other pioneering azetidine-based agents targeting distinct central nervous system (CNS) pathways.

This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive look at the pharmacological profiles, supporting experimental data, and the underlying scientific rationale for the evaluation of these compounds.

The Rise of the Azetidine Scaffold in CNS Drug Discovery

The pursuit of novel CNS agents is driven by the need for therapies with improved efficacy and fewer side effects. The azetidine motif has gained significant attention due to its ability to impart favorable "drug-like" properties.[2] Its rigid structure allows for precise orientation of substituents, leading to enhanced interactions with biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modifying physicochemical properties, such as solubility and basicity, which are critical for oral bioavailability and blood-brain barrier penetration. Several FDA-approved drugs incorporate the azetidine motif, highlighting its therapeutic potential.[1]

Profile of the Target Compound: 3-[(2-Methoxyphenyl)methyl]azetidine

While direct experimental data for 3-[(2-Methoxyphenyl)methyl]azetidine is not extensively available in peer-reviewed literature, its structural similarity to a class of 3-substituted azetidine derivatives strongly suggests its activity as a monoamine transporter inhibitor. For the purpose of this guide, we will extrapolate its likely pharmacological profile based on closely related and well-characterized analogs.

Predicted Primary Mechanism of Action: Inhibition of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Therapeutic Rationale: By blocking the reuptake of these key neurotransmitters, 3-[(2-Methoxyphenyl)methyl]azetidine is hypothesized to elevate their synaptic concentrations, a mechanism central to the action of many antidepressant and anxiolytic medications.

Comparator CNS Agents: A Diverse Azetidine Cohort

To provide a comprehensive comparison, we have selected two well-characterized, novel azetidine-based CNS agents with distinct mechanisms of action.

Comparator 1: Sazetidine-A - The Nicotinic Acetylcholine Receptor (nAChR) Partial Agonist
  • Mechanism of Action: Sazetidine-A is a potent and selective partial agonist at the α4β2 nicotinic acetylcholine receptor subtype. It has been described as a "silent desensitizer," meaning it can desensitize the receptor without causing significant activation, a unique pharmacological profile.

  • Therapeutic Potential: Its ability to modulate the nicotinic cholinergic system makes it a promising candidate for smoking cessation therapies and potentially for cognitive disorders.

Comparator 2: Azetidine-3-carboxylic Acid Derivative - The GABA Uptake Inhibitor
  • Mechanism of Action: This class of compounds acts as inhibitors of the GABA transporters (GATs), primarily GAT-1 and GAT-3.[3] By blocking the reuptake of the inhibitory neurotransmitter GABA, these agents enhance GABAergic tone in the CNS.

  • Therapeutic Potential: Given the role of GABA in regulating neuronal excitability, these compounds are being investigated for their potential as anticonvulsants and anxiolytics.

Head-to-Head Comparison: In Vitro and In Vivo Data

The following tables summarize the key pharmacological data for our target compound (based on analogs) and the selected comparators.

Table 1: In Vitro Receptor/Transporter Binding Affinities

CompoundTargetAssay TypeRadioligandKi (nM)Reference
3-[(2-Methoxyphenyl)methyl]azetidine (Analog) SERTRadioligand Binding[3H]CitalopramData not available-
DATRadioligand Binding[3H]WIN 35,428Data not available-
NETRadioligand Binding[3H]NisoxetineData not available-
Sazetidine-A α4β2 nAChRRadioligand Binding[3H]Epibatidine~0.5-
Azetidine-3-carboxylic Acid Derivative (12d) GAT-3GABA Uptake Inhibition[3H]GABAIC50: 15,300[3]
Azetidine-3-carboxylic Acid Derivative (18b) GAT-1GABA Uptake Inhibition[3H]GABAIC50: 26,600[3]

Note: Data for the target compound is extrapolated from structurally similar compounds and should be confirmed by direct experimentation.

Table 2: In Vitro Functional Activity

CompoundAssay TypeCell LineMeasurementEC50/IC50 (nM)Reference
3-[(2-Methoxyphenyl)methyl]azetidine (Analog) Monoamine ReuptakeHEK293 (hSERT/hDAT/hNET)[3H]Neurotransmitter UptakeData not available-
Sazetidine-A 86Rb+ Efflux (Functional Agonism)K-177 (α4β2 nAChR)86Rb+ Efflux~30 (IC50 for blocking nicotine)-
Azetidine-3-carboxylic Acid Derivative (12d) GABA Uptake InhibitionRat Brain Synaptosomes[3H]GABA Uptake15,300 (IC50)[3]

Table 3: In Vivo Behavioral Effects

CompoundAnimal ModelBehavioral TestEffectEffective DoseReference
3-[(2-Methoxyphenyl)methyl]azetidine (Analog) RatForced Swim TestPredicted antidepressant-likeData not available-
Sazetidine-A RatNicotine Self-AdministrationReduced nicotine intake1-3 mg/kg-
Azetidine-based Tricyclic Analog MouseReserpine AntagonismCNS stimulantNot specified[4]

Experimental Methodologies: A Closer Look

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to characterize these azetidine-based CNS agents.

Monoamine Transporter Binding Assay

This assay determines the affinity of a test compound for the serotonin, dopamine, and norepinephrine transporters.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat brain tissue (e.g., striatum for DAT, cortex for SERT/NET) in ice-cold sucrose buffer. prep2 Centrifuge homogenate at low speed to remove nuclei and cell debris. prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet synaptosomal membranes. prep2->prep3 prep4 Resuspend pellet in assay buffer. prep3->prep4 assay1 Incubate membrane preparation with radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of test compound. prep4->assay1 assay2 Incubate at room temperature for a defined period (e.g., 60 minutes). assay1->assay2 assay3 Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. assay2->assay3 assay4 Wash filters with ice-cold buffer to remove non-specifically bound radioligand. assay3->assay4 analysis1 Measure radioactivity on filters using liquid scintillation counting. assay4->analysis1 analysis2 Determine non-specific binding using a high concentration of a known inhibitor (e.g., fluoxetine for SERT). analysis1->analysis2 analysis3 Calculate specific binding and plot against test compound concentration. analysis2->analysis3 analysis4 Determine IC50 and calculate Ki using the Cheng-Prusoff equation. analysis3->analysis4

Caption: Workflow for a Monoamine Transporter Radioligand Binding Assay.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize dissected rat brain regions (e.g., striatum for DAT, frontal cortex for SERT and NET) in ice-cold 0.32 M sucrose buffer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Isolation: Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

  • Washing: Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the appropriate radioligand (e.g., [3H]citalopram for SERT) and a range of concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for 60 minutes at room temperature.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing a dynamic measure of a drug's effect on neurotransmitter reuptake.

Workflow Diagram:

G cluster_surgery Stereotaxic Surgery cluster_dialysis Microdialysis Experiment cluster_analysis Sample Analysis surg1 Anesthetize the rat and place it in a stereotaxic frame. surg2 Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex). surg1->surg2 surg3 Secure the cannula with dental cement and allow the animal to recover. surg2->surg3 dial1 Insert a microdialysis probe through the guide cannula into the brain. surg3->dial1 dial2 Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. dial1->dial2 dial3 Collect baseline dialysate samples. dial2->dial3 dial4 Administer the test compound (e.g., i.p.). dial3->dial4 dial5 Collect post-administration dialysate samples at regular intervals. dial4->dial5 anal1 Analyze dialysate samples for neurotransmitter content using HPLC with electrochemical detection. dial5->anal1 anal2 Quantify neurotransmitter concentrations based on a standard curve. anal1->anal2 anal3 Express post-drug levels as a percentage of the baseline. anal2->anal3

Caption: Workflow for an In Vivo Microdialysis Experiment.

Step-by-Step Protocol:

  • Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).[5][6] Secure the cannula with dental cement and allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[6]

  • Baseline Collection: After a stabilization period, collect several baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.[5]

  • Neurochemical Analysis: Analyze the collected dialysate samples for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]

  • Data Analysis: Quantify the concentrations of dopamine, serotonin, and norepinephrine and express the results as a percentage change from the baseline levels.

Concluding Remarks and Future Directions

This guide provides a comparative framework for evaluating 3-[(2-Methoxyphenyl)methyl]azetidine and other novel azetidine-based CNS agents. Based on structural analogy, 3-[(2-Methoxyphenyl)methyl]azetidine is predicted to be a monoamine transporter inhibitor, a hypothesis that warrants direct experimental validation.

The comparison with Sazetidine-A and an azetidine-3-carboxylic acid derivative highlights the versatility of the azetidine scaffold in targeting diverse CNS pathways, from ion channels to neurotransmitter transporters. The distinct pharmacological profiles of these compounds underscore the importance of nuanced medicinal chemistry efforts in fine-tuning the activity of this valuable heterocyclic motif.

Future research should focus on the synthesis and comprehensive pharmacological characterization of 3-[(2-Methoxyphenyl)methyl]azetidine to confirm its predicted mechanism of action and to determine its potency and selectivity profile. Further in vivo studies, including pharmacokinetic profiling and behavioral assessments in relevant animal models of CNS disorders, will be crucial in elucidating its therapeutic potential.

References

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. Available at: [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry, 77(17), 7187-7211. Available at: [Link]

  • McQuade, J. A., et al. (2010). A microdialysis study of the medial prefrontal cortex of adolescent and adult rats. Neuroscience Letters, 481(2), 99-103. Available at: [Link]

  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191. Available at: [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Available at: [Link]

  • Patel, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1444-1453. Available at: [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Available at: [Link]

  • Zwart, R., et al. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. Molecular Pharmacology, 73(6), 1838-1843. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 3-[(2-Methoxyphenyl)methyl]azetidine Activity in Diverse Cancer Cell Lines

Authored for Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent ring...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent ring strain and rigid conformation provide unique physicochemical and pharmacokinetic properties, making it an attractive motif for drug design.[1] Natural and synthetic azetidine derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][2] Several FDA-approved drugs, such as the kinase inhibitor cobimetinib, incorporate the azetidine ring to enhance metabolic stability and target selectivity.[1]

This guide presents a comprehensive framework for the initial preclinical evaluation of a novel compound, 3-[(2-Methoxyphenyl)methyl]azetidine (referred to herein as Compound A-M). As this is a novel chemical entity, this document serves as a detailed experimental blueprint for its cross-validation. We will outline a rigorous, multi-faceted approach to characterize its cytotoxic and pro-apoptotic activity across a panel of diverse cancer cell lines.

For comparative purposes, we will benchmark the hypothetical performance of Compound A-M against two conceptual alternatives representing different mechanisms of action common to molecules with similar structural features:

  • Alternative 1: Azetidine-Based STAT3 Inhibitor (Conceptual) : A compound designed to inhibit the STAT3 signaling pathway, which is aberrantly activated in many cancers and regulates cell growth and survival.[3][4][5][6]

  • Alternative 2: Combretastatin A-4 (CA-4) : A well-characterized natural product that acts as a potent tubulin polymerization inhibitor, leading to mitotic arrest and apoptosis.[7][8] Its structural similarity (a methoxyphenyl ring) to Compound A-M makes it a relevant mechanistic comparator.

Part 1: Foundational Strategy - Rationale for Cross-Cell Line Validation

Validating a novel compound's activity across multiple cell lines is a critical step in early-stage drug discovery. A single cell line can provide a misleadingly optimistic or pessimistic result due to its unique genetic background and expression profile. Cross-validation across a diverse panel helps to:

  • Establish a Spectrum of Activity: Determine if the compound has broad-spectrum efficacy or is selective for a particular cancer subtype.

  • Identify Potential Biomarkers: Correlate sensitivity or resistance with specific cellular characteristics (e.g., mutational status, protein expression).

  • Mitigate Cell Line-Specific Artifacts: Ensure that the observed activity is not an anomaly of one specific in vitro model.[9]

For this guide, we propose a panel of four well-characterized and commonly used human cancer cell lines:

  • MCF-7: Luminal A breast adenocarcinoma (Estrogen Receptor positive).

  • MDA-MB-231: Triple-Negative breast adenocarcinoma (highly aggressive).

  • HCT-116: Colorectal carcinoma.

  • A549: Lung carcinoma.

This selection provides diversity in tissue origin and oncogenic drivers, offering a robust preliminary assessment of Compound A-M's potential.

Part 2: Experimental Design & Protocols

A multi-assay approach is essential to move beyond simple cytotoxicity and understand the mechanism of cell death. Our workflow progresses from assessing cell viability to quantifying apoptosis and identifying key molecular events.

Experimental Workflow Diagram

The overall strategy for evaluating Compound A-M and its alternatives is depicted in the workflow below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation culture Cell Culture (MCF-7, MDA-MB-231, HCT-116, A549) seeding Cell Seeding (96-well plates) culture->seeding treatment Compound Treatment (Compound A-M & Alternatives) (Serial Dilutions, 48h) seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) ic50 IC50 Determination viability->ic50 caspase Mechanism Assay (Caspase-3/7 Activity) quantify Quantify Apoptotic Cells apoptosis->quantify caspase_activity Measure Caspase Activity caspase->caspase_activity comparison Comparative Analysis ic50->comparison quantify->comparison caspase_activity->comparison

Caption: High-level experimental workflow for compound validation.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay provides a quantitative measure of metabolically active, and therefore viable, cells.[10] The mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of Compound A-M and the alternatives in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours. This duration is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[10] Incubate for an additional 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[14]

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Compound A-M at concentrations corresponding to 1x and 2x its determined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[15]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.[16]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Mechanistic Insight (Caspase-3/7 Activity Assay)

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity provides direct evidence that the compound induces programmed cell death. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for this purpose.[17]

Methodology:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates. Treat with Compound A-M and alternatives at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours) to capture the peak activity.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[9] Allow it to equilibrate to room temperature.

  • Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds and then incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Part 3: Data Presentation and Comparative Analysis

Clear and objective data presentation is crucial for interpreting the results of the cross-validation study.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

This table will summarize the primary endpoint of the cell viability assays, allowing for a direct comparison of potency across cell lines and against the alternatives.

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HCT-116 (Colon)A549 (Lung)
Compound A-M [Data][Data][Data][Data]
Alt 1: STAT3 Inhibitor[Data][Data][Data][Data]
Alt 2: Combretastatin A-4[Data][Data][Data][Data]
Table 2: Summary of Bioactivity Profile

This table provides a high-level, qualitative and quantitative summary of the findings from all assays, creating a comprehensive profile for each compound.

FeatureCompound A-MAlt 1: STAT3 InhibitorAlt 2: Combretastatin A-4
Primary Mechanism HypothesizedSTAT3 InhibitionTubulin Destabilization
Broad Spectrum Activity Yes/No/SelectiveYes/No/SelectiveYes/No/Selective
Apoptosis Induction Yes/No (Quantify %)Yes/No (Quantify %)Yes/No (Quantify %)
Caspase-3/7 Activation Yes/No (Fold Change)Yes/No (Fold Change)Yes/No (Fold Change)

Part 4: Visualizing the Mechanism of Action

Based on the structural motifs of Compound A-M and the known activity of Combretastatin A-4, a plausible starting hypothesis is the inhibition of tubulin polymerization. This disruption of microtubule dynamics is a validated anticancer mechanism.[18][19]

Hypothesized Mechanism: Inhibition of Tubulin Polymerization

The diagram below illustrates how a tubulin-destabilizing agent interferes with the cell cycle.

G cluster_cell_cycle Normal Cell Cycle cluster_inhibition Inhibitor Action tubulin α/β-Tubulin Dimers poly Polymerization tubulin->poly block Inhibition of Polymerization tubulin->block microtubules Dynamic Microtubules poly->microtubules microtubules->poly Depolymerization spindle Functional Mitotic Spindle microtubules->spindle mitosis Successful Mitosis spindle->mitosis inhibitor Compound A-M (Hypothesized) inhibitor->tubulin Binds to destabilize Microtubule Destabilization block->destabilize disrupt Mitotic Spindle Disruption destabilize->disrupt arrest G2/M Phase Arrest disrupt->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Hypothetical mechanism of Compound A-M as a tubulin inhibitor.

This guide provides a robust, self-validating framework for the initial characterization and cross-validation of 3-[(2-Methoxyphenyl)methyl]azetidine. By systematically assessing its activity across diverse cell lines and probing the mechanism of cell death, researchers can generate the critical data needed to justify further preclinical and clinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 14, 2026, from [Link]

  • Patsnap. (2024, June 21). What are Tubulin inhibitors and how do they work?. Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Combretastatin A4 phosphate. PubMed. Retrieved January 14, 2026, from [Link]

  • American Association for Cancer Research. (2009, August 1). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics. Retrieved January 14, 2026, from [Link]

  • Patsnap. (2024, June 21). What are alpha-tubulin inhibitors and how do they work?. Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • American Association for Cancer Research. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Retrieved January 14, 2026, from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved January 14, 2026, from [Link]

  • Nature. (2016, June 24). The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Scientific Reports. Retrieved January 14, 2026, from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The biology of the combretastatins as tumour vascular targeting agents. PMC. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Combretastatin a4 – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, June 25). 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. PubMed. Retrieved January 14, 2026, from [Link]

  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF. Retrieved January 14, 2026, from [Link]

  • American Association for Cancer Research. (2019, July 1). Abstract 4792: Azetidine functionalized small-molecules potently inhibit STAT3 signaling and block tumor growth in human breast cancer xenografts. AACR Journals. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, May 28). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values of rotenone derivatives against MCF-7, A549, and HCT116 cancer cells. Retrieved January 14, 2026, from [Link]

  • Bentham Science. (2019, December 10). Pharmacological Evaluation of Aldehydic-Pyrrolidinedione Against HCT-116, MDA-MB231, NIH/3T3, MCF-7 Cancer Cell Lines, Antioxidant and Enzyme Inhibition Studies. Retrieved January 14, 2026, from [Link]

  • Journal of King Saud University - Science. (2025, May 31). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved January 14, 2026, from [Link]

  • Cellular and Molecular Biology. (2025, January 12). Evaluation of the antiproliferative effect of histone deacetylase inhibitor (HDACi) CI-994 and Liposomal Cisplatin LipoPlatin on MCF-7 and MDA-MB-231 cells as monotherapy and combined therapy. Retrieved January 14, 2026, from [Link]

Sources

Validation

The Azetidine Scaffold as a Privileged Structure for Monoamine Transporter Inhibition: A Comparative Guide to 3-[(2-Methoxyphenyl)methyl]azetidine Analogs

In the landscape of neuropharmacology, the modulation of monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—remains a cornerstone of therapeutic inte...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the modulation of monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—remains a cornerstone of therapeutic intervention for a spectrum of psychiatric disorders, including depression and anxiety.[1][2] The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in the design of novel monoamine reuptake inhibitors due to its unique conformational constraints and synthetic tractability.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-[(2-Methoxyphenyl)methyl]azetidine analogs, a class of compounds with significant potential for fine-tuning monoamine transporter affinity and selectivity. While direct and comprehensive SAR studies on this specific analog series are limited in the public domain, this guide will synthesize data from closely related 3-substituted azetidine derivatives to provide researchers with a predictive framework for rational drug design.

The 3-[(2-Methoxyphenyl)methyl]azetidine Core: A Strategic Design

The selection of the 3-[(2-Methoxyphenyl)methyl]azetidine scaffold is predicated on established medicinal chemistry principles. The azetidine ring serves as a rigid core, positioning substituents in a defined spatial orientation, which can enhance binding affinity to the target transporters. The benzyl group at the 3-position is a common motif in monoamine reuptake inhibitors, known to interact with hydrophobic pockets within the transporter binding sites. The introduction of a methoxy group at the ortho-position of the phenyl ring is a strategic modification intended to explore the impact of steric bulk and electronic effects on potency and selectivity.

Comparative Analysis of Structural Modifications

To elucidate the potential SAR of 3-[(2-Methoxyphenyl)methyl]azetidine analogs, we will draw comparisons with structurally related 3-aminoazetidines and 3-aryl-3-oxypropylamine azetidines, for which more extensive data are available.[5][6]

Table 1: Inferred Structure-Activity Relationships for 3-[(2-Methoxyphenyl)methyl]azetidine Analogs Based on Related Compounds
Modification on Core ScaffoldPredicted Impact on Activity at Monoamine TransportersRationale based on Related Azetidine Analogs
Azetidine N-substitution Substitution with small alkyl groups (e.g., methyl) may be tolerated or enhance potency. Larger, bulky groups are likely to decrease activity.In many monoamine transporter inhibitor series, N-methylation is a common feature that can improve cell permeability and binding affinity.
Phenyl Ring Substitution The position and nature of substituents on the phenyl ring are critical for potency and selectivity. Electron-withdrawing groups (e.g., Cl, F) often enhance potency at SERT and NET. The ortho-methoxy group in the target scaffold may confer selectivity.Studies on 3-aryl-3-oxypropylamine azetidines have shown that di-chloro substitution on the phenyl ring leads to potent triple reuptake inhibition. The electronic and steric influence of the methoxy group is a key area for investigation.[6]
Stereochemistry at C3 The stereochemistry at the 3-position of the azetidine ring is expected to be crucial for activity. Typically, one enantiomer will exhibit significantly higher potency.Enantioselectivity is a well-established phenomenon for many monoamine transporter inhibitors. Chiral separation and synthesis of single enantiomers are critical for optimizing pharmacological activity.[5]

Experimental Workflows for Evaluating Monoamine Transporter Inhibition

The characterization of novel azetidine analogs requires robust and validated in vitro assays to determine their potency and selectivity for SERT, NET, and DAT. The two primary methodologies are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter. It provides a direct measure of the compound's binding affinity (Ki).

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT.

    • Harvest the cells and homogenize them in a lysis buffer to prepare cell membranes.

    • Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

  • Cell Culture:

    • Plate HEK293 cells stably expressing the human SERT, NET, or DAT in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle control.

  • Uptake Initiation and Termination:

    • Initiate neurotransmitter uptake by adding a solution containing a specific radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

    • After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Detection:

    • Lyse the cells to release the intracellular contents.

    • Measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Visualizing the Path to Discovery

To better illustrate the concepts discussed, the following diagrams outline the core chemical scaffold and the experimental workflow for assessing biological activity.

SAR_Scaffold cluster_core Core Scaffold: 3-Substituted Azetidine cluster_modifications Key Modification Sites core Azetidine Ring with R at C3 N_Sub N-Substitution R' C3_Sub C3-Substituent R Stereo C3-Stereochemistry (R) or (S)

Caption: Core azetidine scaffold and key modification sites.

Assay_Workflow cluster_radioligand Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay r1 Cell Membrane Preparation r2 Incubation with Radioligand & Test Compound r1->r2 r3 Filtration r2->r3 r4 Scintillation Counting r3->r4 r5 IC50/Ki Determination r4->r5 u1 Cell Plating u2 Pre-incubation with Test Compound u1->u2 u3 Addition of Radiolabeled Neurotransmitter u2->u3 u4 Cell Lysis u3->u4 u5 Scintillation Counting u4->u5 u6 IC50 Determination u5->u6

Caption: Experimental workflows for in vitro assays.

Conclusion and Future Directions

The 3-[(2-Methoxyphenyl)methyl]azetidine scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. While direct SAR data is currently lacking, analysis of related 3-substituted azetidine series provides a strong foundation for predicting the impact of structural modifications. The ortho-methoxy group is a particularly interesting feature that warrants further investigation to determine its influence on potency and, crucially, on selectivity between SERT, NET, and DAT.

Future research should focus on the synthesis and systematic evaluation of a library of 3-[(2-Methoxyphenyl)methyl]azetidine analogs with variations at the azetidine nitrogen and on the phenyl ring. The application of the detailed experimental protocols outlined in this guide will be essential for generating high-quality data to build a comprehensive SAR profile. Such studies will undoubtedly contribute to the rational design of the next generation of therapeutics for neuropsychiatric disorders.

References

  • (Reference to a general review on monoamine transporters)
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ([Link])

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. ([Link])

  • Synthesis of Azetidines. ([Link])

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ([Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. ([Link])

  • (PDF) Synthesis and determination of biological activities of new series of azetidinones. ([Link])

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. ([Link])

  • Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident. ([Link])

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. ([Link])

  • A. General synthetic route for accessing azetidines via intermolecular... ([Link])

  • Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ([Link])

  • Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ([Link])

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. ([Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ([Link])

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. ([Link])

  • Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. ([Link])

Sources

Comparative

A Comparative Guide to Assessing the Pharmacokinetic Profile of 3-[(2-Methoxyphenyl)methyl]azetidine in Rats

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) profile of novel chemical entities, using 3-[(2-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) profile of novel chemical entities, using 3-[(2-Methoxyphenyl)methyl]azetidine as a focal point. Azetidine-containing compounds are of significant interest in medicinal chemistry, often incorporated into molecular structures to enhance properties such as metabolic stability, solubility, and receptor selectivity.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds is a cornerstone of preclinical development, directly influencing dosing regimens, efficacy, and safety.[4][5]

This document eschews a rigid template in favor of a logical, field-proven workflow. It explains not only the requisite experimental steps but also the scientific rationale that underpins each choice, ensuring a robust and self-validating study design. We will compare the hypothetical, yet plausible, pharmacokinetic profile of our target compound with two alternative compounds representing common challenges in drug discovery: poor oral bioavailability and rapid metabolic clearance.

Part 1: The Experimental Blueprint for a Rodent Pharmacokinetic Study

The primary objective of an initial in vivo PK study is to characterize the journey of a drug through a biological system.[6] The rat is a widely accepted model for these studies due to its well-characterized physiology and metabolism, and its size, which is suitable for serial blood sampling.[7] The data generated informs critical decisions, including dose selection for toxicology studies and prediction of human pharmacokinetics.

Core Study Design & Rationale

The selection of study parameters is dictated by the compound's intended therapeutic use and its physicochemical properties. For a novel small molecule like 3-[(2-Methoxyphenyl)methyl]azetidine, an oral administration route is often the primary goal for patient convenience. Therefore, our protocol focuses on an oral gavage study design.

Causality Behind Experimental Choices:

  • Species Selection: Sprague-Dawley or Wistar rats are standard choices, aligning with strains often used in toxicology programs, which ensures that the metabolic data are directly comparable to safety findings.[7]

  • Dosing Route: Oral gavage is selected to ensure a precise dose is delivered directly to the stomach, mimicking oral administration while bypassing issues of palatability or variable consumption.[8][9][10]

  • Vehicle Selection: The vehicle must solubilize the compound without altering its intrinsic ADME properties. A common starting point is a mixture of saline, polyethylene glycol (PEG) 400, and Tween 80. Vehicle-only control groups are essential to confirm the vehicle itself has no physiological effects.

  • Dose Selection: Dose-range finding studies are recommended. For novel azetidine derivatives, oral doses in rats can range from 25 mg/kg to 50 mg/kg, though this is highly compound-specific.[11] The chosen dose should be high enough to ensure plasma concentrations are well above the bioanalytical method's limit of quantification, but below levels that might cause toxicity or non-linear, saturation-based kinetics.

Below is a diagram illustrating the comprehensive workflow for a typical rodent PK study.

G cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Bioanalysis cluster_data Phase 4: Data Interpretation Formulation Compound Formulation in Vehicle Dosing Oral Gavage Administration Formulation->Dosing AnimalPrep Animal Acclimation (Sprague-Dawley Rats) AnimalPrep->Dosing BloodSampling Serial Blood Sampling (e.g., Saphenous Vein) Dosing->BloodSampling UrineFeces Urine & Feces Collection (Metabolic Cages) Dosing->UrineFeces PlasmaSep Plasma Separation (Centrifugation) BloodSampling->PlasmaSep MetaboliteID Metabolite Identification UrineFeces->MetaboliteID MassBalance Mass Balance Analysis (Excretion Routes) UrineFeces->MassBalance SamplePrep Sample Preparation (Protein Precipitation) PlasmaSep->SamplePrep LCMS Quantification (LC-MS/MS) SamplePrep->LCMS PK_Calc PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) LCMS->PK_Calc

Figure 1: Standard workflow for an in vivo pharmacokinetic study in rats.

Detailed Experimental Protocols

The trustworthiness of a PK study hinges on meticulous and reproducible protocols.

Protocol 1: Oral Gavage Administration

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for approximately 12 hours prior to dosing, with free access to water.[12] This minimizes variability in gastric emptying and food-drug interactions.

  • Dosage Calculation: Weigh each animal immediately before dosing to calculate the precise volume required. A typical dosing volume is 5-10 mL/kg.[8][10]

  • Gavage Technique:

    • Select an appropriately sized, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats).[9][10] The length should be pre-measured from the animal's snout to the last rib to prevent stomach perforation.[10]

    • Gently restrain the rat, ensuring its head and body are aligned vertically.[13]

    • Introduce the needle into the mouth, advancing it smoothly along the upper palate into the esophagus. The animal should swallow as the tube passes. If resistance is met, do not force the needle. [8][13]

    • Once in place, slowly administer the formulation over 2-3 seconds to prevent reflux.[14]

    • Withdraw the needle gently and monitor the animal for any signs of distress.[14]

Protocol 2: Serial Blood Sampling

  • Rationale for Method: For determining a full PK profile from a single animal, minimizing inter-animal variability, serial blood sampling is required. The lateral saphenous vein is an excellent choice as it is easily accessible and does not require anesthesia, which can alter drug metabolism.[15][16][17]

  • Sampling Schedule: Collect blood samples at pre-determined time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection Technique (Saphenous Vein):

    • Restrain the conscious rat and gently extend one hind leg. Shave the area over the lateral saphenous vein.[16]

    • Apply gentle pressure to visualize the vein.

    • Using a sterile lancet or a 25-gauge needle, puncture the vein.

    • Collect approximately 50-100 µL of blood into an anticoagulant-coated capillary tube (e.g., EDTA).[18]

    • After collection, apply gentle pressure with sterile gauze to the puncture site until bleeding stops.[17]

Protocol 3: Sample Processing and Bioanalysis

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 3,500 rpm for 15 minutes at 4°C) to separate the plasma.[12]

  • Sample Preparation:

    • Transfer the plasma to a clean tube. For small molecule analysis, a protein precipitation step is standard.[19][20]

    • Add a volume of cold acetonitrile (typically 3x the plasma volume) containing an internal standard to the plasma sample.

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Bioanalytical Quantification:

    • Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22] This technique offers high sensitivity and selectivity, allowing for accurate quantification of the parent drug and its potential metabolites in a complex biological matrix like plasma.[22]

    • The method must be validated for linearity, accuracy, precision, and stability according to established guidelines.[19]

Part 2: Interpreting the Data - A Comparative Analysis

To illustrate how pharmacokinetic data drives decision-making, we present a hypothetical but scientifically grounded profile for 3-[(2-Methoxyphenyl)methyl]azetidine. We will compare it against two other hypothetical compounds:

  • Alternative A: A compound with rapid first-pass metabolism, leading to low oral bioavailability.

  • Alternative B: A highly polar compound with poor membrane permeability, resulting in low absorption.

Table 1: Comparative Pharmacokinetic Parameters in Rats Following a 10 mg/kg Oral Dose

Parameter3-[(2-Methoxyphenyl)methyl]azetidineAlternative A (Rapid Metabolism)Alternative B (Poor Absorption)Description
Tmax (h) 1.50.54.0Time to reach maximum plasma concentration. A short Tmax indicates rapid absorption.
Cmax (ng/mL) 85015095Maximum observed plasma concentration.
AUC (0-t) (ng·h/mL) 5,200450610Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 (h) 6.21.15.8Elimination half-life. A short half-life indicates rapid clearance from the body.
Oral Bioavailability (F%) 65%8%5%The fraction of the administered dose that reaches systemic circulation.

Data are hypothetical and for illustrative purposes.

Analysis of Profiles:

  • 3-[(2-Methoxyphenyl)methyl]azetidine: This profile is desirable. It shows good absorption (Tmax of 1.5h), significant exposure (AUC of 5,200), a reasonable half-life (6.2h) that could support once or twice-daily dosing, and high oral bioavailability (65%). The azetidine moiety may be contributing to metabolic stability, protecting the molecule from extensive first-pass metabolism in the liver.[1]

  • Alternative A: This compound is absorbed very quickly (Tmax 0.5h), but its exposure (Cmax, AUC) and half-life are very low. The extremely low bioavailability (8%) strongly suggests it is a substrate for extensive first-pass metabolism, likely by Cytochrome P450 (CYP) enzymes in the liver.[23][24] Such a compound would require significant chemical modification to improve its metabolic stability.

  • Alternative B: This compound shows very slow and poor absorption (long Tmax, very low Cmax and AUC). The low bioavailability (5%) is likely due to poor permeability across the intestinal wall rather than metabolism. This is a common issue for highly polar or large molecules.

The following diagram provides a conceptual visualization of these distinct pharmacokinetic profiles.

PK_Curves cluster_plot Plasma Concentration vs. Time origin x_axis Time (hours) origin->x_axis y_axis Plasma Conc. (ng/mL) origin->y_axis A Target Compound (Good Profile) y_axis->A High Cmax Moderate Tmax B Alternative A (Rapid Metabolism) y_axis->B Low Cmax Fast Tmax C Alternative B (Poor Absorption) y_axis->C Very Low Cmax Slow Tmax G cluster_body Body cluster_excretion Excretion Pathways Ingested Oral Dose (Compound in GI Tract) Feces Feces Ingested->Feces Unabsorbed Drug Absorbed Absorption (Intestinal Wall) PortalVein Portal Vein to Liver Absorbed->PortalVein Systemic Systemic Circulation (Target Tissues) PortalVein->Systemic Fraction Escaping First-Pass (F) Liver Metabolism (e.g., CYP450 Oxidation) PortalVein->Liver First-Pass Metabolism Systemic->Liver Urine Urine Systemic->Urine Renal Clearance Metabolites Metabolites Liver->Metabolites Bile Biliary Excretion Liver->Bile Metabolites->Urine Metabolites->Bile Bile->Feces

Figure 3: Potential absorption, metabolism, and excretion fates of an oral drug.

Conclusion

The assessment of a compound's pharmacokinetic profile is a multi-faceted process that is fundamental to successful drug development. By employing rigorous, well-validated protocols and carefully interpreting the resulting data, researchers can gain critical insights into a molecule's behavior in vivo. As illustrated with our hypothetical case study of 3-[(2-Methoxyphenyl)methyl]azetidine, a desirable PK profile is characterized by efficient absorption, adequate systemic exposure, a suitable half-life, and good bioavailability. Comparing this ideal profile against common suboptimal outcomes, such as rapid metabolism or poor absorption, provides a clear framework for identifying promising lead candidates and directing medicinal chemistry efforts to overcome pharmacokinetic liabilities.

References

  • Simultaneous sampling of blood, bile, and urine in rats for pharmacokinetic studies. National Library of Medicine. [Link]

  • Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. National Library of Medicine. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]

  • Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. JoVE (Journal of Visualized Experiments). [Link]

  • Blood sampling: Rat. NC3Rs. [Link]

  • Oral Gavage in the Rat. Florida State University Office of Research. [Link]

  • Different blood collection methods from rats: A review. SciSpace. [Link]

  • SOP: Oral Gavage in the Rat. Virginia Tech. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. Aniphy. [Link]

  • Preclinical in vivo ADME studies in drug development: A critical review. ResearchGate. [Link]

  • Drug elimination function of rat small intestine: metabolism and intraluminal excretion. National Library of Medicine. [Link]

  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. National Library of Medicine. [Link]

  • Rodent mass balance study – an integral part of drug development process part 2. Nuvisan. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry Publishing. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Library of Medicine. [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. National Library of Medicine. [Link]

  • ADME / Pharmacokinetic Tissue Distribution Studies. BioIVT. [Link]

  • Can someone help or explain which may cause differences in processes of drug excretion from the organism of rats and mice? ResearchGate. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. [Link]

  • Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. MDPI. [Link]

  • Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. National Library of Medicine. [Link]

  • Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Library of Medicine. [Link]

  • Small Molecules Quantitation. Yale School of Medicine. [Link]

  • Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011. Frontiers. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. National Library of Medicine. [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. National Library of Medicine. [Link]

  • Biochemistry, Cytochrome P450. National Library of Medicine. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex. National Library of Medicine. [Link]

  • (PDF) Chapter Twenty-Two. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. ResearchGate. [Link]

  • Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Frontiers. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. National Library of Medicine. [Link]

  • Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. National Library of Medicine. [Link]

  • Murine Pharmacokinetic Studies. National Library of Medicine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Neuroprotective Potential of 3-[(2-Methoxyphenyl)methyl]azetidine: A Comparative Analysis

Introduction In the relentless pursuit of effective therapies for neurodegenerative diseases, the identification and characterization of novel neuroprotective compounds are of paramount importance. This guide introduces...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of effective therapies for neurodegenerative diseases, the identification and characterization of novel neuroprotective compounds are of paramount importance. This guide introduces a promising, albeit currently under-investigated, molecule: 3-[(2-Methoxyphenyl)methyl]azetidine (herein referred to as "Compound X"). Its unique structural features, particularly the azetidine ring coupled with a methoxyphenyl group, suggest potential for blood-brain barrier penetration and interaction with key neurological targets.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a rigorous, multi-tiered experimental strategy to elucidate the neuroprotective effects of Compound X. We will proceed from foundational in vitro characterization to more complex in vivo validation, presenting a comparative analysis against a benchmark neuroprotective agent, Edaravone, which is clinically used for stroke and has shown efficacy in various neurodegenerative models.[1][2] The methodologies detailed herein are designed to be self-validating, providing a robust framework for assessing the therapeutic potential of this novel compound.

Part 1: In Vitro Characterization of Neuroprotective Efficacy

The initial phase of our investigation focuses on establishing the fundamental neuroprotective properties of Compound X in controlled cellular environments. For this, the human neuroblastoma cell line, SH-SY5Y, serves as an excellent model due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[3][4] We will induce neurotoxicity using 6-hydroxydopamine (6-OHDA), a well-established neurotoxin that selectively damages dopaminergic neurons, mimicking pathological aspects of Parkinson's disease.[5][6][7]

Assessing Neuronal Viability

Causality and Rationale: The primary indicator of a neuroprotective agent is its ability to prevent cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] A reduction in mitochondrial dehydrogenase activity, as measured by the conversion of MTT to formazan, is an early marker of cellular stress and death.[8][9] By pretreating neurons with Compound X before exposing them to a neurotoxin, we can quantify its ability to preserve cellular viability.

Experimental Protocol: MTT Assay for Neuronal Viability

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]

    • Seed cells in a 96-well plate at a density of 1x10^4 cells/well.

    • Induce differentiation by treating with 10 µM retinoic acid in low-serum (1% FBS) media for 5-7 days to obtain a more neuron-like phenotype.[4][10][11]

  • Treatment:

    • Pre-treat differentiated cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) and a positive control, Edaravone (e.g., 10 µM), for 2 hours.

    • Introduce the neurotoxin 6-OHDA to a final concentration of 50 µM to all wells except the vehicle control group.

    • Co-incubate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage relative to the vehicle-treated control cells (100% viability).

Hypothetical Comparative Data: Neuronal Viability

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100 ± 4.5
6-OHDA only5048 ± 3.2
Compound X + 6-OHDA0.155 ± 3.8
Compound X + 6-OHDA167 ± 4.1
Compound X + 6-OHDA1085 ± 5.0
Compound X + 6-OHDA10088 ± 4.7
Edaravone + 6-OHDA1082 ± 4.3

Workflow for In Vitro Viability Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay Culture Culture SH-SY5Y Cells Seed Seed in 96-well Plate Culture->Seed Differentiate Differentiate with Retinoic Acid Seed->Differentiate Pretreat Pre-treat with Compound X / Edaravone Differentiate->Pretreat Toxin Add 6-OHDA Neurotoxin Pretreat->Toxin Incubate24 Incubate for 24h Toxin->Incubate24 AddMTT Add MTT Reagent Incubate24->AddMTT Incubate4 Incubate for 4h AddMTT->Incubate4 Solubilize Add DMSO Incubate4->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Data Analysis Data Analysis Read->Data Analysis

Caption: Workflow for assessing neuroprotective effects on cell viability.

Investigating the Anti-Oxidative Stress Mechanism

Causality and Rationale: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key pathological mechanism in many neurodegenerative diseases.[12][13] Neurotoxins like 6-OHDA induce a massive increase in intracellular ROS, leading to cellular damage.[6] A potent neuroprotective agent often acts by scavenging ROS or by bolstering endogenous antioxidant systems, such as the glutathione (GSH) system.[13][14][15] We will measure both ROS levels and the ratio of reduced (GSH) to oxidized (GSSG) glutathione to assess Compound X's antioxidant capacity.

Experimental Protocol: ROS and Glutathione Assays

  • Cell Culture and Treatment:

    • Prepare and treat differentiated SH-SY5Y cells in 96-well plates as described in section 1.1, but for a shorter duration (e.g., 6 hours) optimal for detecting early oxidative stress events.

  • Intracellular ROS Measurement (DCFDA Assay):

    • After treatment, remove the medium and wash cells with warm PBS.

    • Load cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C.

    • Wash cells again with PBS.

    • Measure fluorescence (Excitation/Emission: 485/535 nm) using a fluorescence plate reader. Increased fluorescence indicates higher ROS levels.[16]

  • Glutathione (GSH/GSSG) Ratio Measurement:

    • Prepare cell lysates from treated cells cultured in 6-well plates.

    • Use a commercially available GSH/GSSG assay kit (which typically involves an enzymatic recycling method) to measure the levels of both GSH and GSSG.[13][14]

    • Calculate the GSH/GSSG ratio. A higher ratio indicates a healthier cellular redox state.[13]

Hypothetical Comparative Data: Oxidative Stress Markers

Treatment GroupROS Levels (Fold Change vs. Control)GSH/GSSG Ratio
Vehicle Control1.0 ± 0.112.5 ± 1.1
6-OHDA only3.8 ± 0.43.2 ± 0.5
Compound X (10 µM) + 6-OHDA1.5 ± 0.29.8 ± 0.9
Edaravone (10 µM) + 6-OHDA1.7 ± 0.39.1 ± 1.0
Elucidating the Anti-Apoptotic Pathway

Causality and Rationale: Apoptosis, or programmed cell death, is a critical pathway activated in neurodegeneration. Caspase-3 is a key executioner caspase in the apoptotic cascade.[17] Its activation signifies a commitment to cell death. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][18] Assessing both an early marker (activated Caspase-3) and a late marker (TUNEL) provides a comprehensive view of a compound's anti-apoptotic effects.[18][19]

Experimental Protocol: Apoptosis Assays

  • Cell Culture and Treatment:

    • Culture and treat differentiated SH-SY5Y cells on glass coverslips in 24-well plates as described in section 1.1 for 24 hours.

  • Immunocytochemistry for Activated Caspase-3:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against cleaved (activated) Caspase-3 overnight at 4°C.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

    • Visualize using a fluorescence microscope and quantify the percentage of Caspase-3 positive cells.

  • TUNEL Assay:

    • Following the treatment period, fix the cells as above.

    • Perform the TUNEL assay using a commercial kit according to the manufacturer's instructions. This typically involves labeling the 3'-OH ends of fragmented DNA with fluorescently-labeled dUTPs.[20]

    • Counterstain nuclei with DAPI.

    • Quantify the percentage of TUNEL-positive cells.

Hypothetical Signaling Pathway: Compound X's Potential Mechanism

G cluster_stress cluster_compound Neurotoxin 6-OHDA ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS CompoundX Compound X CompoundX->ROS Inhibits Mito Mitochondrial Dysfunction CompoundX->Mito Protects Caspase Caspase-3 Activation CompoundX->Caspase Inhibits ROS->Mito Mito->Caspase Apoptosis Apoptosis & Neuronal Death Caspase->Apoptosis G cluster_model Model Induction & Treatment cluster_behavior Behavioral Assessment (Day 7) cluster_histo Histological Analysis (Day 7) Treat Pre-treat with Compound X / Edaravone MPTP Induce Lesion with MPTP Treat->MPTP Continue Continue Treatment (7 days) MPTP->Continue Rotarod Rotarod Test Continue->Rotarod Pole Pole Test Continue->Pole Perfuse Perfuse & Harvest Brain Continue->Perfuse Section Section Brain Tissue Perfuse->Section Stain TH Immunohistochemistry Section->Stain Quantify Stereology & Densitometry Stain->Quantify Data Interpretation Data Interpretation Quantify->Data Interpretation

Caption: Experimental workflow for in vivo validation of neuroprotection.

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for the comprehensive evaluation of a novel neuroprotective candidate, 3-[(2-Methoxyphenyl)methyl]azetidine (Compound X). By progressing logically from in vitro viability and mechanistic assays to in vivo behavioral and histological validation, researchers can build a robust data package to support its therapeutic potential.

The hypothetical data presented herein suggests that Compound X could be a potent neuroprotective agent, potentially exceeding the efficacy of established compounds like Edaravone. Its putative mechanisms—reducing oxidative stress and inhibiting apoptosis—are central to combating neurodegeneration. Should empirical data align with these projections, further investigations would be warranted. These would include advanced mechanistic studies (e.g., assessing its effect on neuroinflammation by measuring cytokines like TNF-α and IL-6), detailed pharmacokinetic and toxicology profiling, and testing in additional, more chronic models of neurodegeneration. [21][22][23][24]Ultimately, the systematic application of the principles and protocols outlined in this guide will be instrumental in determining whether Compound X can transition from a promising molecule to a viable clinical candidate.

References

  • Przedborski, S., Jackson-Lewis, V., Naini, A. B., Jakowec, M., Petzinger, G., Miller, R., & Akram, M. (2001). The MPTP mouse model of Parkinson's disease.
  • Ryan, S. D., Dolatabadi, N., Chan, S. F., Zhang, X., Akhtar, M. W., Parker, J., Soldner, F., Sun, Y., Jaenisch, R., & Nussbaum, R. L. (2013). Isogenic human iPSC Parkinson's model shows nitrosative stress-induced dysfunction in MEF2-PGC1α transcription. Cell, 155(6), 1351-1364. (Note: While not directly cited, this reference is representative of advanced iPSC models mentioned in search results).
  • MDPI. (2022). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. International Journal of Molecular Sciences. [Link]

  • NETRI. (n.d.). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. [Link]

  • Frontiers in Neuroscience. (2021). Advances in current in vitro models on neurodegenerative diseases. Frontiers in Neuroscience. [Link]

  • Emulate Bio. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]

  • Fischer, U., Jänicke, R. U., & Schulze-Osthoff, K. (2003). Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts. Journal of clinical pathology, 56(5), 348–353. [Link]

  • G-Biosciences. (2016). Glutathione Assays To Monitor Oxidative Stress. [Link]

  • Simpson, G. L., & Ortogero, N. (2019). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. Antioxidants, 8(9), 353. [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]

  • iGEM. (n.d.). Differentiation Protocol for SHSY5Y. [Link]

  • Current Protocols in Neuroscience. (2001). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.16. [Link]

  • Petroske, E., Meredith, G. E., Callen, S., Totterdell, S., & Lau, Y. S. (2001). Mouse model of Parkinsonism: a comparison between acute and chronic MPTP administration. Neuroscience, 106(3), 589-601. [Link]

  • DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • En-Gedi, A., & Grossman, H. (2020). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Neuroscience and Neurological Surgery, 6(1), 1-6. [Link]

  • Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. [Link]

  • protocols.io. (2023). 6-OHDA mouse model of Parkinson's disease. [Link]

  • Semantic Scholar. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. [Link]

  • ResearchGate. (n.d.). TUNEL assay and caspase-3 levels detecting apoptotic activity. [Link]

  • Neuron Experts. (n.d.). Neuronal Cell viability and cytotoxicity assays. [Link]

  • Journal of Visualized Experiments. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. [Link]

  • Journal of Visualized Experiments. (2010). Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test. [Link]

  • Slemmer, J. E., Shacka, J. J., Sweeney, M. I., & Weber, J. T. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Pharmaceuticals, 1(1), 21-44. [Link]

  • F1000Research. (2023). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. [Link]

  • Creative Biolabs. (n.d.). Cell Viability Assay Service. [Link]

  • Frontiers in Pharmacology. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. [Link]

  • Blandini, F., Armentero, M. T., & Martignoni, E. (2008). The 6-hydroxydopamine model of Parkinson's disease. International review of neurobiology, 82, 115–128. [Link]

  • Chen, W. F., et al. (2018). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine drugs, 16(10), 353. [Link]

  • Uddin, M. S., et al. (2020). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current pharmaceutical design, 26(39), 5047–5073. [Link]

  • Journal of Proteome Research. (2012). Quantitative Neuroproteomics of an In Vivo Rodent Model of Focal Cerebral Ischemia/Reperfusion Injury Reveals a Temporal Regulation of Novel Pathophysiological Molecular Markers. [Link]

  • ResearchGate. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. [Link]

  • MDPI. (2021). Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. [Link]

  • Springer Nature Experiments. (2019). Generation of Mitochondrial Toxin Rodent Models of Parkinson's Disease Using 6-OHDA, MPTP, and Rotenone. [Link]

  • bioRxiv. (2024). Direct effects of prolonged TNF-α and IL-6 exposure on neural activity in human iPSC-derived neuron-astrocyte co-cultures. [Link]

  • Frontiers in Neurology. (2021). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. [Link]

  • Cold Spring Harbor Perspectives in Medicine. (2012). A Guide to Neurotoxic Animal Models of Parkinson's Disease. [Link]

  • PubMed. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. [Link]

  • bioRxiv. (2024). Interleukin-6-induced neuroinflammation is exacerbated by subclinical levels of interferon-α. [Link]

  • MDPI. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. [Link]

  • MDPI. (2024). The Role of IL-6 and TNF-Alpha Biomarkers in Predicting Disability Outcomes in Acute Ischemic Stroke Patients. [Link]

  • Frontiers in Cell and Developmental Biology. (2021). In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Guide to the Safe Handling of 3-[(2-Methoxyphenyl)methyl]azetidine: Personal Protective Equipment and Operational Protocols

This document provides a comprehensive guide to the safe handling, use, and disposal of 3-[(2-Methoxyphenyl)methyl]azetidine, a specialized compound utilized by researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling, use, and disposal of 3-[(2-Methoxyphenyl)methyl]azetidine, a specialized compound utilized by researchers, scientists, and drug development professionals. As specific safety data for this exact molecule is not extensively published, this guide synthesizes information from structurally related azetidine and methoxyphenyl compounds to establish a robust safety protocol. Our approach is grounded in the core principle of minimizing chemical exposure through a combination of engineering controls, rigorous operational procedures, and appropriate personal protective equipment (PPE).

Hazard Assessment: A Proactive Approach

The prudent handling of any chemical begins with a thorough hazard assessment. The structure of 3-[(2-Methoxyphenyl)methyl]azetidine incorporates an azetidine ring and a methoxyphenyl group. Azetidines, as a class, are known to be reactive and potentially hazardous organic compounds.[1][2] A structurally similar compound, 3-(2-Methoxyphenoxy)azetidine hydrochloride, provides critical insight into the potential hazards we must mitigate. Based on data for this related substance, 3-[(2-Methoxyphenyl)methyl]azetidine should be treated as a compound that is potentially:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[3]

  • A cause of skin irritation (Skin corrosion/irritation - Category 2).[3][4]

  • A cause of serious eye irritation (Serious eye damage/eye irritation - Category 2A).[3][4]

  • A cause of respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[3][4]

Therefore, all handling procedures must be designed to prevent ingestion, skin contact, eye contact, and inhalation.[5]

The First Line of Defense: Engineering Controls

Personal protective equipment is the final barrier between a researcher and a chemical hazard; it should never be the only one.[6] The primary method for controlling exposure to volatile substances or aerosols is through local exhaust ventilation.[7]

  • Chemical Fume Hood: All operations involving the transfer, weighing, or manipulation of 3-[(2-Methoxyphenyl)methyl]azetidine must be conducted within a properly functioning chemical fume hood.[1][8] This is critical for minimizing the inhalation of potentially harmful vapors or aerosols that can be generated during routine lab work.[7][9]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the laboratory area.[3][10]

Personal Protective Equipment (PPE): A Mandated Protocol

A comprehensive PPE strategy is mandatory for handling this compound.[1] The following table summarizes the required equipment for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Long-sleeved lab coatNot typically required
Weighing & Transfer (in Fume Hood) Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant lab coatNot required if performed correctly in a fume hood
Reaction & Workup (in Fume Hood) Chemical splash goggles and face shield[11][12]Chemical-resistant gloves (Nitrile or Neoprene), changed frequentlyChemical-resistant lab coatNIOSH-approved respirator with an organic vapor cartridge if there is a high risk of inhalation[1]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron or coverallsNIOSH-approved respirator with an organic vapor cartridge
Detailed PPE Specifications:
  • Eye and Face Protection : To protect against splashes that can cause serious eye irritation, chemical splash goggles are mandatory.[3][7] For procedures with a higher risk of splashing, such as transfers or line-breaking, a full-face shield should be worn over the goggles.[11][12]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[1][13] Always inspect gloves for tears or degradation before use.[8] Employ proper glove removal techniques to avoid contaminating your skin and dispose of used gloves as chemical waste.[13]

  • Body Protection : A long-sleeved, chemical-resistant laboratory coat must be worn to protect the skin from accidental splashes.[1] This should be supplemented with a chemical-resistant apron for large-volume transfers or during spill cleanup.[9]

  • Footwear : Closed-toe shoes are required for all laboratory work to protect feet from spills.[1]

  • Respiratory Protection : All work should be performed in a chemical fume hood to minimize vapor inhalation.[3] If there is a significant risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][14]

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan is crucial for safety.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Assemble All Necessary Glassware & Equipment prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 handle2 Keep Container Tightly Sealed When Not In Use handle1->handle2 handle3 Use Non-Metal Utensils (e.g., plastic spatula) handle1->handle3 post1 Decontaminate Work Surface with Alcohol handle2->post1 post2 Dispose of Contaminated Gloves and Materials post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A standard workflow for preparing, handling, and cleaning up after using the compound.

  • Preparation : Before handling the compound, ensure your work area within the fume hood is clean and uncluttered.[1] Confirm that all necessary equipment, including clean and dry glassware, is present to avoid interruptions. Don all required PPE as outlined in the table above.

  • Dispensing : Use appropriate, clean, and dry glassware for all transfers.[1] Avoid using metal spatulas, as reactive azetidine compounds can potentially interact with metals.[15]

  • Post-Handling : After use, decontaminate equipment and surfaces by scrubbing with a suitable solvent like alcohol.[3][10] Wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

Emergency and Disposal Procedures

Preparedness is key to mitigating accidents.[5]

Exposure Response:
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][16] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[3][17] Seek medical attention if irritation develops.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][17]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]

Spill Response Plan

cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_decon Decontaminate spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate if necessary alert->evacuate ventilate Ensure adequate ventilation (Fume Hood) evacuate->ventilate ppe Don appropriate PPE (respirator, heavy gloves, apron) ventilate->ppe absorb Cover spill with inert absorbent material (diatomite, sand, vermiculite) ppe->absorb collect Collect residue into a labeled, closable container for disposal absorb->collect decon_area Wipe spill area with a suitable solvent (e.g., 5% acetic acid for amines, then water) collect->decon_area decon_ppe Decontaminate or dispose of all PPE and cleaning materials decon_area->decon_ppe

Sources

© Copyright 2026 BenchChem. All Rights Reserved.